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  • Product: 1-(trimethylsilyl)cyclobutane-1-carboxylic acid
  • CAS: 97592-20-6

Core Science & Biosynthesis

Foundational

The Physical Properties and Bioisosteric Applications of Alpha-Silyl Cyclobutane Carboxylic Acids in Drug Design

Executive Summary The carboxylic acid functional group is a cornerstone of medicinal chemistry, prized for its ability to form strong ionic interactions with target proteins. However, its presence often introduces severe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carboxylic acid functional group is a cornerstone of medicinal chemistry, prized for its ability to form strong ionic interactions with target proteins. However, its presence often introduces severe pharmacokinetic liabilities, including poor passive membrane permeability and the formation of toxic acyl glucuronide metabolites.

In recent years, the strategic incorporation of silicon as a carbon bioisostere has revolutionized lead optimization. Specifically, alpha-silyl cyclobutane carboxylic acids have emerged as highly effective structural surrogates. By replacing a carbon atom with silicon at the alpha position, medicinal chemists can precisely tune the molecule's lipophilicity, acidity, and three-dimensional conformation. This whitepaper dissects the physicochemical causality behind these properties and provides self-validating experimental protocols for their quantification.

Physicochemical Causality: The Impact of the Silicon Atom

To leverage alpha-silyl cyclobutanes effectively, one must understand the fundamental atomic differences between silicon and carbon and how these differences manifest in macroscopic physical properties.

Conformational Dynamics & Steric Bulk

The principal quantum number of silicon (


) results in a significantly larger atomic radius (1.11 Å) compared to carbon (0.67 Å). Consequently, the Si–C bond length is approximately 1.87 Å, compared to the standard C–C bond length of 1.54 Å. In the context of a highly strained cyclobutane ring, this elongated bond alters the ring puckering dynamics. The bulky alpha-silyl group forces the cyclobutane ring into a specific conformation to minimize transannular steric clashes, effectively locking the carboxylic acid into a predictable 3D vector for target binding.
Electronic Effects & Acidity (pKa Shifts)

A critical feature of alpha-silyl carboxylic acids is their altered acidity. For example, trimethylsilylacetic acid exhibits a pKa of 5.22, making it a weaker acid than its carbon analog, trimethylacetic acid (pKa 5.00) .

The Causality: While silicon is known to stabilize adjacent carbanions via hyperconjugation, this orbital overlap is geometrically inaccessible for the distal, oxygen-centered negative charge of a carboxylate. Instead, the dominant force is the inductive effect. Because silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale), it polarizes the Si–C bond toward the alpha-carbon. This localized buildup of electron density electrostatically repels the adjacent carboxylate anion, destabilizing the conjugate base and resulting in a weaker acid (higher pKa).

Lipophilicity (LogP) & Membrane Permeability

Silicon's larger surface area and lower polarizability relative to carbon reduce the energetic penalty of cavity formation in aqueous environments while increasing dispersion interactions in lipid bilayers. Therefore, replacing a carbon atom with silicon reliably increases the partition coefficient (LogP). This enhanced lipophilicity directly translates to improved passive cell membrane permeability, a vital parameter for drugs targeting intracellular receptors or the central nervous system .

Quantitative Data Summary

The table below summarizes the divergent physical properties of a standard cyclobutane carboxylic acid versus its alpha-silyl derivatives.

Physicochemical PropertyCyclobutane-1-carboxylic acid1-(Trimethylsilyl)cyclobutane-1-carboxylic acidStructural / Electronic Driver
Aqueous pKa ~4.80~5.30Lower electronegativity of Si inductively destabilizes the carboxylate anion.
LogP (Octanol/Water) ~1.10~2.80 - 3.20Increased atomic radius and lower polarizability of the Si atom.
C–X Bond Length (Å) 1.54 (C–C)1.87 (Si–C)Higher principal quantum number (

) of Silicon.
Metabolic Liability High (Rapid Glucuronidation)Low (Extended Half-life)Steric shielding of the carbonyl carbon by the bulky silyl group.

Mechanistic Advantage: Metabolic Shielding

Carboxylic acids are notorious for undergoing Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This forms reactive acyl glucuronides that can covalently bind to off-target proteins, leading to idiosyncratic toxicity and rapid clearance .

The elongated Si–C bond and the massive steric bulk of the alpha-silyl group act as a physical shield around the carbonyl carbon. This steric hindrance physically obstructs the active site of UGT enzymes, dramatically reducing the rate of glucuronidation.

MetabolicShielding cluster_carbon Standard Cyclobutane Carboxylic Acid cluster_silicon Alpha-Silyl Cyclobutane Carboxylic Acid C_Drug Carbon Analog UGT1 UGT Enzyme (Glucuronidation) C_Drug->UGT1 Metabolite Acyl Glucuronide (Reactive) UGT1->Metabolite Tox Toxicity / Clearance Metabolite->Tox Si_Drug Silicon Bioisostere UGT2 UGT Enzyme (Steric Block) Si_Drug->UGT2 Steric Shielding Stable Metabolic Stability (Prolonged Half-life) UGT2->Stable Inhibited

Fig 1. Metabolic shielding mechanism of alpha-silyl bioisosteres preventing acyl glucuronidation.

Self-Validating Experimental Protocols

To accurately profile these compounds, standard assays must be adapted. Alpha-silyl compounds are highly lipophilic, rendering direct aqueous titrations impossible and computational LogP models unreliable. The following protocols are designed as self-validating systems to ensure data integrity.

ProtocolWorkflow Start Synthesize Alpha-Silyl Cyclobutane Derivative Split Parallel Validation Start->Split pKa Potentiometric Titration (Cosolvent Extrapolation) Split->pKa LogP Shake-Flask Method (Octanol/Water) Split->LogP pKa_Data Determine pKa Shift (vs Carbon Analog) pKa->pKa_Data LogP_Data Quantify Lipophilicity (LC-MS/MS) LogP->LogP_Data Integrate SAR Data Integration (Lead Optimization) pKa_Data->Integrate LogP_Data->Integrate

Fig 2. Self-validating experimental workflow for physicochemical profiling of silyl bioisosteres.

Protocol 1: pKa Determination via Cosolvent Extrapolation

Because alpha-silyl carboxylic acids precipitate in pure water, we must determine the apparent pKa (psKa) in methanol/water mixtures and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky method.

Step-by-Step Methodology:

  • Preparation: Prepare four solvent mixtures of Methanol/Water at 30%, 40%, 50%, and 60% (w/w) Methanol.

  • Analyte Dissolution: Dissolve 1.0 mg of the alpha-silyl cyclobutane carboxylic acid into 10 mL of each cosolvent mixture.

  • Titration: Titrate each solution potentiometrically at 25.0 ± 0.1 °C using standardized 0.1 M KOH under an inert argon atmosphere to prevent

    
     absorption.
    
  • Data Plotting: Record the psKa for each mixture. Plot

    
     against the reciprocal of the dielectric constant (
    
    
    
    ) of the respective solvent mixtures.
  • Self-Validation Check: Calculate the linear regression. If

    
    , the cosolvent is fundamentally altering the solvation mechanism, and the assay must be invalidated. If 
    
    
    
    , extrapolate the line to the dielectric constant of pure water (
    
    
    ) to determine the true aqueous pKa.
Protocol 2: LogP Determination via Shake-Flask LC-MS/MS

Computational models often fail for organosilicon compounds due to poor parameterization of the Si atom. Empirical shake-flask quantification via LC-MS/MS is mandatory.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours. Separate the phases to ensure mutual saturation.

  • Incubation: Dissolve the analyte in the saturated 1-octanol phase to a concentration of 100 µM. Add an equal volume of the saturated aqueous buffer into a silanized borosilicate glass vial.

  • Equilibration: Agitate the vials at 25 °C for 24 hours to ensure thermodynamic equilibrium, followed by centrifugation at 3000 rpm for 15 minutes to resolve micro-emulsions.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and quantify the concentration of the compound in both phases using LC-MS/MS.

  • Self-Validation Check (Mass Balance): Calculate the total recovered mass:

    
    . Compare this to the initial input mass. If recovery is 
    
    
    
    , the compound has aggregated at the interface or adsorbed to the glass (a common artifact with lipophilic silanes). The assay invalidates itself and must be repeated with adjusted surfactant levels or alternative vial materials.

Conclusion

The integration of alpha-silyl cyclobutane carboxylic acids into drug discovery pipelines offers a sophisticated method for overcoming the inherent liabilities of traditional carboxylic acids. By understanding the causality behind their elevated pKa, increased lipophilicity, and metabolic shielding, medicinal chemists can rationally design therapeutics with superior pharmacokinetic profiles and enhanced safety margins.

References

  • Silicon as a Bioisostere for Carbon in Drug Design Rowan Science URL:[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Negative hyperconjugation in silicon Wikipedia URL:[Link]

Exploratory

A Tale of Two Building Blocks: A Technical Guide to 1-Silylcyclobutane and 1-Aminocyclobutane Carboxylic Acids in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated carbocy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated carbocycles, the cyclobutane ring has emerged as a important structural motif, offering a unique conformational rigidity that can significantly enhance a drug candidate's profile.[1][2] This guide provides an in-depth technical comparison of two key 1-substituted cyclobutane carboxylic acid building blocks: the emerging 1-silylcyclobutane carboxylic acid and the well-established 1-aminocyclobutane carboxylic acid. We will explore their distinct properties, synthetic routes, and strategic applications in drug design, providing researchers and drug development professionals with the critical insights needed to effectively deploy these valuable scaffolds.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, possesses a unique puckered conformation, a balance between angle strain and torsional strain.[3][4] This rigid, three-dimensional structure is a powerful tool for medicinal chemists.[5][6] Its incorporation into a drug candidate can:

  • Impart Conformational Rigidity: Locking flexible molecules into a bioactive conformation, which can lead to improved potency and selectivity.[2][7]

  • Enhance Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more flexible alkyl chains.[7]

  • Serve as a Bioisostere: Acting as a replacement for other groups, such as aromatic rings or gem-dimethyl groups, to modulate properties like solubility and lipophilicity.[8]

  • Improve Pharmacokinetic Profiles: By influencing factors like cell membrane permeability and protein binding.[2]

The C1-position of the cyclobutane carboxylic acid scaffold is a critical vector for introducing functionality that will profoundly influence the molecule's interaction with its biological target and its overall drug-like properties. This guide focuses on the divergent paths offered by two key substituents at this position: the silyl group (represented by trimethylsilyl) and the amino group.

A Head-to-Head Comparison: Physicochemical Properties

The choice between a silyl or an amino substituent at the C1 position introduces a fundamental dichotomy in the resulting molecule's physicochemical profile. The silyl group, particularly the trimethylsilyl (TMS) moiety, is non-polar and lipophilic, while the amino group is polar and capable of forming hydrogen bonds. These differences are critical in guiding the selection of the appropriate building block for a given drug design challenge.

Property1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid (Predicted)1-Aminocyclobutane-1-carboxylic Acid (Experimental)Rationale for Difference & Impact on Drug Design
Molecular Weight ( g/mol ) 172.30115.13The TMS group adds significant bulk compared to the amino group, which can influence steric interactions with the target protein.
logP (Lipophilicity) ~2.5 - 3.0 (Estimated)0.37The non-polar Si-C and C-H bonds of the TMS group lead to significantly higher lipophilicity.[9] This can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. The polar amino group contributes to higher hydrophilicity.
pKa (Carboxylic Acid) ~4.5 - 5.0 (Estimated)~2.3 (Carboxylic Acid), ~10.4 (Ammonium)The electron-donating nature of the amino group lowers the pKa of the carboxylic acid, making it a stronger acid. The silyl group has a weaker electronic effect. The amino group's basicity allows for salt formation, which can be used to modulate solubility.
Hydrogen Bond Donors 1 (from COOH)2 (from NH2 and COOH)The amino group provides an additional hydrogen bond donor site, which can be critical for specific interactions with a biological target.[10]
Hydrogen Bond Acceptors 2 (from C=O and O-H)2 (from C=O and NH2)Both molecules have similar hydrogen bond acceptor capabilities from the carboxyl group and the nitrogen atom.
Aqueous Solubility Low (Predicted)HighThe high polarity and zwitterionic nature of the amino acid at physiological pH contribute to its high water solubility. The lipophilic nature of the silyl-substituted compound suggests lower aqueous solubility.
Metabolic Stability High (Predicted)VariableThe C-Si bond is generally more stable to metabolic cleavage than many C-C or C-H bonds.[1][5] The amino group can be a site for metabolic reactions like N-dealkylation or oxidation.

Synthesis and Chemical Reactivity: Divergent Pathways

The synthetic routes to these two building blocks reflect the distinct nature of the C1 substituent.

Synthesis of 1-Silylcyclobutane Carboxylic Acid

Proposed Synthetic Workflow:

G cluster_0 Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid A Cyclobutanecarbonitrile B 1-(Trimethylsilyl)cyclobutane-1-carbonitrile A->B 1. LDA, THF, -78 °C 2. TMS-Cl C 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid B->C Acid or Base Hydrolysis (e.g., HCl or NaOH, heat)

Caption: Proposed workflow for the synthesis of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid.

Experimental Protocol (Proposed):

  • Silylation of Cyclobutanecarbonitrile:

    • To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at -78 °C, add cyclobutanecarbonitrile dropwise.

    • Stir the resulting solution for 1 hour at -78 °C to ensure complete deprotonation at the α-position.

    • Add trimethylsilyl chloride (TMS-Cl) to the reaction mixture and allow it to slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

    • Purify the resulting 1-(trimethylsilyl)cyclobutane-1-carbonitrile by distillation or column chromatography.

  • Hydrolysis to the Carboxylic Acid:

    • Heat the purified 1-(trimethylsilyl)cyclobutane-1-carbonitrile under reflux with an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).[3][11]

    • If basic hydrolysis is used, acidify the reaction mixture after completion to protonate the carboxylate.

    • Extract the final product, 1-(trimethylsilyl)cyclobutane-1-carboxylic acid, with an organic solvent and purify by recrystallization or column chromatography.

Synthesis of 1-Aminocyclobutane Carboxylic Acid

The synthesis of 1-aminocyclobutane-1-carboxylic acid is well-established and can be achieved through various methods, with the Strecker synthesis or variations thereof being common. A typical modern procedure involves the reaction of cyclobutanone with a cyanide source and an ammonia source, followed by hydrolysis.[2]

Established Synthetic Workflow:

G cluster_1 Synthesis of 1-Aminocyclobutane-1-carboxylic Acid D Cyclobutanone E 1-Aminocyclobutane-1-carbonitrile D->E NaCN, NH4Cl, H2O F 1-Aminocyclobutane-1-carboxylic Acid E->F Acid Hydrolysis (e.g., HCl, heat)

Caption: Established workflow for the synthesis of 1-aminocyclobutane-1-carboxylic acid.

Experimental Protocol (Adapted from established procedures):

  • Formation of the α-Aminonitrile:

    • In a suitable reaction vessel, dissolve sodium cyanide and ammonium chloride in water.

    • Add cyclobutanone to the solution and stir at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).

    • Upon completion, extract the resulting 1-aminocyclobutane-1-carbonitrile with an appropriate organic solvent.

  • Hydrolysis to the Amino Acid:

    • Heat the crude 1-aminocyclobutane-1-carbonitrile under reflux with a strong aqueous acid, such as concentrated hydrochloric acid.

    • After hydrolysis is complete, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

    • Collect the solid 1-aminocyclobutane-1-carboxylic acid by filtration and wash with cold water and ethanol. Further purification can be achieved by recrystallization.

Role in Medicinal Chemistry and Drug Design: A Strategic Choice

The decision to incorporate either a 1-silyl or a 1-amino cyclobutane carboxylic acid into a drug candidate is a strategic one, driven by the specific goals of the drug design program.

The Silyl Analogue: A Lipophilic, Metabolically Robust Scaffold

The primary rationale for employing a 1-silylcyclobutane moiety is to introduce lipophilicity and enhance metabolic stability.

  • Bioisosteric Replacement for Lipophilic Groups: The trimethylsilyl group can serve as a bioisostere for other bulky, lipophilic groups like a tert-butyl group.[1] This substitution can be used to fine-tune steric interactions within a binding pocket while potentially improving pharmacokinetic properties.

  • Increasing Membrane Permeability: The increased lipophilicity conferred by the silyl group can enhance a molecule's ability to cross cellular membranes, which is particularly important for targeting intracellular proteins or for improving oral bioavailability.[1][9]

  • Blocking Metabolic Hotspots: The robust nature of the C-Si bond can be exploited to block sites of metabolic oxidation. If a particular carbon atom in a lead compound is susceptible to hydroxylation by cytochrome P450 enzymes, replacing it with a silicon atom can significantly increase the compound's half-life.[5]

Drug Design Logic - Silyl Moiety:

G cluster_2 Strategic Application of 1-Silylcyclobutane Carboxylic Acid Lead Lead Compound (Poor PK/Metabolic Liability) Analog New Analog Lead->Analog Silyl 1-Silylcyclobutane Carboxylic Acid Silyl->Analog Improved Improved Properties: - Increased Lipophilicity (logP) - Enhanced Metabolic Stability - Improved Membrane Permeability Analog->Improved

Caption: Logic for incorporating a 1-silylcyclobutane moiety to improve drug properties.

The Amino Analogue: A Polar, Hydrogen-Bonding Scaffold

In contrast, the 1-aminocyclobutane carboxylic acid is chosen when polarity, hydrogen bonding, and aqueous solubility are desired.

  • Mimicking Natural Amino Acids: As a constrained, non-proteinogenic amino acid, it can be incorporated into peptides or peptidomimetics to introduce conformational rigidity and resistance to enzymatic degradation.[12][13]

  • Engaging in Key Hydrogen Bonds: The amino group can act as a crucial hydrogen bond donor, forming specific interactions with the target protein that are essential for high-affinity binding.[10]

  • Improving Aqueous Solubility: The zwitterionic nature of the amino acid at physiological pH significantly enhances water solubility, which is often a critical parameter for drug administration and distribution.

  • Building Block for Further Functionalization: The amino group serves as a versatile handle for further chemical modifications, allowing for the attachment of various side chains to explore the structure-activity relationship (SAR).

Drug Design Logic - Amino Moiety:

G cluster_3 Strategic Application of 1-Aminocyclobutane Carboxylic Acid Lead_A Lead Compound (Poor Solubility/Binding) Analog_A New Analog Lead_A->Analog_A Amino 1-Aminocyclobutane Carboxylic Acid Amino->Analog_A Improved_A Improved Properties: - Increased Aqueous Solubility - Forms Key H-Bonds - Peptidomimetic Scaffold Analog_A->Improved_A

Caption: Logic for incorporating a 1-aminocyclobutane moiety to improve drug properties.

Conclusion: Two Scaffolds, Two Distinct Strategies

1-Silylcyclobutane carboxylic acid and 1-aminocyclobutane carboxylic acid represent two powerful, yet fundamentally different, building blocks for the modern medicinal chemist. The choice between them is not arbitrary but a calculated decision based on a deep understanding of the drug design challenge at hand. The silyl-substituted scaffold offers a path towards increased lipophilicity and metabolic robustness, ideal for optimizing pharmacokinetics and overcoming metabolic liabilities. Conversely, the amino-substituted scaffold provides a polar, hydrogen-bonding element that can enhance target engagement and improve aqueous solubility. By understanding the distinct properties and synthetic accessibility of these two valuable scaffolds, researchers can make more informed decisions in their quest to design the next generation of innovative therapeutics.

References

  • Rowan University. Silicon as a Bioisostere for Carbon in Drug Design. Available at: [Link]

  • ChemBK. 1-aMinocyclobutane-1-carboxylic acid hydrochloride. (2024-04-09). Available at: [Link]

  • Rowan University. Silicon in Medicinal Chemistry. Available at: [Link]

  • Franz, A. M., & Wilson, L. J. (2013). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 4(7), 835-852.
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-22). Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, Coll. Vol. 3, p.201 (1955); Vol. 23, p.16 (1943).
  • LASSBio. Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Available at: [Link]

  • Houben-Weyl. Methods of Organic Chemistry, Vol. E 5/1, p. 527.
  • ResearchGate. Experimental pKa values of carboxylic acids 47, 54, 83, and 84. Available at: [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023-01-22). Available at: [Link]

  • YouTube. Synthesis of Carboxylic Acids: Hydrolysis of Nitriles. (2017-03-09). Available at: [Link]

  • Semantic Scholar. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Available at: [Link]

  • Scilit. Density Functional Studies on Amino‐Substituted Methane and Silane. Available at: [Link]

  • CORE. Silyl Esters as Reactive Intermediates in Organic Synthesis. Available at: [Link]

  • PubChem. 3-(Cyclobutylmethyl)cyclobutane-1-carboxylic acid. Available at: [Link]

  • ResearchGate. Carboxylate Groups: Deprotonation of Carboxylic Acids and Formation of Coordination Networks. Available at: [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. (2024-04-09). Available at: [Link]

  • ResearchGate. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Available at: [Link]

  • Wikipedia. Cyclobutanecarboxylic acid. Available at: [Link]

  • ResearchGate. Calculation of Physicochemical Properties. Available at: [Link]

  • PMC. Comparative In Silico Analysis and Functional Characterization of TANK-Binding Kinase 1–Binding Protein 1. (2023-04-02). Available at: [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022-06-13). Available at: [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid

[1] Executive Summary & Compound Architecture 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6) represents a specialized building block in medicinal chemistry, often utilized to introduce the cyclobutane...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Architecture

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6) represents a specialized building block in medicinal chemistry, often utilized to introduce the cyclobutane scaffold while leveraging the "Silicon Switch" strategy to modulate lipophilicity.[1]

Understanding its solubility requires analyzing its amphiphilic architecture:

  • The Lipophilic Domain: The trimethylsilyl (TMS) group attached to the cyclobutane ring acts as a "grease ball," significantly increasing the partition coefficient (LogP) compared to the parent cyclobutanecarboxylic acid.[2] This moiety drives solubility in non-polar organic solvents.[1][2]

  • The Polar Domain: The carboxylic acid (-COOH) tail provides a site for hydrogen bonding (dimerization in non-polar solvents) and ionization in basic media.[2]

Core Insight: Unlike simple aliphatic acids, the bulky TMS group disrupts crystal packing, often lowering the melting point and enhancing solubility in apolar solvents like hexanes, where non-silylated analogues might precipitate.[2]

Predicted Solubility Profile

As empirical data for this specific "rare and unique" chemical is sparse in public repositories, the following profile is derived from Structure-Property Relationship (SPR) principles governing organosilicon carboxylic acids.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary choice.[1] The lipophilic TMS group interacts favorably with DCM, while the acid remains solvated.[2]
Polar Aprotic THF, Ethyl Acetate, DMSO, DMFHigh Excellent for reactions. THF coordinates well; DMSO/DMF are suitable for nucleophilic substitutions but difficult to remove.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolHigh Soluble via H-bonding.[1] Caution: Avoid heating in alcohols with strong acid catalysts to prevent esterification.[1][2]
Non-Polar Hexanes, Heptane, TolueneModerate to High The TMS group renders this compound significantly more soluble here than unsubstituted cyclobutanecarboxylic acid.
Aqueous Water (pH < 7)Very Low The hydrophobic TMS + cyclobutane bulk overwhelms the polar carboxyl group.[2]
Aqueous Base 1M NaOH, Sat. NaHCO₃Soluble Deprotonation forms the carboxylate salt, conferring water solubility.[2]

Experimental Protocols

To ensure reproducibility in your specific application, do not rely solely on predictions. Use the following self-validating protocols.

Protocol A: Rapid Visual Solubility Assessment (RVSA)

Use this for screening reaction solvents.[2]

  • Weighing: Dispense 10 mg of the compound into a 4 mL clear glass vial.

  • Aliquot Addition: Add the solvent of interest in 100 µL increments.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with <200 µL (Solubility > 50 mg/mL).[2]

    • Moderately Soluble: Clear solution with 200–1000 µL.[1][2]

    • Insoluble: Visible particles remain after 1 mL.[1][2]

Protocol B: Gravimetric Saturation Method

Use this for formulation or stock solution validation.[1][2]

  • Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.

  • Equilibration: Stir at 25°C for 4 hours. Allow to stand for 1 hour to settle undissolved solids.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (PTFE is required to prevent adsorption of the lipophilic silyl group).[2]

  • Evaporation: Transfer exactly 1.0 mL of filtrate to a pre-weighed tared vial. Evaporate solvent under nitrogen stream/vacuum.[1][2]

  • Calculation:

    
    
    (Where 
    
    
    
    is solubility in mg/mL).

Workflow Visualization

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the correct solvent system based on your downstream application (Synthesis vs. Analysis).[2]

SolventSelection Start Start: Select Solvent for 1-(TMS)cyclobutane-1-COOH Application What is the Application? Start->Application Synthesis Organic Synthesis Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis Extraction Workup / Extraction Application->Extraction RxnType Reaction Type? Synthesis->RxnType Method Method? Analysis->Method Partition Partitioning Extraction->Partition Coupling Amide Coupling RxnType->Coupling Lithiation Lithiation/Organometallic RxnType->Lithiation Rec_DCM Use: DCM or DMF Coupling->Rec_DCM Rec_THF Use: Anhydrous THF Lithiation->Rec_THF NMR NMR Method->NMR HPLC HPLC Method->HPLC Rec_CDCl3 Use: CDCl3 or DMSO-d6 NMR->Rec_CDCl3 Rec_MeCN Use: MeCN/Water (Acidified) HPLC->Rec_MeCN Rec_EtOAc Use: EtOAc vs Acidic Water Partition->Rec_EtOAc

Caption: Decision matrix for solvent selection. Blue dashed nodes indicate recommended solvent systems.

Expert Tips for Handling & Stability

The "Silicon Effect" on Workup

Because the TMS group increases lipophilicity, this acid will not partition into the aqueous layer as readily as acetic or benzoic acid during basic washes.[2]

  • Risk: If you use a weak base (e.g., 5% NaHCO₃) for extraction, a significant portion of the compound may remain in the organic layer (DCM/EtOAc) due to the greasy TMS group resisting the aqueous phase.[2]

  • Solution: Use 1M NaOH (pH > 12) to ensure full deprotonation and drive the salt into the aqueous layer if you intend to wash impurities away from the organic phase.[2] Conversely, to extract the acid out of water, acidify to pH 2.

Protodesilylation Warning

While the C-Si bond in this structure is sp³-sp³ and generally robust, avoid prolonged exposure to strong Lewis acids (e.g., AlCl₃, BF₃[1]·OEt₂) or fluoride sources (TBAF), as these can cleave the TMS group, yielding the parent cyclobutanecarboxylic acid.

References

  • Sigma-Aldrich. 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid Product Detail (CAS 97592-20-6).[1][3]Link

  • ChemScene. General properties of Cyclobutane-1-carboxylic acid derivatives.Link

  • Starr, J. N., & King, C. J. (1991).[4] Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.[1][4] Industrial & Engineering Chemistry Research.[1][2][4] Link[4]

  • LibreTexts Chemistry. Physical Properties of Carboxylic Acids (Solubility Trends).Link

Sources

Exploratory

1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid: Strategic Sourcing, Pricing, and Synthetic Applications in Drug Discovery

Executive Summary The incorporation of highly strained, sterically demanding ring systems is a cornerstone of modern medicinal chemistry. 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6, occasionally ref...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of highly strained, sterically demanding ring systems is a cornerstone of modern medicinal chemistry. 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6, occasionally referenced as 918422-55-6) represents a highly specialized building block [1]. By combining the conformational restriction of a cyclobutane ring with the steric and electronic properties of an alpha-trimethylsilyl (TMS) group, this compound serves as a critical intermediate for synthesizing complex bioisosteres, stabilizing adjacent radicals in photoredox catalysis, and acting as a precursor for Fleming-Tamao oxidations.

This technical guide provides an in-depth analysis of the commercial landscape, pricing, and field-proven experimental protocols for utilizing this sterically hindered carboxylic acid.

Commercial Landscape: Suppliers and Pricing Analysis

Procuring 1-(trimethylsilyl)cyclobutane-1-carboxylic acid can be challenging due to its specialized nature. It is primarily available through custom synthesis catalogs and specialized building-block providers [2].

Below is a consolidated market analysis of current suppliers and estimated pricing based on recent catalog data [3][4]:

SupplierCatalog / Product No.Standard QuantityEstimated PriceAvailability / Notes
Sigma-Aldrich (Merck) T219177-1EA1 EA¥22,500 JPY (~$150 USD)AldrichCPR line; Special order [1]
Namiki Shoji (Enamine) EN300-7699792CustomPrice Code H6Building Blocks Catalogue [4]
Parchem DS-020678BulkOn RequestCustom bulk synthesis [2]
BenchChem B6284613CustomOn RequestResearch quantities [5]
Dana Biosciences N/A250 mgN/ACurrently Sold Out

Note: Pricing and availability are subject to regional variations and supply chain fluctuations. Researchers are advised to request quotes directly for bulk scale-up.

Mechanistic Causality in Synthetic Applications

The utility of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid stems from the unique interplay between the cyclobutane ring strain and the TMS group.

A. Steric Shielding and Amide Coupling

The alpha-quaternary center, exacerbated by the bulky TMS group, creates immense steric hindrance around the carbonyl carbon. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail or proceed with sluggish kinetics. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is required. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the aminolysis step through an intramolecular hydrogen-bonding transition state, bypassing the steric bulk of the TMS group.

B. Photoredox Decarboxylative Cross-Coupling

The carboxylic acid moiety can be leveraged as a traceless radical precursor. Under Ir(III)/Ni(II) dual photoredox catalysis, the acid undergoes single-electron oxidation and subsequent decarboxylation. The resulting alpha-TMS cyclobutyl radical is uniquely stabilized by the polarizability of the adjacent silicon atom. This radical is then captured by the Ni-catalyst for cross-coupling with aryl halides, efficiently installing a TMS-cyclobutyl bioisostere onto aromatic scaffolds.

ReactionPathways TMS_Acid 1-(TMS)cyclobutane- 1-carboxylic acid Amide Amide Derivative (Sterically Hindered) TMS_Acid->Amide HATU, DIPEA, Amine (Steric Overcome) Radical alpha-TMS Cyclobutyl Radical Intermediate TMS_Acid->Radical Ir-Photoredox Decarboxylation Hydroxy 1-Hydroxycyclobutane- 1-carboxamide Amide->Hydroxy Fleming-Tamao Oxidation Coupled Aryl-TMS-Cyclobutane Cross-Coupled Product Radical->Coupled Ni-Catalyzed Aryl Halide Coupling

Divergent synthetic pathways for 1-(TMS)cyclobutane-1-carboxylic acid functionalization.

Experimental Protocols

Protocol 1: Amide Coupling of Sterically Hindered 1-(TMS)cyclobutane-1-carboxylic acid

This protocol is designed as a self-validating system. The use of HATU ensures maximum conversion, while LC-MS monitoring provides real-time feedback on the formation of the HOAt-ester intermediate.

Reagents:

  • 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.5 equiv, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes at room temperature (25°C).

  • Ester Formation: Add HATU in one portion. The solution will typically transition to a pale yellow color. Stir for 15–20 minutes. Self-Validation Check: An aliquot quenched in methanol and analyzed via LC-MS should reveal the mass of the HOAt-active ester, confirming successful activation before amine addition.

  • Aminolysis: Add the amine dropwise. Due to the steric shielding of the TMS group, elevate the reaction temperature to 40°C using a heating block. Stir for 12–24 hours.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NH₄Cl (2 x 10 mL), saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Activation HATU/DIPEA in DMF (15 min, 25°C) Step2 2. Amine Addition Stir at 40°C (12-24 hours) Step1->Step2 Step3 3. Quench & Wash Sat. NH4Cl / EtOAc Extraction Step2->Step3 Step4 4. Purification Silica Gel Column Chromatography Step3->Step4

Step-by-step workflow for the amide coupling of sterically hindered alpha-TMS carboxylic acids.
Protocol 2: Photoredox Decarboxylative Arylation (General Framework)

To utilize the acid as a radical precursor for C-C bond formation:

  • Catalyst Setup: Combine the acid (1.5 equiv), aryl bromide (1.0 equiv), Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%), and Cs₂CO₃ (2.0 equiv) in a dry vial.

  • Degassing: Add anhydrous DMSO (0.1 M), sparge with Argon for 15 minutes to remove oxygen (which quenches the excited state photocatalyst and intercepts radicals).

  • Irradiation: Seal the vial and irradiate with 440 nm blue LEDs at room temperature for 24 hours.

  • Workup: Dilute with water, extract with diethyl ether, and purify via chromatography. The TMS group provides sufficient lipophilicity to easily separate the product from polar byproducts.

References

  • PubChemLite. "97592-20-6 (C8H16O2Si) - Structural Information and Patents". University of Luxembourg / PubChem. Available at: [Link]

  • Namiki Shoji. "Building Blocks Catalogue August 2022 - EN300-7699792". Namiki Shoji Co., Ltd. Available at: [Link]

Foundational

literature reviews on alpha-silyl carboxylic acid reactivity

Technical Guide: Reactivity and Applications of -Silyl Carboxylic Acids Executive Summary -Silyl carboxylic acids represent a specialized class of organosilicon compounds where a silicon atom is directly bonded to the ca...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Reactivity and Applications of -Silyl Carboxylic Acids

Executive Summary


-Silyl carboxylic acids represent a specialized class of organosilicon compounds where a silicon atom is directly bonded to the carbon 

to the carboxyl group. Unlike silyl esters (R-COO-SiR'

), which are labile protecting groups,

-silyl carboxylic acids feature a robust C-Si bond that imparts unique electronic and steric properties.

This guide details the reactivity profile of these compounds, focusing on their utility as dianion equivalents for controlled alkylation, their role as precursors in Peterson olefination , and their emerging application in medicinal chemistry as lipophilic, metabolically stable bioisosteres.

Fundamental Properties

The C-Si Bond and Electronic Effects

The reactivity of


-silyl carboxylic acids is governed by the distinct properties of the Carbon-Silicon bond:
  • Electronegativity: Silicon (1.90) is more electropositive than Carbon (2.55). This creates a polarized C

    
    -Si
    
    
    
    bond.
  • Inductive Effect (+I): The silyl group acts as an electron-donating group via induction.

    • Impact on Acidity:[1][2][3][4][5][6][7] The +I effect destabilizes the carboxylate anion (COO

      
      ), making 
      
      
      
      -silyl carboxylic acids weaker acids (higher pKa) than their non-silylated parent analogs (e.g., acetic acid pKa ~4.76 vs. trimethylsilylacetic acid pKa ~5.2-5.5).
  • Anion Stabilization (

    
    -Effect):  Despite the inductive donation, silicon stabilizes a negative charge on the 
    
    
    
    -carbon (carbanion) effectively through negative hyperconjugation (
    
    
    overlap with the filled p-orbital). This is the key to their dianion chemistry .
Lipophilicity and Sterics

The trimethylsilyl (TMS) group is bulky (A-value ~2.5) and highly lipophilic. Introducing an


-silyl group significantly increases the LogP of the molecule, facilitating membrane permeability—a critical factor in drug design.

Synthesis Strategies

Direct C-Silylation of Dianions

The most direct route involves the generation of a dianion from a carboxylic acid followed by quenching with a chlorosilane.

  • Challenge: O-silylation (formation of silyl esters) is kinetically favored over C-silylation.

  • Solution: Use of dianions (generated by 2 equivalents of LDA) typically favors C-silylation upon thermodynamic equilibration or specific quenching protocols.

Rhodium-Catalyzed Insertion

A milder approach involves the Rh(II)-catalyzed insertion of


-diazo esters into silanes, followed by hydrolysis. This is preferred for complex substrates intolerant of strong bases.

SynthesisWorkflow cluster_legend Selection Criteria Start Starting Material RouteA Route A: Dianion Method (Strong Base) Start->RouteA RouteB Route B: Rh-Catalysis (Neutral/Mild) Start->RouteB StepA1 1. 2.0 eq LDA, THF, -78°C (Dianion Formation) RouteA->StepA1 StepB1 1. Alpha-Diazo Ester + Silane RouteB->StepB1 StepA2 2. TMSCl (Quench) StepA1->StepA2 StepA3 3. Acidic Workup (Hydrolyzes O-Si, keeps C-Si) StepA2->StepA3 Product Alpha-Silyl Carboxylic Acid StepA3->Product StepB2 2. Rh2(OAc)4 Cat. StepB1->StepB2 StepB3 3. Ester Hydrolysis StepB2->StepB3 StepB3->Product Legend Route A: Simple substrates Route B: Complex/Base-sensitive

Figure 1: Primary synthetic pathways for


-silyl carboxylic acids.

Reactivity Profile

Dianion Alkylation

The


-proton of an 

-silyl carboxylic acid is less acidic than a ketone

-proton but can be removed by strong bases (LDA). The resulting species is a dianion (carboxylate +

-carbanion).
  • Regioselectivity: Alkylation occurs exclusively at the

    
    -carbon (the more nucleophilic center) rather than the oxygen.
    
  • Steric Control: The bulky silyl group often directs incoming electrophiles to the less hindered face, imparting high diastereoselectivity in subsequent steps.

Peterson Olefination

This is the hallmark reaction of


-silyl carbanions. When the dianion reacts with an aldehyde or ketone, it forms a 

-hydroxy acid intermediate.
  • Elimination Pathways:

    • Acidic Conditions: Anti-elimination (E2-like).

    • Basic Conditions: Syn-elimination (via a cyclic 4-membered silicate).

    • Utility: This allows access to either cis or trans alkenes from the same intermediate by selecting the elimination condition.

Protodesilylation

The C-Si bond can be cleaved to replace the silyl group with a proton, often using fluoride sources (TBAF) or strong acid. This effectively uses the silyl group as a "removable directing group" for alkylation.

Decarboxylation

Unlike


-keto acids, 

-silyl acids are generally stable toward thermal decarboxylation. However, under oxidative conditions (e.g., Pb(OAc)

), they can undergo oxidative decarboxylation to generate vinyl silanes or aldehydes.

ReactivityLandscape Center Alpha-Silyl Carboxylic Acid Dianion Dianion Formation (2 eq. Base) Center->Dianion LDA, -78°C Desilylation Protodesilylation (TBAF/Acid) Center->Desilylation F- source Alkylation Alpha-Alkylation (R-X) Dianion->Alkylation + Electrophile Peterson Peterson Olefination (R-CHO) Dianion->Peterson + Carbonyl ProductAlk Alpha-Substituted Acid Alkylation->ProductAlk ProductOlefin Alpha,Beta-Unsaturated Acid Peterson->ProductOlefin Elimination ProductH Desilylated Acid Desilylation->ProductH

Figure 2: The divergent reactivity landscape of


-silyl carboxylic acids.

Experimental Protocols

Protocol A: Dianion Generation and Alkylation

Validates the stability of the C-Si bond under strong basic conditions.

Reagents:

  • 
    -Trimethylsilylacetic acid (1.0 equiv)
    
  • LDA (Lithium Diisopropylamide) (2.2 equiv)

  • Alkyl Halide (e.g., Benzyl bromide) (1.1 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Base Preparation: Generate LDA in situ by adding

    
    -BuLi (2.5 M in hexanes) to diisopropylamine in THF at -78°C. Stir for 30 min.
    
  • Dianion Formation: Add the

    
    -silyl acid (dissolved in THF) dropwise to the LDA solution at -78°C.
    
    • Observation: The solution may turn yellow/orange, indicating dianion formation.

    • Mechanistic Note: The first equivalent removes the carboxyl proton; the second removes the

      
      -proton, stabilized by the silicon.
      
  • Warming: Allow the mixture to warm to 0°C for 15-30 minutes to ensure complete deprotonation, then re-cool to -78°C.

  • Alkylation: Add the alkyl halide dropwise. Stir at -78°C for 1 hour, then allow to warm to room temperature overnight.

  • Quench: Quench with saturated aqueous NH

    
    Cl.
    
  • Workup: Extract with Et

    
    O. Acidify the aqueous layer to pH ~2 with 1N HCl and extract again (to recover the free acid).
    
Protocol B: Peterson Olefination (One-Pot)

Procedure:

  • Generate the dianion as in Protocol A.

  • Add the aldehyde (1.1 equiv) at -78°C.

  • Elimination Control:

    • For Acidic Elimination: Quench with excess dilute HCl and stir at RT.

    • For Basic Elimination: Allow the reaction to warm to RT and stir (or reflux) to promote spontaneous elimination of the silicate intermediate.

Applications in Medicinal Chemistry

The "Silicon Switch" Strategy

Replacing a carbon atom with silicon (C/Si exchange) is a bioisosteric strategy. In the context of carboxylic acids:

  • Metabolic Stability: The bulky silyl group sterically hinders enzymes (like proteases or esterases if derivatized) and blocks metabolic oxidation at the

    
    -position.
    
  • Lipophilicity: The C-Si bond adds significant lipophilicity without altering the intrinsic pharmacology of the pharmacophore.

Data Comparison Table:

PropertyAcetic Acid Derivative (R-CH₂-COOH)

-Silyl Derivative (R-CH(TMS)-COOH)
Impact
pKa ~4.76~5.30Weaker acid; less ionized at physiological pH.
LogP Low (Hydrophilic)High (Lipophilic)Improved membrane permeability.
Metabolic Fate Susceptible to

-oxidation
Resistant to

-oxidation
Prolonged half-life (

).
Bond Length C-C (1.54 Å)C-Si (1.87 Å)Slight increase in molecular volume.
Bioisostere Examples

While rare as a standalone drug class, the motif appears in preclinical leads:

  • Protease Inhibitors: The

    
    -silyl group can occupy hydrophobic pockets (S1/S2 subsites) more effectively than a methyl/ethyl group due to the larger van der Waals radius of Silicon.
    
  • Prodrug Design: Silyl esters are too labile, but

    
    -silyl acids serve as stable, lipophilic variants of polar acid drugs, potentially improving oral bioavailability.
    

References

  • Peterson Olefination Mechanism & Scope

    • Title: Peterson Olefin
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Synthesis via Dianion Alkylation

    • Title: Synthesis of α-silylcarboxylic acids
    • Source: Ben-Gurion University Research Portal (Shtelman & Becker)
    • URL:[Link]

  • General Reactivity of Alpha-Silyl Carbonyls

    • Title: Desilyl
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Bioisosterism and Physicochemical Properties

    • Title: Structure Property Relationships of Carboxylic Acid Isosteres[4][6][8][9]

    • Source: Journal of Medicinal Chemistry (via ACS Publications)[9]

    • URL:[Link]

  • Acidity and pKa Effects

    • Title: pKa Table - BYJU'S[1]

    • Source: BYJU'S[10]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

synthesis of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid from 1,3-dibromopropane

Title: Application Note: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid from 1,3-Dibromopropane Executive Summary 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid is a highly valuable building block in medic...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid from 1,3-Dibromopropane

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid is a highly valuable building block in medicinal chemistry and drug development. The incorporation of a cyclobutane ring restricts conformational flexibility, while the alpha-trimethylsilyl (TMS) group enhances lipophilicity and provides steric shielding, often improving the metabolic stability of pharmaceutical candidates. This application note details a robust, two-stage synthetic protocol starting from inexpensive 1,3-dibromopropane. The sequence involves the construction of the cyclobutane scaffold via double alkylation and decarboxylation, followed by a highly regioselective dianion-mediated alpha-silylation.

Mechanistic Rationale & Pathway Analysis

Stage 1: Cyclobutane Ring Construction The synthesis begins with the classic double alkylation of diethyl malonate by 1,3-dibromopropane. Sodium ethoxide generates the malonate enolate, which undergoes a sequential intermolecular and intramolecular


 substitution to form the four-membered ring. Following saponification of the diester, the resulting cyclobutane-1,1-dicarboxylic acid is subjected to thermal decarboxylation. Heating the geminal diacid induces a concerted, six-membered cyclic transition state, releasing carbon dioxide gas and yielding cyclobutanecarboxylic acid .

Stage 2: Dianion Generation and Alpha-Silylation Direct alpha-functionalization of carboxylic acids requires the generation of an enediolate dianion. Treatment of cyclobutanecarboxylic acid with 2.1 equivalents of lithium diisopropylamide (LDA) achieves this. The first equivalent rapidly deprotonates the highly acidic carboxylic proton (pKa ~4.8) at -78 °C to form a lithium carboxylate monoanion. Because the alpha-proton is significantly less acidic (pKa ~29) and sterically hindered, the reaction mixture must be warmed to 0 °C–RT to provide the activation energy necessary for the second equivalent of LDA to generate the enediolate dianion.

Subsequent trapping with excess trimethylsilyl chloride (TMSCl) at -78 °C results in both O- and C-silylation, forming a bis-TMS intermediate (trimethylsilyl 1-(trimethylsilyl)cyclobutanecarboxylate). During the acidic aqueous workup, the highly labile Si-O bond of the silyl ester is rapidly hydrolyzed, while the robust Si-C bond remains intact, selectively delivering the alpha-TMS carboxylic acid .

Workflow & Mechanistic Diagrams

Workflow A 1,3-Dibromopropane + Diethyl Malonate B Diethyl Cyclobutane- 1,1-dicarboxylate A->B NaOEt / EtOH Double Alkylation C Cyclobutanecarboxylic Acid B->C 1. KOH / H2O 2. HCl, Heat (-CO2) D 1-(Trimethylsilyl)cyclobutane- 1-carboxylic acid C->D 1. 2 eq LDA 2. TMSCl 3. H3O+

Synthetic workflow from 1,3-dibromopropane to 1-(trimethylsilyl)cyclobutane-1-carboxylic acid.

Mechanism A Cyclobutanecarboxylic Acid B Lithium Cyclobutanecarboxylate (Monoanion) A->B LDA (1.0 eq), -78 °C (Deprotonation of -COOH) C Lithium Enediolate (Dianion) B->C LDA (1.05 eq), 0 °C to RT (Deprotonation of α-carbon) D Trimethylsilyl 1-(trimethylsilyl) cyclobutanecarboxylate C->D TMSCl (2.5 eq), -78 °C to RT (O- and C-Silylation) E 1-(Trimethylsilyl)cyclobutane- 1-carboxylic acid D->E 1M HCl (aq) (Selective O-Si Cleavage)

Mechanistic pathway of the dianion-mediated alpha-silylation of cyclobutanecarboxylic acid.

Quantitative Data & Reagent Equivalents

Table 1: Stage 1 - Synthesis of Cyclobutanecarboxylic Acid

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
1,3-Dibromopropane 201.89 1.00 20.2 g (10.2 mL) Bis-Electrophile
Diethyl malonate 160.17 1.00 16.0 g (15.2 mL) Nucleophile
Sodium ethoxide 68.05 2.10 14.3 g Base

| Potassium hydroxide | 56.11 | 3.00 | 16.8 g | Saponification |

Table 2: Stage 2 - Alpha-Silylation

Reagent MW ( g/mol ) Equivalents Mass / Volume Function
Cyclobutanecarboxylic acid 100.12 1.00 5.0 g Substrate
Diisopropylamine (DIPA) 101.19 2.20 11.1 g (15.5 mL) Amine precursor
n-Butyllithium (2.5 M in hexanes) 64.06 2.10 42.0 mL Base

| Trimethylsilyl chloride (TMSCl)| 108.64 | 2.50 | 13.6 g (15.9 mL) | Silylating agent |

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid
  • Enolate Formation : In a flame-dried 500 mL flask under

    
    , dissolve sodium ethoxide (14.3 g) in absolute ethanol (200 mL). Cool to 0 °C and add diethyl malonate (16.0 g) dropwise over 15 minutes.
    
  • Double Alkylation : Add 1,3-dibromopropane (20.2 g) dropwise. Attach a reflux condenser and heat the mixture to reflux for 4 hours.

    • Causality & IPC (In-Process Control): The reaction mixture will transition from basic to neutral as the ethoxide is consumed. Verify completion by checking the pH of an aliquot (pH ~7 indicates complete consumption of base).

  • Saponification : Concentrate the mixture under reduced pressure to remove ethanol. Add water (100 mL) and extract with diethyl ether (2 x 50 mL) to remove unreacted starting materials. To the aqueous layer, add KOH (16.8 g) and reflux for 2 hours.

  • Acidification : Cool the mixture to 0 °C and cautiously acidify with concentrated HCl to pH 1. Extract the resulting diacid with ethyl acetate (3 x 100 mL). Dry over

    
     and concentrate to yield crude cyclobutane-1,1-dicarboxylic acid.
    
  • Decarboxylation : Transfer the crude diacid to a distillation apparatus. Heat the neat solid in an oil bath to 160–170 °C.

    • Causality & IPC: Vigorous gas evolution (

      
      ) will be observed. This serves as a self-validating visual cue. Maintain temperature until gas evolution completely ceases (approx. 1-2 hours).
      
  • Purification : Increase the bath temperature to 210 °C and collect the distillate boiling at 191–195 °C to obtain pure cyclobutanecarboxylic acid as a colorless liquid.

Protocol 2: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid
  • LDA Preparation : In a flame-dried 250 mL Schlenk flask under

    
    , add anhydrous THF (100 mL) and DIPA (15.5 mL). Cool to -78 °C using a dry ice/acetone bath. Add n-BuLi (42.0 mL, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C.
    
  • Monoanion Formation : Add cyclobutanecarboxylic acid (5.0 g) dropwise over 10 minutes.

    • Causality & IPC: A white precipitate of lithium cyclobutanecarboxylate will form immediately. This confirms the initial deprotonation.

  • Dianion Generation : Remove the cooling bath and allow the mixture to warm to 0 °C for 1 hour, then to room temperature for 30 minutes.

    • Causality & IPC: The white precipitate will gradually dissolve as the highly soluble lithium enediolate dianion is formed. A clear, slightly yellow solution validates successful dianion generation.

  • Silylation : Cool the reaction mixture back to -78 °C. Add TMSCl (15.9 mL) dropwise.

    • Causality: Cooling is strictly required to prevent exothermic decomposition of the dianion and to suppress ketene formation side-reactions.

  • Maturation : Allow the reaction to slowly warm to room temperature and stir for 2 hours to ensure complete C- and O-silylation.

  • Selective Hydrolysis : Quench the reaction by adding 1M HCl (50 mL) and stir vigorously for 30 minutes at room temperature.

    • Causality: The acidic environment rapidly and selectively cleaves the silyl ester (O-Si bond) to regenerate the free carboxylic acid, while the sterically protected alpha-silyl group (C-Si bond) remains completely stable.

  • Workup & Purification : Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Purify the crude product by vacuum distillation or recrystallization from hexanes to afford 1-(trimethylsilyl)cyclobutane-1-carboxylic acid.
    

Analytical Validation

  • Nuclear Magnetic Resonance (

    
    H NMR, 
    
    
    
    )
    : The success of Stage 1 is confirmed by the presence of a multiplet at ~3.1 ppm (1H,
    
    
    -CH) in the intermediate cyclobutanecarboxylic acid. The success of Stage 2 is validated by the complete disappearance of this
    
    
    -proton signal and the emergence of a strong, highly shielded singlet at ~0.10 ppm (9H, -Si(
    
    
    )
    
    
    ).
  • Mass Spectrometry (ESI-) : The final product will show a distinct [M-H]

    
     peak at m/z 171.1 (Exact Mass: 172.09).
    

References

  • Heisig, G. B.; Stodola, F. H. "Cyclobutanecarboxylic Acid." Organic Syntheses, Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). URL:[Link]

  • Rathke, M. W.; Sullivan, D. F. "The preparation and reactions of enolate anions derived from carboxylic acids." Tetrahedron Letters 1973, 14 (15), 1297-1300. URL:[Link]

Application

Application Note: Stereodivergent Synthesis of Alkylidenecyclobutanes via Iterative Peterson Olefination

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Reagent: 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6) Strategic Rationale & Mechanistic Causality Alky...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Core Reagent: 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6)

Strategic Rationale & Mechanistic Causality

Alkylidenecyclobutanes are highly prized in modern drug discovery as rigid, conformationally restricted scaffolds and precursors to complex spirocyclic pharmacophores . However, synthesizing these strained exocyclic alkenes via traditional Wittig or Horner-Wadsworth-Emmons methodologies directly from cyclobutanones is notoriously problematic. Such approaches often suffer from poor yields due to competitive enolization, steric hindrance, and base-induced ring-opening (strain release).

To bypass these limitations, 1-(trimethylsilyl)cyclobutane-1-carboxylic acid serves as an elite bifunctional building block. Rather than constructing the double bond onto an existing ketone, this reagent provides a pre-installed cyclobutane ring equipped with both a carboxylate (for carbon-chain extension) and a trimethylsilyl (TMS) group (the requisite leaving group for olefination).

The Causality of the Peterson Olefination: The transformation relies on converting the carboxylic acid into an


-silyl ketone. When a nucleophile attacks this ketone, the bulky 

-TMS group dictates the trajectory of the incoming nucleophile via Cram/Felkin-Anh control, yielding a highly diastereomerically enriched

-hydroxysilane .

The true power of this methodology lies in the divergent elimination of the


-hydroxysilane :
  • Basic Conditions (Syn-Elimination): Deprotonation of the hydroxyl group triggers an intramolecular attack on the silicon atom. This forms a transient four-membered 1,2-oxasiletane intermediate that undergoes cycloreversion, expelling siloxide and yielding the alkene via a concerted syn-pathway.

  • Acidic Conditions (Anti-Elimination): Protonation of the hydroxyl group creates a superior leaving group. The highly polarizable C–Si bond provides anchimeric assistance (the

    
    -silicon effect), driving a concerted anti-elimination of water and the TMS cation.
    

By selecting the appropriate elimination conditions, chemists can access either the (E)- or (Z)-alkylidenecyclobutane from a single diastereomeric precursor.

Workflow Visualization

PetersonWorkflow A 1-(Trimethylsilyl)cyclobutane- 1-carboxylic acid B Weinreb Amide Intermediate A->B CDI, HN(OMe)Me CH2Cl2, RT C α-Silyl Cyclobutyl Ketone B->C RMgX or RLi THF, -78°C D β-Hydroxy-α-silyl Intermediate C->D R'MgX or NaBH4 THF or MeOH E1 (E)-Alkylidene- cyclobutane D->E1 Acidic (BF3·OEt2) Anti-Elimination E2 (Z)-Alkylidene- cyclobutane D->E2 Basic (KH) Syn-Elimination

Fig 1: Synthetic workflow for alkylidenecyclobutanes via iterative Peterson olefination.

Stereochemical Divergence Data

The table below summarizes the quantitative and stereochemical outcomes of the Peterson elimination step, assuming an anti-diastereomer starting material for the


-hydroxysilane.
Elimination ConditionTypical ReagentsMechanistic PathwayStereochemical Result (from anti-diastereomer)Typical Yield
Basic

,

,

Concerted Syn-elimination(E)-Alkylidenecyclobutane85–95%
Acidic

,

Concerted Anti-elimination(Z)-Alkylidenecyclobutane80–92%

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Weinreb Amide Intermediate

Converting the carboxylic acid to a Weinreb amide prevents over-addition during the subsequent organometallic step.

  • Charge a flame-dried round-bottom flask with 1-(trimethylsilyl)cyclobutane-1-carboxylic acid (1.0 equiv) and anhydrous

    
     (0.2 M).
    
  • Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) portion-wise at room temperature. Stir for 1 hour until

    
     evolution ceases.
    
  • Add N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equiv).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench with 1M aqueous

    
    . Extract with 
    
    
    
    (3x). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure. Purify via flash chromatography if necessary.
Protocol B: Generation of the -Silyl Ketone
  • Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.15 M) under an argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Dropwise, add the desired Grignard reagent (

    
    , 1.2 equiv) via syringe.
    
  • Remove the ice bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench carefully with saturated aqueous

    
    . Extract with EtOAc (3x). Wash with brine, dry over 
    
    
    
    , and concentrate. The resulting
    
    
    -silyl ketone is typically pure enough for the next step.
Protocol C: Diastereoselective Nucleophilic Addition
  • Dissolve the

    
    -silyl ketone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C (dry ice/acetone bath).
    
  • Slowly add the secondary nucleophile (

    
     or 
    
    
    
    , 1.5 equiv).
  • Stir for 1 hour at -78 °C, then gradually warm to 0 °C.

  • Workup: Quench with

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate. Purify the
    
    
    -hydroxysilane diastereomers via silica gel chromatography.
Protocol D: Stereospecific Peterson Elimination

For Anti-Elimination (Acidic):

  • Dissolve the

    
    -hydroxysilane (1.0 equiv) in anhydrous 
    
    
    
    (0.1 M) and cool to 0 °C.
  • Add Boron trifluoride diethyl etherate (

    
    , 1.2 equiv) dropwise.
    
  • Stir for 30 minutes. Quench with saturated aqueous

    
     and extract with 
    
    
    
    .

For Syn-Elimination (Basic):

  • Suspend Potassium Hydride (

    
    , 30% in mineral oil, 1.5 equiv) in anhydrous THF (0.1 M) at 0 °C. (Note: Wash KH with hexanes prior to use if mineral oil interferes with final purification).
    
  • Add a solution of the

    
    -hydroxysilane (1.0 equiv) in THF dropwise.
    
  • Warm to room temperature and stir for 1 hour. Quench with

    
     and extract with 
    
    
    
    .

Trustworthiness: Self-Validating Checkpoints

To ensure the integrity of the synthetic sequence, utilize the following self-validating analytical checkpoints:

  • Checkpoint 1 (Post-Protocol A): The successful formation of the Weinreb amide is confirmed by the appearance of two distinct methyl singlets (~3.20 ppm and ~3.15 ppm) in the

    
     NMR spectrum, corresponding to the N-methoxy and N-methyl groups.
    
  • Checkpoint 2 (Post-Protocol B): The conversion to the

    
    -silyl ketone is validated by the complete loss of the N-methoxy/N-methyl signals in 
    
    
    
    NMR and the appearance of a sharp ketone carbonyl stretch (~1710
    
    
    ) in the IR spectrum.
  • Checkpoint 3 (Post-Protocol D): Successful Peterson elimination is irrefutably confirmed by the complete disappearance of the intense TMS singlet (~0.05 ppm) in

    
     NMR and the emergence of new vinylic protons (typically between 4.5–6.0 ppm, depending on the R/R' substituents).
    

References

  • Title: Regio- and Diastereoselective Highly Strained Alkylidenecyclobutane Isomerization/Hydroacylation: Synthesis of Multisubstituted Cyclobutanes with Consecutive Stereocenters Source: ACS Catalysis URL: [Link]

  • Title: Triply convergent, stereospecific alkene formation via Peterson olefination Source: Journal of Organic Chemistry URL: [Link]

  • Title: Quantum chemical calculations on the Peterson olefination with alpha-silyl ester enolates Source: Journal of Organic Chemistry URL: [Link]

Method

Advanced Protocol for the Dianion Alkylation of α-Silyl Carboxylic Acids

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary The stereoselective and regioselective f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

The stereoselective and regioselective functionalization of aliphatic chains is a cornerstone of modern pharmaceutical synthesis. The alkylation of α-silyl carboxylic acid dianions—pioneered by Grieco and colleagues[1]—provides a highly controlled method for synthesizing α-alkyl-α-silyl carboxylic acids. Unlike monoanion enolates, which frequently suffer from competitive O-alkylation and O-silylation[1], the dianion of trimethylsilylacetic acid (TMSAA) forces the nucleophilic center exclusively to the α-carbon. This protocol details the robust generation of the TMSAA dianion, its subsequent electrophilic alkylation, and its downstream utility in synthesizing α,β-unsaturated carboxylic acids, a motif prevalent in numerous active pharmaceutical ingredients (APIs)[2].

Mechanistic Insights & Causality

To ensure reproducibility and high yields, it is critical to understand the physicochemical principles driving this reaction:

  • Why a Dianion? Deprotonation of a standard ester or carboxylic acid yields a monoanion where the negative charge is delocalized between the oxygen and the α-carbon. Due to oxygen's higher electronegativity, electrophiles often attack the oxygen atom. By using a carboxylic acid and removing two protons, the first charge is locked on the carboxylate oxygen, forcing the second charge onto the α-carbon, thereby guaranteeing C-alkylation[1].

  • The α-Silicon Effect: The adjacent trimethylsilyl (TMS) group stabilizes the highly reactive α-carbanion through hyperconjugation (

    
     to 
    
    
    
    donation) and polarization effects. This lowers the pKa of the α-proton to approximately 25–30, allowing complete deprotonation by Lithium Diisopropylamide (LDA).
  • Temperature Causality: The first deprotonation (carboxylic acid, pKa ~4.5) is highly exothermic and must be performed at -78 °C. However, the second deprotonation (α-carbon) is kinetically slow at this temperature. Warming the reaction to 0 °C provides the necessary activation energy for complete dianion formation[3]. The system is then re-cooled to -78 °C before electrophile addition to control the exotherm of the C–C bond formation and prevent polyalkylation.

Reaction Workflow

DianionWorkflow N1 TMSAA (1.0 eq) N2 LDA (2.2 eq) -78°C to 0°C N1->N2 N3 Lithium Dianion (Active Nucleophile) N2->N3 N4 Electrophile (R-X) -78°C to RT N3->N4 N5 Alkylated α-Silyl Carboxylate N4->N5 N6 Acidic Workup pH 2-3 N5->N6 N7 Target Product (Alkylated Acid) N6->N7

Workflow for the generation and alkylation of α-silyl carboxylic acid dianions.

Materials and Reagents

  • Substrate: Trimethylsilylacetic acid (TMSAA) (1.0 equiv, meticulously dried)[3].

  • Base Precursors: Diisopropylamine (DIPA) (2.3 equiv, distilled over CaH₂), n-Butyllithium (n-BuLi) (2.5 M in hexanes, 2.2 equiv).

  • Electrophile: Alkyl halide (R-X) (1.1 to 1.2 equiv, freshly purified).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (distilled over Na/benzophenone or from a solvent purification system).

  • Workup Reagents: 1M HCl, Brine, Diethyl ether or Ethyl acetate, anhydrous Na₂SO₄.

Self-Validating Step-by-Step Protocol

This procedure is designed as a self-validating system. Do not proceed to the next step unless the in-process validation checks are met.

Step 1: Preparation of LDA (Lithium Diisopropylamide)
  • Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet. Maintain a positive pressure of argon[3].

  • Add anhydrous THF (typically 0.5 M relative to DIPA) and DIPA (2.3 equiv) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (2.2 equiv) dropwise over 15 minutes.

  • Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete metalation.

  • Validation Check: The resulting LDA solution must be clear and pale yellow. Any cloudiness indicates moisture contamination and premature degradation of the base.

Step 2: Generation of the TMSAA Dianion
  • Re-cool the LDA solution to -78 °C.

  • Dissolve TMSAA (1.0 equiv) in a minimum volume of anhydrous THF and add it dropwise to the LDA solution over 20 minutes[1].

  • Following the addition, remove the dry ice bath and allow the reaction mixture to warm to 0 °C. Stir at 0 °C for 30 to 45 minutes[1].

  • Validation Check (Optional but recommended for scale-up): Quench a 0.1 mL aliquot in D₂O/DCl. GC-MS or ¹H-NMR should demonstrate >95% deuterium incorporation at the α-carbon, confirming quantitative dianion formation[1].

Step 3: Electrophilic Alkylation
  • Cool the dianion solution back to -78 °C. Causality: Re-cooling is mandatory to prevent self-condensation of the electrophile and to control the reaction kinetics.

  • Add the electrophile (e.g., an alkyl iodide or bromide, 1.1 equiv) neat or as a THF solution dropwise[4].

  • Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2–12 hours (depending on electrophile steric hindrance).

  • Validation Check: Monitor the reaction via TLC (stain with bromocresol green). The starting TMSAA spot should disappear, replaced by a less polar acidic spot.

Step 4: Quench and Isolation
  • Cool the reaction to 0 °C and carefully quench by the dropwise addition of water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted neutral electrophiles and non-polar organic impurities[3].

  • Carefully acidify the aqueous layer with cold 1M HCl to pH 2–3 .

    • Critical Causality: Do not over-acidify (pH < 1), as the C–Si bond is susceptible to protodesilylation under highly acidic conditions.

  • Extract the acidified aqueous layer with ethyl acetate (3 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the α-alkyl-α-silyl carboxylic acid.

Quantitative Data: Electrophile Optimization

The efficiency of the alkylation depends heavily on the nature of the electrophile. The following table summarizes expected yields and optimized conditions based on empirical data[1][4]:

Electrophile TypeExampleAdditive RequiredTemp ProfileTimeExpected Yield
Primary Iodide 1-IodohexaneNone-78 °C → RT4 h85 – 95%
Primary Bromide Benzyl bromideNone-78 °C → 0 °C2 h88 – 95%
Heteroatom-Substituted β-methylthioethyl chlorideNone-78 °C → RT6 h80 – 90%
Secondary Iodide 2-IodopropaneDMPU (10% v/v)-78 °C → RT12 h60 – 75%
Epoxides Ethylene oxideBF₃·OEt₂ (catalytic)-78 °C → RT8 h0% (Fails)*

*Note: Grieco et al. demonstrated that attempting to open epoxides directly with the ester enolate fails, but utilizing the dianion with terminal epoxides successfully yields γ-lactones[1].

Downstream Applications: Peterson Olefination

The primary utility of α-alkyl-α-silyl carboxylic acids is their deployment in the Peterson olefination. By subjecting the newly synthesized compound to a second equivalent of LDA and an aldehyde or ketone, chemists can synthesize highly substituted α,β-unsaturated carboxylic acids[3]. This methodology has been instrumental in synthesizing complex pharmaceutical mimics, such as methionine-enkephalin analogs[4].

PetersonOlefination A Alkylated α-Silyl Carboxylic Acid B 1. LDA (2.0 eq), THF, -78°C 2. Aldehyde (R'CHO) A->B C β-Silyl-β-Alkoxy Carboxylate Intermediate B->C D Basic Elimination (KH / THF) Yields (Z)-Alkene C->D E Acidic Elimination (H2SO4) Yields (E)-Alkene C->E

Downstream Peterson olefination for stereoselective α,β-unsaturated acid synthesis.

References

  • Grieco, P. A., Wang, C.-L. J., & Burke, S. D. (1975). Trimethylsilylacetic acid dianion: application to organic synthesis. Journal of the Chemical Society, Chemical Communications, (13), 537-538.

  • Belanger, P. C., Dufresne, C., Scheigetz, J., Young, R. N., Springer, J. P., & Dmitrienko, G. I. (1982). The design and synthesis of nonpeptide compounds as mimics of a conformation of methionine-enkephaline. Canadian Journal of Chemistry, 60(8), 1019-1029.

  • Luo, J., et al. (2025). Utilisation of CO2 in the simultaneous installation of the C–C and C=C bonds of α,β-unsaturated carboxylic acids. Organic Chemistry Frontiers.

  • BenchChem. (n.d.). (Trimethylsilyl)acetic acid | 2345-38-2. BenchChem Protocols.

Sources

Application

Application Notes and Protocols: Decarboxylative Cross-Coupling of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking New Chemical Space with Strained Silyl-Substituted Scaffolds The quest for novel molecular architectures in drug discovery and mater...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Chemical Space with Strained Silyl-Substituted Scaffolds

The quest for novel molecular architectures in drug discovery and materials science has led to a growing interest in the synthesis of complex three-dimensional structures. Cyclobutane moieties, in particular, are valuable motifs that can impart unique conformational constraints and metabolic stability to bioactive molecules.[1] Decarboxylative cross-coupling has emerged as a powerful and versatile strategy for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing readily available and stable carboxylic acids as synthons for a variety of organic transformations.[2][3] This approach avoids the need for pre-functionalized organometallic reagents, which are often sensitive and generate stoichiometric waste.[4]

This guide provides a comprehensive overview and detailed protocols for the decarboxylative cross-coupling of a unique and promising building block: 1-(trimethylsilyl)cyclobutane-1-carboxylic acid . The presence of the trimethylsilyl (TMS) group at the quaternary center of the cyclobutane ring offers several potential advantages. The TMS group can influence the steric and electronic properties of the molecule, potentially enhancing the stability of radical intermediates formed during decarboxylation and directing the stereochemical outcome of subsequent coupling reactions.[5] Furthermore, the silicon atom can serve as a handle for further functionalization.

These application notes will detail the synthesis of the starting material, provide a step-by-step protocol for a representative decarboxylative cross-coupling reaction, and discuss the mechanistic underpinnings and potential applications of this methodology.

Synthesis of the Starting Material: 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

The synthesis of the title compound can be achieved through a multi-step sequence, beginning with readily available starting materials. A plausible synthetic route involves the formation of 1-(trimethylsilyl)cyclobutane-1-carbonitrile, followed by hydrolysis to the corresponding carboxylic acid.

Protocol 1: Synthesis of 1-(trimethylsilyl)cyclobutane-1-carbonitrile

This protocol is adapted from analogous procedures for the synthesis of β-hydroxy nitriles and other silylated compounds.[6][7]

Materials:

  • Cyclobutanone

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis Acid Catalyst (e.g., Zinc Iodide (ZnI₂), Scandium Triflate (Sc(OTf)₃))

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for eluent

Procedure:

  • Formation of Cyclobutane Cyanohydrin Trimethylsilyl Ether: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclobutanone (1.0 eq) and anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., ZnI₂, 0.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction mixture containing the trimethylsilyl ether of cyclobutane cyanohydrin is used directly in the next step.

  • α-Silylation: In a separate flame-dried flask under an inert atmosphere, cool a solution of the crude trimethylsilyl ether of cyclobutane cyanohydrin in anhydrous diethyl ether to -78 °C.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at this temperature.

  • Add chlorotrimethylsilane (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(trimethylsilyl)cyclobutane-1-carbonitrile.

Protocol 2: Hydrolysis to 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

Materials:

  • 1-(trimethylsilyl)cyclobutane-1-carbonitrile

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(trimethylsilyl)cyclobutane-1-carbonitrile and an excess of concentrated hydrochloric acid (or a concentrated NaOH solution).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and, if acidic, neutralize with a base (e.g., NaOH). If basic, acidify with HCl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Decarboxylative Cross-Coupling: A Representative Protocol

The following protocol describes a photoredox-mediated decarboxylative arylation, a common and powerful method for coupling sp³-hybridized carboxylic acids with aryl halides.[8][9] This method is chosen for its mild reaction conditions and broad functional group tolerance.

Protocol 3: Photoredox-Mediated Decarboxylative Arylation

Materials:

  • 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

  • Aryl bromide or iodide (e.g., 4-bromobenzonitrile)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or a suitable organic photocatalyst)

  • Nickel catalyst (e.g., NiCl₂·glyme)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy))

  • Base (e.g., Cs₂CO₃ or an organic base like DBU)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or 1,4-dioxane)

  • Blue LED light source

Experimental Setup:

G cluster_setup Experimental Setup Schlenk_Flask Schlenk Flask Stir_Plate Magnetic Stir Plate Blue_LED Blue LED Light Source Blue_LED->Schlenk_Flask Irradiation Cooling_Fan Cooling Fan Cooling_Fan->Schlenk_Flask Temperature Control

Caption: A typical setup for a photoredox-catalyzed reaction.

Procedure:

  • To a Schlenk flask, add 1-(trimethylsilyl)cyclobutane-1-carboxylic acid (1.0 eq), the aryl halide (1.2 eq), the photocatalyst (1-2 mol%), the nickel catalyst (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the reaction mixture at room temperature and irradiate with a blue LED light source. A cooling fan may be necessary to maintain a constant temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-1-(trimethylsilyl)cyclobutane.

Mechanistic Insights

The decarboxylative cross-coupling reaction is believed to proceed through a dual catalytic cycle involving both the photocatalyst and the nickel catalyst.

G cluster_photo Photoredox Cycle cluster_nickel Nickel Cycle PC PC PC_excited PC* PC->PC_excited hν (Blue LED) PC_reduced PC⁻ PC_excited->PC_reduced SET Carboxylate R-COO⁻ PC_excited->Carboxylate SET PC_reduced->PC SET NiII Ar-Ni(II)-X PC_reduced->NiII SET Radical R• Carboxylate->Radical - CO₂ NiIII Ar-Ni(III)-R Radical->NiIII Ni0 Ni(0)Lₙ Ni0->NiII Oxidative Addition NiII->NiIII Radical Capture NiIII->Ni0 Reductive Elimination Product Ar-R ArX Ar-X

Caption: Proposed dual catalytic cycle for photoredox-mediated decarboxylative arylation.

The Photoredox Cycle:

  • The photocatalyst (PC) absorbs light from the blue LED, promoting it to an excited state (PC*).[10]

  • The excited photocatalyst is a potent single-electron transfer (SET) agent and oxidizes the carboxylate anion (formed by the deprotonation of the carboxylic acid by the base) to a carboxyl radical.

  • This carboxyl radical rapidly undergoes decarboxylation to generate a tertiary cyclobutyl radical stabilized by the adjacent trimethylsilyl group.[11]

  • The reduced photocatalyst (PC⁻) then participates in the nickel catalytic cycle.

The Nickel Cycle:

  • A low-valent nickel(0) species undergoes oxidative addition to the aryl halide (Ar-X) to form a nickel(II) intermediate.[8]

  • This Ni(II) species can be reduced by the reduced photocatalyst to a Ni(I) species, or it can directly capture the alkyl radical (R•) generated from the photoredox cycle to form a high-valent nickel(III) intermediate.

  • This Ni(III) species then undergoes reductive elimination to form the desired C(sp³)–C(sp²) bond of the product (Ar-R) and regenerates a Ni(I) species, which can be further reduced to Ni(0) to complete the catalytic cycle.

Data Presentation and Expected Outcomes

The efficiency of the decarboxylative cross-coupling can be influenced by various parameters. The following table summarizes key variables and their expected impact on the reaction outcome.

ParameterVariationExpected OutcomeRationale
Aryl Halide Ar-I > Ar-Br > Ar-ClHigher reactivity with iodides and bromides.The C-X bond strength decreases down the group, facilitating oxidative addition to the nickel center.[12]
Photocatalyst Iridium-based vs. OrganicBoth can be effective. Iridium catalysts often have higher quantum yields but can be more expensive.The choice depends on the specific substrate and desired reaction conditions. Organic photocatalysts offer a metal-free alternative.[13]
Nickel Ligand dtbbpy, dppf, etc.Ligand choice can significantly impact yield and selectivity.The ligand modulates the electronic and steric properties of the nickel center, affecting its catalytic activity.
Base Cs₂CO₃, K₂CO₃, DBUAn appropriate base is crucial for deprotonating the carboxylic acid.The choice of base can influence the solubility of the carboxylate salt and the overall reaction rate.
Solvent DMSO, DMF, DioxanePolar aprotic solvents are generally preferred.These solvents help to solubilize the reactants and catalyst components.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider screening different ligands, bases, and solvents. Ensure that the solvent is rigorously dried and degassed, as oxygen and water can quench the excited state of the photocatalyst and deactivate the nickel catalyst.

  • Side Reactions: Potential side reactions include protodecarboxylation (replacement of the carboxyl group with a hydrogen atom) and homocoupling of the aryl halide. Optimizing the reaction conditions, such as catalyst loading and temperature, can help to minimize these side reactions.

  • Role of the Trimethylsilyl Group: The bulky trimethylsilyl group may influence the rate of reductive elimination from the nickel center. It is also possible that the silicon atom can stabilize the adjacent radical through hyperconjugation, facilitating the decarboxylation step.[5]

Conclusion

The decarboxylative cross-coupling of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid represents a promising avenue for the synthesis of novel, sterically congested cyclobutane derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this unique building block in their synthetic endeavors. The mild reaction conditions and the use of a readily accessible starting material make this methodology attractive for applications in medicinal chemistry, agrochemicals, and materials science, enabling the rapid generation of molecular diversity around a strained and functionalized core.

References

  • Chatgilialoglu, C. (TMS)3SiH in organic synthesis: Part 2. Radical Times, (3), 4.
  • Guan, Y., et al. (2016). Radical Decarboxylative Functionalizations Enabled by Dual Photoredox Catalysis. ACS Catalysis, 6(8), 4983-4988. [Link]

  • Shuto, S., et al. (2003). Stereoselective Synthesis of a Novel Tricyclic Antidopaminergic Agent, (1R,5S,6R)-6-[4-(4-Fluorophenyl)-4-oxobutyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid, via Barton Reductive Decarboxylation. The Journal of Organic Chemistry, 68(24), 9255-9260. [Link]

  • Bloomfield, J. J. (1973). 1,2-Bis(trimethylsiloxy)cyclobutene. Organic Syntheses, 53, 10. [Link]

  • Panja, S., Maity, P., & Ranu, B. C. (2018). Palladium-Catalyzed Ligand-Free Decarboxylative Coupling of α-Oxocarboxylic Acid with Aryl Diazonium Tetrafluoroborate: An Access to Unsymmetrical Diaryl Ketones. The Journal of Organic Chemistry, 83(20), 12609-12618. [Link]

  • Twilton, J., et al. (2017). Mild, photoredox-catalysed decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Communications, 53(18), 2746-2749. [Link]

  • Chatgilialoglu, C., et al. (2011). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 16(1), 598-628. [Link]

  • Wikipedia. (2023). Decarboxylative cross-coupling. [Link]

  • Wang, F., et al. (2025). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible Light. ChemCatChem. [Link]

  • Journot, G., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1398-1409. [Link]

  • ResearchGate. (n.d.). Photoredox‐catalyzed decarboxylative arylation of carboxylic acids. [Link]

  • Yadav, M., et al. (2021). An Efficient and Sustainable Approach to Decarboxylative Cross-Coupling Using Silica Coated Magnetic Copper Nanocatalyst for the Synthesis of Internal Alkynes. Frontiers in Chemistry, 9, 706935. [Link]

  • Pitre, S. P., et al. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews. [Link]

  • ResearchGate. (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. [Link]

  • Procter, D. J., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry, 88(5), 2824-2836. [Link]

  • Lee, P. H., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6259-6269. [Link]

  • Scite.ai. (n.d.). Palladium‐catalyzed decarboxylative coupling of α,β‐unsaturated carboxylic acids with aryl tosylates. [Link]

  • Lee, P. H., et al. (2017). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 2(9), 6259-6269. [Link]

  • Wang, X., et al. (2018). Palladium-catalysed deaminative/decarboxylative cross-coupling of organoammonium salts with carboxylic acids. Organic & Biomolecular Chemistry, 16(43), 8292-8296. [Link]

  • Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

  • ResearchGate. (n.d.). Radical Decarboxylative 1,2,3-Trifunctionalization of 3-Enoic Acids via 1,4-Imino-N Shift: A Modular Approach to Functionalized 3,4-Dihydroisoquinolines. [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. [Link]

  • Vessally, E., et al. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters, 3(1), 1-10. [Link]

  • Li, Z., et al. (2013). Iron-catalyzed decarboxylative alkenylation of cycloalkanes with arylvinyl carboxylic acids via a radical process. Beilstein Journal of Organic Chemistry, 9, 1728-1733. [Link]

  • Organic Syntheses. (n.d.). Cyclobutene. [Link]

  • Li, B., et al. (2008). Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes - a new method for the preparation of silyl ester. Beilstein Journal of Organic Chemistry, 4, 21. [Link]

  • Lida, K., & Kibayashi, C. (2001). Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. Molecules, 6(1), 1-5. [Link]

  • Henegar, K. E., & Lira, R. (2012). One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols. The Journal of Organic Chemistry, 77(6), 2999-3004. [Link]

Sources

Method

using 1-(trimethylsilyl)cyclobutane-1-carboxylic acid as a building block in drug discovery

Executive Summary 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (TMS-CBCA) represents a high-value building block at the intersection of two powerful medicinal chemistry strategies: conformational restriction and silic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (TMS-CBCA) represents a high-value building block at the intersection of two powerful medicinal chemistry strategies: conformational restriction and silicon bioisosterism .

By incorporating the trimethylsilyl (TMS) group at the


-position of a cyclobutane ring, this moiety functions as a lipophilic, metabolically robust surrogate for the tert-butyl group or the gem-dimethyl motif. This guide details the strategic rationale, synthetic protocols, and application workflows for deploying TMS-CBCA to optimize lead compounds for potency, metabolic stability, and membrane permeability.

Strategic Rationale: The "Silicon Switch" & Rigidification

The Silicon Bioisostere Effect

Replacing a carbon atom with silicon (C


 Si exchange) fundamentally alters the physicochemical profile of a drug candidate without significantly changing its shape.
  • Bond Length: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å), slightly expanding the molecular volume and potentially relieving steric strain in crowded active sites.

  • Lipophilicity: Silicon is more electropositive and lipophilic than carbon. The TMS group typically increases logP by ~0.5–1.0 units compared to a tert-butyl group, enhancing membrane permeability for polar scaffolds.

  • Metabolic Stability: The bulky TMS group blocks metabolic attacks (e.g., hydroxylation) at the

    
    -carbon and adjacent sites due to steric shielding.
    
Cyclobutane Conformational Control

The cyclobutane ring exists in a "puckered" conformation (butterfly shape) to minimize torsional strain.

  • Vector Alignment: Unlike flexible alkyl chains, the cyclobutane ring rigidly orients the carboxylic acid (or derived amide) and the TMS group in defined vectors.

  • Gem-Disubstitution: The 1,1-disubstitution pattern forces the substituents into specific axial/equatorial orientations, often locking the bioactive conformation of the attached pharmacophore.

Comparison of Substituents
Featuretert-Butyl Groupgem-Dimethyl Group1-TMS-Cyclobutyl (This Work)
Steric Bulk HighMediumHigh (slightly larger than t-Bu)
Lipophilicity HighModerateVery High (Silicon Effect)
Conformation Rotatable (single bond)FlexibleRigid (Cyclic constraint)
Metabolic Risk

-oxidation susceptible

-oxidation susceptible
Resistant (Steric + Silicon)

Experimental Protocols

Protocol A: Synthesis of 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid

Rationale: Direct


-silylation of cyclobutanecarboxylic acid is difficult due to steric hindrance. The preferred route builds the ring around the silicon-bearing carbon using a double alkylation strategy.

Reagents:

  • Ethyl trimethylsilylacetate (Starting Material)[1][2][3]

  • 1,3-Dibromopropane (Alkylating Agent)[4][5]

  • Sodium Hydride (NaH, 60% dispersion) or LDA

  • THF (Anhydrous), Diethyl Ether, Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Enolate Formation:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add NaH (2.2 equiv) washed with hexanes to remove oil. Suspend in anhydrous THF (0.5 M relative to substrate).

    • Cool to 0°C. Add Ethyl trimethylsilylacetate (1.0 equiv) dropwise.

    • Mechanistic Note: The silyl group stabilizes the enolate, but the

      
      -proton is less acidic than a malonate. Use of a strong base is critical.
      
  • Cyclization (Double Alkylation):

    • Add 1,3-dibromopropane (1.1 equiv) dropwise to the enolate solution.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 1 hour.

    • Heat to reflux (60°C) for 4–12 hours to drive the second alkylation (ring closure).

    • Monitoring: Check via TLC or GC-MS for the disappearance of the mono-alkylated intermediate.

  • Hydrolysis:

    • Cool the mixture to RT. Quench carefully with sat.

      
      .
      
    • Extract with Diethyl Ether (

      
      ). Dry organics over 
      
      
      
      and concentrate.
    • Dissolve the crude ester in a mixture of THF/MeOH/Water (2:1:1).

    • Add LiOH (3.0 equiv) and stir at 50°C for 4 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH ~3. Do not use concentrated acid or heat excessively during workup to prevent protodesilylation (cleavage of the C-Si bond).

  • Purification:

    • Extract the free acid into Ethyl Acetate.

    • Recrystallize from hexanes or purify via silica gel chromatography (Gradient: 0

      
       30% EtOAc in Hexanes).
      
Protocol B: Amide Coupling (Lead Derivatization)

Rationale: The bulky TMS group and the cyclobutane ring create significant steric hindrance at the carbonyl carbon. Highly active coupling agents are required.

Reagents:

  • TMS-CBCA (from Protocol A)

  • Amine partner (

    
    )
    
  • HATU (Coupling Agent) or Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine)

  • DIPEA (Base)

  • DMF (Solvent)

Methodology:

  • Dissolve TMS-CBCA (1.0 equiv) in DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 mins to activate the acid.

  • Add the Amine partner (1.1 equiv).

  • Stir at RT for 12–24 hours. If conversion is low (monitored by LCMS), heat to 50°C.

    • Troubleshooting: If HATU fails due to sterics, convert the acid to the acid chloride using Ghosez's Reagent (neutral conditions) or Oxalyl Chloride/DMF, then react with the amine.

Application Workflow & Decision Logic

The following diagram illustrates the decision process for incorporating TMS-CBCA into a drug discovery campaign.

G Start Lead Compound Analysis Issue Identify Liability Start->Issue Path_Metab Metabolic Instability (e.g., t-Bu oxidation) Issue->Path_Metab Oxidation Path_Sol Poor Permeability (Low LogP) Issue->Path_Sol Polarity Path_Conf Flexible Linker (Entropy Penalty) Issue->Path_Conf Floppy Solution Apply TMS-CBCA Building Block Path_Metab->Solution Path_Sol->Solution Path_Conf->Solution Effect_Si Silicon Effect: Block Metabolism & Increase Lipophilicity Solution->Effect_Si Effect_Ring Cyclobutane Effect: Lock Conformation & Vector Orientation Solution->Effect_Ring Test Validation Assays Effect_Si->Test Effect_Ring->Test Outcome Optimized Lead: High Stability, High Potency Test->Outcome

Caption: Decision logic for deploying TMS-CBCA to resolve specific ADME and potency liabilities in lead optimization.

Data Interpretation & Validation

When evaluating the TMS-CBCA analogue against a carbon control (e.g., tert-butyl), use the following metrics:

AssayExpected Outcome (TMS-CBCA vs. Carbon Analog)Mechanistic Explanation
LogD (pH 7.4) Increase by +0.5 to +1.0Silicon is more lipophilic than Carbon; TMS is bulkier than t-Bu.
Microsomal Stability Increased

(Half-life)
Steric bulk of TMS prevents P450 access; No

-protons to abstract.
Caco-2 Permeability Increased

Higher lipophilicity enhances passive diffusion through membranes.
Potency (

)
Maintenance or ImprovementIf the binding pocket tolerates bulk, the rigid ring reduces the entropic cost of binding.

Handling & Stability Notes

  • Protodesilylation: While alkyl silanes are generally stable, the proximity of the carboxylic acid can catalyze desilylation under strong acidic conditions (e.g., neat TFA). Use HCl/Dioxane or dilute mineral acids for deprotection steps elsewhere in the molecule.

  • Storage: Store the building block at 2–8°C under inert atmosphere. The C-Si bond is stable to air and moisture, but the carboxylic acid moiety is reactive.

References

  • Ramesh, R. et al. (2024). Silicon Bioisosteres in Drug Discovery: A Review. RSC Medicinal Chemistry. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on gem-disubstituted bioisosteres). Link

  • Franz, A. K. & Wilson, S. O. (2013). Organosilicon Molecules with Medicinal Application. Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. Product Specification: 1-(Trimethylsilyl)cyclobutanecarboxylic acid.[6] Link

  • Organic Syntheses. General Procedures for Cyclobutane Dicarboxylic Acids. Org. Synth. Coll. Vol. 3, 213. Link

Sources

Application

Application Note &amp; Protocols: Synthesis of Silyl Esters from 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

Abstract: This document provides a comprehensive technical guide for the preparation of silyl esters from 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the preparation of silyl esters from 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide details the underlying chemical principles, offers two distinct, robust protocols using common silylating agents, and includes practical insights into experimental design and execution.

Introduction: The Utility of Silyl Esters

Silyl esters are versatile functional groups in modern organic synthesis. Their primary application lies in the temporary protection of carboxylic acids.[1] This protection strategy is crucial in multi-step syntheses where the acidic proton of a carboxyl group would interfere with subsequent reactions, such as those involving organometallic reagents or strong bases. The stability of a silyl ester can be fine-tuned by altering the steric and electronic properties of the substituents on the silicon atom, allowing for a wide range of reaction and deprotection conditions.[2]

Beyond protection, silylation is a common derivatization technique used to increase the volatility and thermal stability of compounds like carboxylic acids, making them more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS).[2][3]

This guide focuses on the synthesis of a silyl ester from a specific, structurally unique starting material: 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. This substrate features a sterically demanding cyclobutane ring and an existing, chemically robust trimethylsilyl group attached to the quaternary alpha-carbon. The protocols herein are designed to efficiently silylate the carboxyl group while preserving the integrity of the rest of the molecule.

Mechanistic Principles of Carboxylic Acid Silylation

The conversion of a carboxylic acid to a silyl ester is fundamentally a nucleophilic substitution reaction at the silicon center of the silylating agent.[3] The carboxylic acid, or more commonly its conjugate base (the carboxylate), acts as the nucleophile.

The general mechanism involves two key stages:

  • Activation of the Carboxylic Acid (Optional but common): In many protocols, particularly those using silyl halides, a non-nucleophilic base (e.g., triethylamine, pyridine, or imidazole) is used to deprotonate the carboxylic acid. This generates the carboxylate anion, a significantly stronger nucleophile than the neutral carboxylic acid, thereby accelerating the reaction.

  • Nucleophilic Attack: The oxygen atom of the carboxyl group attacks the electrophilic silicon atom of the silylating agent (e.g., R₃Si-Cl). This leads to the displacement of a leaving group (e.g., a chloride ion) and the formation of the new silicon-oxygen bond, yielding the silyl ester.[1]

Certain silylating agents, such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS), can react with carboxylic acids under neutral conditions, generating neutral, volatile byproducts and avoiding the need for an added base.[1][4]

G cluster_0 Step 1: Deprotonation (Base-Mediated) cluster_1 Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Carboxylate R-COO⁻ (Carboxylate Anion) Acid->Carboxylate + B: Base B: (Base, e.g., Et₃N) ProtonatedBase BH⁺ Carboxylate_ref R-COO⁻ SilylatingAgent R'₃Si-X (Silylating Agent, X=Cl, OTf) SilylEster R-COOSiR'₃ (Silyl Ester) SilylatingAgent->SilylEster LeavingGroup X⁻ (Leaving Group) SilylEster->LeavingGroup + X⁻ Carboxylate_ref->SilylatingAgent Attack

Caption: General mechanism for base-mediated silyl ester formation.

Experimental Protocols

Two primary methods are presented for the preparation of the trimethylsilyl ester of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. The choice of method depends on the desired reaction conditions (e.g., presence of base, reaction temperature) and the required purity of the final product.

Protocol 1: Silylation using Trimethylsilyl Chloride (TMS-Cl) and Triethylamine (Et₃N)

This classic method is robust and utilizes common, inexpensive reagents. The use of triethylamine as a base is critical to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5][6]

Materials:

  • 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

  • Trimethylsilyl chloride (TMS-Cl), freshly distilled

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add 1-(trimethylsilyl)cyclobutane-1-carboxylic acid (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2-0.5 M concentration).

  • Base Addition: Add triethylamine (1.2 eq) to the solution via syringe and stir for 5 minutes at room temperature.

    • Scientist's Note: Using a slight excess of the base ensures complete deprotonation of the carboxylic acid and scavenges the HCl byproduct, which could otherwise lead to reversible reactions.[5]

  • Silylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Add trimethylsilyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes. A white precipitate of triethylamine hydrochloride (Et₃N·HCl) will form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

    • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or by taking a small aliquot, quenching it with methanol, and analyzing via GC-MS to observe the disappearance of the starting material.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite or a sintered glass funnel to remove the triethylamine hydrochloride precipitate. Wash the precipitate with a small amount of anhydrous DCM.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

    • Trustworthiness Check: The crude product should be a clear oil. As silyl esters are sensitive to moisture and can hydrolyze back to the carboxylic acid, all subsequent steps should be performed under anhydrous conditions if the ester is to be used directly.[7]

  • Purification (Optional): If high purity is required, the crude product can be purified by distillation under reduced pressure. Given the volatility of the product, care must be taken to avoid losses.

Protocol 2: Silylation using Hexamethyldisilazane (HMDS)

This method offers a milder, neutral alternative, which is advantageous for sensitive substrates. The only byproduct is ammonia, which can be easily removed.[8] A catalytic amount of iodine is sometimes used to accelerate the reaction, particularly with sterically hindered acids.[9]

Materials:

  • 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

  • Hexamethyldisilazane (HMDS)

  • Iodine (I₂), catalytic amount (optional)

  • Anhydrous toluene or no solvent

  • Standard laboratory glassware and inert atmosphere setup

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, combine 1-(trimethylsilyl)cyclobutane-1-carboxylic acid (1.0 eq) and hexamethyldisilazane (0.6-1.0 eq).

    • Scientist's Note: HMDS provides two silyl groups per molecule. Theoretically, 0.5 equivalents are sufficient, but using a slight excess can ensure the reaction goes to completion. The reaction can often be run neat (without solvent).[8]

  • (Optional) Catalyst Addition: If the reaction is sluggish at room temperature, add a single crystal of iodine (I₂).

  • Reaction: Gently heat the mixture to 60-80 °C and stir. The reaction progress can be monitored by observing the evolution of ammonia gas or by TLC/GC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Remove any excess HMDS and the ammonia byproduct by distillation or under high vacuum.

  • Purification: The resulting crude silyl ester is often of sufficient purity for subsequent steps. If necessary, purification can be achieved by vacuum distillation.

Experimental Workflow and Data Summary

The overall process for preparing and isolating the target silyl ester is outlined below.

G Start Start: 1-(TMS)-cyclobutane-1-carboxylic acid Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) Start->Setup Dissolve 2. Dissolve Acid in Anhydrous Solvent (e.g., DCM) Setup->Dissolve AddReagents 3. Add Silylating Agent (e.g., TMS-Cl/Et₃N or HMDS) Dissolve->AddReagents React 4. Stir at Appropriate Temp (0°C to RT or Heat) AddReagents->React Monitor 5. Monitor Reaction (TLC, GC-MS) React->Monitor Workup 6. Work-up (Filter precipitate or remove volatiles) Monitor->Workup Upon Completion Isolate 7. Isolate Crude Product (Rotary Evaporation) Workup->Isolate Purify 8. Purify (Optional) (Vacuum Distillation) Isolate->Purify Product End: Purified Silyl Ester Isolate->Product If sufficiently pure Purify->Product

Caption: General experimental workflow for silyl ester synthesis.

Table 1: Comparison of Silylation Protocols

FeatureProtocol 1: TMS-Cl / Et₃NProtocol 2: HMDS
Silylating Agent Trimethylsilyl chlorideHexamethyldisilazane
Stoichiometry ~1.1 eq TMS-Cl, ~1.2 eq Et₃N~0.6-1.0 eq HMDS
Conditions 0 °C to Room TemperatureRoom Temperature to 80 °C
Byproducts Triethylamine hydrochloride (solid)Ammonia (gas)
Work-up Filtration to remove saltEvaporation of excess reagent
Advantages Fast, inexpensive, common reagentsNeutral conditions, volatile byproduct, often requires no solvent
Disadvantages Requires base, byproduct removal by filtrationCan be slower, may require heating

Safety and Handling

  • Silylating Agents: Trimethylsilyl chloride and hexamethyldisilazane are corrosive and moisture-sensitive. They should be handled in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. TMS-Cl reacts with moisture to release HCl gas.

  • Solvents: Dichloromethane is a suspected carcinogen. Triethylamine has a strong, unpleasant odor and is flammable. All solvents should be handled in a well-ventilated area.

  • Inert Atmosphere: The use of an inert atmosphere is crucial as both the silylating agents and the silyl ester products are susceptible to hydrolysis.

Conclusion

The preparation of silyl esters from 1-(trimethylsilyl)cyclobutane-1-carboxylic acid can be accomplished efficiently using standard laboratory procedures. The choice between a base-mediated protocol with a silyl halide like TMS-Cl and a neutral protocol with an agent like HMDS depends on the specific requirements of the subsequent synthetic steps, particularly the substrate's sensitivity to acidic or basic conditions. Both methods presented are reliable and can be adapted to yield high-purity silyl esters suitable for a wide range of applications in organic synthesis and analysis.

References

  • Mild Deprotection of 2-(Trimethylsilyl)ethyl Esters. ResearchGate. Available at: [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Available at: [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Mild deprotection of 2-(trimethylsilyl)ethyl esters. Academia.edu. Available at: [Link]

  • The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry. Available at: [Link]

  • Silyl Esters as Reactive Intermediates in Organic Synthesis. CORE. Available at: [Link]

  • 6.6 Silyl Esters. In Greene's Protective Groups in Organic Synthesis. Available at: [Link]

  • Silylation. Wikipedia. Available at: [Link]

  • Silyl Esters as Reactive Intermediates in Organic Synthesis. National Institutes of Health. Available at: [Link]

  • Method for the simultaneous preparation of carboxylic acid trimethylsilyl esters and silylated carboxylic acid amides. Google Patents.
  • Synthesis of silyl esters of acids. ResearchGate. Available at: [Link]

  • Recent advances in silanecarboxylic acids as versatile reagents for modern organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Development of (Trimethylsilyl)ethyl Ester Protected Enolates and Applications in Palladium-Catalyzed Enantioselective Allylic Alkylation: Intermolecular Cross-Coupling of Functionalized Electrophiles. ACS Publications. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest. Available at: [Link]

  • Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2- Trichloroacetimidate. ChemRxiv. Available at: [Link]

  • Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. ScienceDirect. Available at: [Link]

  • Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate. MDPI. Available at: [Link]

  • Esterification Reaction between Silyl Derivatives of Carboxylic Acids and Alcohols by the Promotion of a Catalytic Amount of Lewis Acid. Oxford Academic. Available at: [Link]

  • The preparation and properties of some silyl esters. Journal of the Chemical Society A. Available at: [Link]

  • Trimethylsilyl Esters: Temporary Protection of Carboxylic Acids During Hydroboration Reactions. ResearchGate. Available at: [Link]

  • Trialkysilyl esters of amino acids and their use in the synthesis of peptides. Google Patents.

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Method

Application Notes and Protocols: A Strategic Guide to C-H Functionalization of Cyclobutane Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-dimensional structures and favorable phy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-dimensional structures and favorable physicochemical properties to drug candidates.[1] However, the synthetic accessibility of complex, functionalized cyclobutanes remains a significant challenge. This guide provides an in-depth exploration of C-H functionalization logic, a powerful strategy for the direct and selective modification of cyclobutane carboxylic acid derivatives. By leveraging the inherent reactivity of C-H bonds, these methods offer a more atom- and step-economical approach compared to traditional synthetic routes.[2]

The Strategic Imperative for C-H Functionalization in Cyclobutane Scaffolds

The rigid, puckered conformation of the cyclobutane ring offers a unique structural scaffold that can enhance the binding affinity and metabolic stability of drug molecules.[1][3] Traditional methods for synthesizing substituted cyclobutanes often rely on multi-step sequences, which can be inefficient and limit the exploration of chemical space. C-H functionalization emerges as a transformative approach, allowing for the direct installation of various functional groups onto a pre-existing cyclobutane core. This strategy is particularly advantageous for late-stage functionalization, enabling the rapid diversification of complex molecules and the synthesis of novel analogs for structure-activity relationship (SAR) studies.[4][5]

The carboxylic acid moiety and its derivatives serve as excellent handles for directing the C-H functionalization to specific positions on the cyclobutane ring. This is typically achieved through the use of a directing group, which coordinates to a transition metal catalyst and brings it into close proximity to the target C-H bond.

Palladium-Catalyzed β-C-H Functionalization: A Workhorse for Arylation

Palladium catalysis has been extensively utilized for the β-C-H arylation of cyclobutane carboxylic acid derivatives.[6][7] These reactions typically employ a directing group, with 8-aminoquinoline (AQ) being one of the most effective and widely used.[2][7][8][9]

The Logic Behind Directing Group-Assisted Palladium Catalysis

The 8-aminoquinoline directing group forms a stable five-membered palladacycle intermediate, which positions the palladium catalyst in close proximity to the β-C-H bonds of the cyclobutane ring. This directed C-H activation is the key step in achieving high regioselectivity. The overall catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) pathway.[3][6][10]

Palladium_Catalytic_Cycle Substrate_DG Cyclobutane-DG (DG = Directing Group) Palladacycle Palladacycle Intermediate (C-H Activation) Substrate_DG->Palladacycle + Pd(II) Pd_Catalyst Pd(OAc)₂ Pd_IV_Intermediate Pd(IV) Intermediate Palladacycle->Pd_IV_Intermediate + Ar-I Oxidative_Addition Oxidative Addition (Ar-I) Pd_IV_Intermediate->Pd_Catalyst - Ar-H, - I⁻ Product_DG Arylated Cyclobutane-DG Pd_IV_Intermediate->Product_DG Reductive Elimination Reductive_Elimination Reductive Elimination (C-C Bond Formation)

Caption: A simplified representation of the Pd(II)/Pd(IV) catalytic cycle for β-C-H arylation.

Protocol: Palladium-Catalyzed β-C-H Arylation of a Cyclobutane Carboxamide

This protocol is adapted from established procedures for the 8-aminoquinoline-directed C-H arylation of cycloalkyl carboxamides.

Materials:

  • N-(quinolin-8-yl)cyclobutanecarboxamide (1.0 equiv)

  • Aryl iodide (2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5-10 mol%)

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the N-(quinolin-8-yl)cyclobutanecarboxamide, aryl iodide, Pd(OAc)₂, and base.

  • Evacuate and backfill the vessel with an inert atmosphere three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Data for Palladium-Catalyzed β-C-H Arylation

EntryAryl IodideBaseTemp (°C)Yield (%)Reference
14-IodoanisoleCs₂CO₃10085
21-Iodo-4-nitrobenzeneK₂CO₃12072
33-IodopyridineCs₂CO₃11068

Rhodium-Catalyzed C-H Functionalization: Accessing Diverse Substitution Patterns

Rhodium catalysis offers a complementary approach to palladium, enabling different types of C-H functionalization reactions, such as C-H insertion of carbenes.[11][12] This methodology can provide access to 1,1- and 1,3-disubstituted cyclobutanes, which can be challenging to synthesize using other methods.[11][12]

The Power of Catalyst Control in Regiodivergent Synthesis

A key advantage of rhodium-catalyzed C-H insertion is the ability to control the regioselectivity by tuning the steric and electronic properties of the rhodium catalyst's ligands.[11][12] For instance, a less sterically hindered catalyst may favor insertion at a more substituted C-H bond, while a bulkier catalyst can direct the reaction to a more accessible, less substituted position.[11] This catalyst-controlled regioselectivity allows for the synthesis of different isomers from the same starting material.[11][12]

Rhodium_Regioselectivity Substrate Substituted Cyclobutane Diazo Diazo Compound + Rh₂(L)₄ Catalyst Catalyst1 Less Bulky Catalyst (e.g., Rh₂(OAc)₄) Diazo->Catalyst1 Catalyst2 Bulky Catalyst (e.g., Rh₂(esp)₂) Diazo->Catalyst2 Product1 1,1-Disubstituted Product Catalyst1->Product1 Favors C-H insertion at more substituted position Product2 1,3-Disubstituted Product Catalyst2->Product2 Favors C-H insertion at less substituted position

Caption: Catalyst-controlled regioselectivity in rhodium-catalyzed C-H insertion.

Protocol: Rhodium-Catalyzed C-H Insertion into a Cyclobutane

This protocol is a general representation based on procedures described for rhodium-catalyzed C-H functionalization.[11]

Materials:

  • Cyclobutane substrate (e.g., cyclobutane carboxylic acid ester) (1.0 equiv)

  • Diazo compound (e.g., methyl 2-diazo-2-phenylacetate) (1.2 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄ or a chiral variant) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the cyclobutane substrate and the rhodium(II) catalyst in the anhydrous solvent.

  • Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at room temperature over a period of several hours using a syringe pump.

  • Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Overcoming the Challenge of Regioselectivity: β- vs. γ-Functionalization

A significant challenge in the C-H functionalization of cyclobutane carboxylic acid derivatives is controlling the regioselectivity between the β- and γ-positions. While β-functionalization is often favored due to the formation of a more stable five-membered metallacycle, recent advances have enabled selective γ-functionalization.[13][14][15]

Transannular C-H functionalization, which targets the γ-position, can be achieved through the design of specific ligands that promote the formation of a larger, more strained palladacycle.[13][14][15][16] This strategy opens up new avenues for synthesizing 1,3-disubstituted cyclobutanes, which are valuable motifs in drug discovery.[3]

Application in Drug Discovery: The Synthesis of Complex Bioactive Molecules

The C-H functionalization of cyclobutanes has been successfully applied to the synthesis of several natural products and drug candidates.[2][6] For example, this strategy was instrumental in the synthesis of piperarborenine B, a natural product with anticancer activity.[6] The ability to directly install aryl groups onto the cyclobutane core significantly streamlined the synthetic route.

Late-stage C-H functionalization is particularly powerful for rapidly generating analogs of a lead compound, allowing for the fine-tuning of its pharmacological properties.[4][5] This approach accelerates the drug discovery process by providing a more efficient means to explore the chemical space around a promising scaffold.

Concluding Remarks and Future Outlook

C-H functionalization has revolutionized the way chemists approach the synthesis of complex molecules. For cyclobutane carboxylic acid derivatives, these methods provide a direct and efficient route to a wide range of functionalized compounds with high value in medicinal chemistry. The continued development of new catalysts and directing groups will undoubtedly expand the scope and utility of these reactions, further empowering the synthesis of novel therapeutics. The ability to precisely control regioselectivity, particularly in achieving challenging γ-functionalization, will be a key area of future research.

References

  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. PMC - NIH. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Transannular C–H functionalization of cycloalkane carboxylic acids. Axial. Available at: [Link]

  • Transannular C-H functionalization of cycloalkane carboxylic acids. PubMed - NIH. Available at: [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. PMC - NIH. Available at: [Link]

  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC - NIH. Available at: [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Available at: [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]

  • Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. ResearchGate. Available at: [Link]

  • a) Examples of prior art of cyclobutane C−H functionalization used in... ResearchGate. Available at: [Link]

  • Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition. Available at: [Link]

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society. Available at: [Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC - NIH. Available at: [Link]

  • Transannular C–H functionalization of cycloalkane carboxylic acids. ResearchGate. Available at: [Link]

  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. PMC - NIH. Available at: [Link]

  • Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. Xingwei Li's Group Website. Available at: [Link]

  • Late-stage C–H functionalization offers new opportunities in drug discovery. Nature Reviews Chemistry. Available at: [Link]

  • Scheme 13 Pd II /Pd IV Catalysis for C–H functionalizations.... ResearchGate. Available at: [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]

  • How can I quantify the quality of directing groups in Pd(II)-catalyzed C-H activation?. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available at: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC - NIH. Available at: [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]

  • Enantioselective C–H Arylation and Vinylation of Cyclobutyl Carboxylic Amides. ACS Catalysis. Available at: [Link]

  • Late-stage C–H functionalization offers new opportunities in drug discovery. ResearchGate. Available at: [Link]

  • A first example of cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines operating through a single electron transf. ChemRxiv. Available at: [Link]

  • H functionalisation using a removable/modifiable or a traceless directing group strategy. The Royal Society of Chemistry. Available at: [Link]

  • Palladium-catalyzed arylation of β-methylene C(sp3)–H bonds at room temperature: desymmetrization of simple cycloalkyl carboxylic acids. Organic Chemistry Frontiers. Available at: [Link]

  • Transannular C–H functionalization of cycloalkane carboxylic acids. OUCI. Available at: [Link]

  • Ligand-Enabled Catalytic C–H Arylation of Aliphatic Amines via a Four Membered Ring Cyclopalladation Pathway. University of Cambridge. Available at: [Link]

Sources

Application

reaction conditions for alpha-arylation of silyl-substituted carboxylic acids

This Application Note provides a comprehensive guide to the -Arylation of Carboxylic Acids via In Situ Silyl-Substitution , commonly referred to as the "Traceless Protecting Group" Strategy . This protocol addresses the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive guide to the


-Arylation of Carboxylic Acids via In Situ Silyl-Substitution , commonly referred to as the "Traceless Protecting Group" Strategy .

This protocol addresses the challenge of directly arylating free carboxylic acids by transiently converting them into reactive disilyl ketene acetals in situ. This method, pioneered by the Hartwig group, allows for the synthesis of


-aryl acids (including NSAIDs like Ibuprofen and Naproxen) without the need for pre-formed esters or harsh isolation steps.

Application Note: Palladium-Catalyzed -Arylation of Carboxylic Acids via In Situ Silyl-Substitution[1][2]


-Arylation of Silyl-Substituted Carboxylic Acid Intermediates
Methodology:  "Traceless" Silyl Protection Strategy
Audience:  Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The direct


-arylation of free carboxylic acids is historically difficult due to the high pKa of the 

-protons (requiring dianion formation), the solubility issues of carboxylate salts, and the tendency for decarboxylation under elevated temperatures.

To overcome these limitations, the "Traceless Protecting Strategy" utilizes Chlorotrimethylsilane (TMSCl) and a strong base to transiently convert the carboxylic acid into a Bis(trimethylsilyl) Ketene Acetal (or "Disilyl-Substituted" intermediate). This intermediate mimics the reactivity of a silyl enol ether but can be generated and consumed in a single pot.

Mechanistic Advantages[3]
  • Activation: The silyl ketene acetal is highly nucleophilic but neutral, avoiding the harsh basicity of lithium dianions during the coupling step.

  • Transmetallation: The addition of Zinc Fluoride (ZnF

    
    )  is the critical "switch." Fluoride activates the silicon center, forming a hypervalent silicon species or a transient zinc enolate that rapidly transmetallates to the Palladium(II)-Aryl complex.
    
  • Functional Group Tolerance: Because the coupling occurs under effectively neutral conditions (buffered by the silyl/fluoride exchange), base-sensitive groups like nitro, cyano, and esters on the aryl halide are tolerated.

Critical Reaction Conditions

The success of this reaction relies on a precise balance of reagents to generate the silyl intermediate in situ and drive the catalytic cycle.

A. The Reagent System
ComponentStandard ReagentEquivalentsRole & Notes
Substrate Carboxylic Acid1.0 equivStarting material.
Silyl Source TMSCl 4.0 - 6.0 equivConverts acid to silyl ester, then to silyl ketene acetal. Excess is required to drive equilibrium.
Base LiHMDS or LiTMP 4.0 - 5.3 equivNon-nucleophilic strong base. Deprotonates the acid and the

-position.[1]
Coupling Partner Aryl Bromide1.0 - 1.5 equivAryl Chlorides may require more active catalysts; Bromides are standard.
Additive ZnF

0.5 - 1.0 equivCRITICAL. Promotes cleavage of the Si-O bond and transfer of the enolate to Pd.
B. Catalyst & Ligand[5][6][7][8][9]
  • Catalyst Precursor: Pd(dba)

    
      (Bis(dibenzylideneacetone)palladium(0)) is preferred over Pd(OAc)
    
    
    
    to avoid introducing acetate, though Pd(OAc)
    
    
    can work if reduced in situ.
  • Ligand: P(t-Bu)

    
      (Tri-tert-butylphosphine) or Q-Phos .
    
    • Why: These bulky, electron-rich ligands facilitate the oxidative addition of the aryl halide and, more importantly, accelerate the reductive elimination of the sterically hindered

      
      -aryl product.
      
  • Loading: Typically 2–5 mol% Pd.

C. Solvent & Temperature
  • Solvent: DMF or THF/DMF (1:1) .

    • Rationale: ZnF

      
       has poor solubility in pure THF. DMF promotes the dissolution of the fluoride source and stabilizes the polar transition states.
      
  • Temperature: 80 °C is standard. Lower temperatures (RT) may work for highly activated substrates but often result in incomplete conversion.

Experimental Protocol (Step-by-Step)

Phase 1: In Situ Generation of the Disilyl Intermediate
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Base Addition: Add LiHMDS (1.0 M in THF, 5.3 equiv) to the vial.

  • Substrate Addition: Add the Carboxylic Acid (1.0 equiv) dropwise or as a solution in THF. Stir at Room Temperature (RT) for 10 minutes to form the lithium carboxylate.

  • Silylation: Cool the mixture to 0 °C. Add TMSCl (6.0 equiv) dropwise.

    • Observation: A white precipitate (LiCl) will form.

    • Process: Allow to warm to RT and stir for 30–60 minutes. This converts the carboxylate to the silyl ester and subsequently to the silyl ketene acetal (the "disilyl" species).

Phase 2: Catalytic Coupling
  • Catalyst Prep: In a separate vial, mix Pd(dba)

    
      (0.05 equiv) and P(t-Bu)
    
    
    
    (0.10 equiv) in a minimal amount of DMF/THF. Stir for 5 minutes to complex.
  • Assembly: Add the Aryl Bromide (1.2 equiv) and solid ZnF

    
      (0.5 equiv) directly to the reaction mixture from Phase 1.
    
  • Catalyst Injection: Transfer the pre-complexed catalyst solution into the main reaction vial.

  • Reaction: Seal the vial and heat to 80 °C for 12–18 hours.

Phase 3: Workup & Isolation
  • Quench: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and quench with 1M HCl or 1M NaHSO

    
     .
    
    • Note: Acidic quench is necessary to hydrolyze the silyl ester product back to the free carboxylic acid.

  • Extraction: Extract the aqueous layer with EtOAc (3x).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , concentrate, and purify via column chromatography (typically requiring 1-5% Methanol/DCM or Hexane/EtOAc with 1% Acetic Acid).

Visualization of the "Traceless" Pathway[1][10]

The diagram below illustrates the transformation of the carboxylic acid into the reactive disilyl species and its entry into the catalytic cycle.

TracelessArylation cluster_conditions In Situ Activation Acid Carboxylic Acid (R-CH2-COOH) LiSalt Lithium Carboxylate Acid->LiSalt LiHMDS (5 eq) Disilyl Disilyl Ketene Acetal (Reactive Intermediate) LiSalt->Disilyl TMSCl (6 eq) - LiCl SilylProduct α-Aryl Silyl Ester Disilyl->SilylProduct ZnF2 (0.5 eq) Transmetallation Pd_Cycle Pd(0)/Pd(II) Cycle + Ar-Br Pd_Cycle->Disilyl Cross-Coupling FinalProduct α-Aryl Carboxylic Acid (Product) SilylProduct->FinalProduct H3O+ Hydrolysis

Figure 1: The "Traceless" Protecting Group Strategy. The carboxylic acid is temporarily masked as a disilyl ketene acetal to enable neutral Pd-catalyzed arylation.

Scope and Limitations

Substrate Scope
  • Aryl Bromides: Excellent scope. Electron-rich (e.g., 4-OMe) and electron-poor (e.g., 4-CF

    
    ) aryls work well.
    
  • Heterocycles: Pyridines, thiophenes, and indoles are tolerated, provided they do not strongly chelate the Pd catalyst (ZnF

    
     helps mitigate this).
    
  • Carboxylic Acids: Primary and secondary alkyl chains (

    
    -branched) work well. Tertiary 
    
    
    
    -carbons (quaternary center formation) are significantly more challenging due to steric hindrance.
Limitations & Troubleshooting
  • Moisture Sensitivity: The disilyl ketene acetal is extremely hydrolytically unstable. Ensure all reagents (especially ZnF

    
    ) are dry. ZnF
    
    
    
    is hygroscopic; drying it under vacuum at 100 °C before use is recommended.
  • Incomplete Conversion: If the reaction stalls, check the quality of P(t-Bu)

    
     . It is air-sensitive (pyrophoric). Use the tetrafluoroborate salt [HP(t-Bu)
    
    
    
    ]BF
    
    
    with an extra equivalent of base if handling the free phosphine is difficult.
  • Protodesilylation: If the product is the non-arylated starting acid, it indicates the silyl intermediate hydrolyzed before coupling. Increase the amount of TMSCl or ensure strictly anhydrous conditions.

References

  • He, Z.-T., & Hartwig, J. F. (2019).[2] Palladium-Catalyzed

    
    -Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy.[3][2][4][5] Journal of the American Chemical Society, 141(30), 11749–11753. Link[2][6]
    
  • Liu, X., & Hartwig, J. F. (2004).[7] Palladium-Catalyzed

    
    -Arylation of Trimethylsilyl Enolates of Esters and Imides. High Functional Group Tolerance and Stereoselective Synthesis of 
    
    
    
    -Aryl Carboxylic Acid Derivatives. Journal of the American Chemical Society, 126(16), 5182–5191. Link
  • Hama, T., Liu, X., Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(37), 11176–11177. Link
    

Sources

Method

stereoselective synthesis of cyclobutane derivatives using silyl auxiliaries

This application note provides a comprehensive, field-proven methodology for the stereoselective synthesis of cyclobutane derivatives utilizing silyl auxiliaries. By leveraging the unique steric and electronic properties...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, field-proven methodology for the stereoselective synthesis of cyclobutane derivatives utilizing silyl auxiliaries. By leveraging the unique steric and electronic properties of silicon-based protecting groups and tethers, researchers can bypass the traditional limitations of standard thermal or photochemical [2+2] cycloadditions, achieving exceptional regio- and stereocontrol.

Mechanistic Causality: Why Silyl Auxiliaries?

The construction of highly substituted, strained four-membered rings is notoriously difficult due to competing side reactions (e.g., Michael additions, polymerizations) and poor stereoselectivity. Silyl auxiliaries solve these issues through two distinct mechanistic pathways: the Stepwise Lewis Acid-Catalyzed [2+2] Cycloaddition and the Silyl-Tethered Photochemical [2+2] Cycloaddition .

The Stepwise Zwitterionic Pathway (Mukaiyama-Type)

In a traditional Mukaiyama-Michael reaction, a silyl enol ether reacts with an


-unsaturated carbonyl to form an acyclic 1,5-dicarbonyl compound. This occurs because the silyl group rapidly transfers from the enol oxygen to the newly formed enolate oxygen.

However, by employing exceptionally bulky silyl groups—such as Triisopropylsilyl (TIPS) or Tris(trimethylsilyl)silyl (TTMSS)—this silyl transfer is sterically blocked[1]. When activated by a specific Lewis acid (like EtAlCl


), the initial nucleophilic attack generates a short-lived zwitterionic intermediate. Unable to undergo silyl migration, the intermediate minimizes its steric clash by adopting an anti-periplanar conformation before undergoing intramolecular ring closure. This sequence exclusively yields highly substituted trans-cyclobutanes[2].

G S1 Silyl Enol Ether + α,β-Unsaturated Ester S2 Lewis Acid Activation (e.g., EtAlCl2) S1->S2 S3 Zwitterionic Intermediate (Steric Blockade) S2->S3 Nucleophilic Addition S4 Intramolecular Ring Closure S3->S4 Prevent Silyl Transfer S5 trans-Cyclobutane Product S4->S5 Stereocontrol

Mechanism of Lewis acid-catalyzed stepwise[2+2] cycloaddition via zwitterionic intermediates.

The Photochemical Silyl-Tethered Pathway

For targets requiring complex bicyclic or polycyclic frameworks, intermolecular photocycloadditions often suffer from poor regioselectivity. By temporarily linking two acyclic dienes or enynes via a dialkylsilyl tether (e.g., using dichlorodiisopropylsilane), the reaction becomes intramolecular[3]. The silyl tether acts as a conformational lock, bringing the reactive olefins into close proximity and dictating the facial selectivity during UV irradiation[4]. Post-cycloaddition, the silicon tether is easily cleaved (e.g., via TBAF or Tamao-Fleming oxidation) to reveal stereodefined cyclobutane diols[5].

Photochemical P1 Acyclic Alkenyl Alcohols P2 Silylation (Install Dialkylsilyl Tether) P1->P2 P3 Silyl-Tethered Intermediate P2->P3 P4 UV Irradiation Intramolecular [2+2] P3->P4 Proximity Effect P5 Bicyclic Silyl-Cyclobutane P4->P5 Regio/Stereocontrol P6 Desilylation (TBAF) Stereodefined Cyclobutane Diol P5->P6

Workflow for silyl-tethered intramolecular [2+2] photocycloaddition and subsequent desilylation.

Quantitative Data & Optimization Metrics

The choice of the silyl protecting group and the electronic nature of the ester are the two most critical variables for the stepwise pathway. As demonstrated in Table 1, increasing the steric bulk of the silicon auxiliary directly correlates with higher yields and near-perfect diastereomeric ratios (dr)[2]. Furthermore, utilizing highly electron-withdrawing esters, such as hexafluoroisopropyl (HFIP) acrylates, accelerates the initial nucleophilic attack, outcompeting background decomposition[6].

Table 1: Influence of Silyl Group and Ester Substituents on Stepwise [2+2] Cycloaddition Outcomes

Silyl Enol Ether AuxiliaryAcrylate Ester TypeLewis Acid CatalystYield (%)Diastereomeric Ratio (trans:cis)
Trimethylsilyl (TMS)Methyl AcrylateEtAlCl

(20 mol%)
< 10N/A (Decomposition)
tert-Butyldimethylsilyl (TBS)Methyl AcrylateEtAlCl

(20 mol%)
4585:15
Triisopropylsilyl (TIPS)Methyl AcrylateEtAlCl

(20 mol%)
78> 99:1
Triisopropylsilyl (TIPS)HFIP AcrylateEtAlCl

(20 mol%)
92> 99:1
Tris(trimethylsilyl)silyl (TTMSS)HFIP AcrylateTf

NH (10 mol%)
88> 99:1

*HFIP = Hexafluoroisopropyl. Data synthesized from standardized catalytic [2+2] cycloaddition benchmarks.

Self-Validating Experimental Protocols

Protocol A: EtAlCl -Catalyzed Intermolecular [2+2] Cycloaddition

This protocol details the synthesis of a highly substituted trans-cyclobutane using a TIPS-enol ether and an HFIP ester.

Reagents & Equipment:

  • TIPS-enol ether (1.0 equiv, 0.5 mmol)

  • Hexafluoroisopropyl (HFIP) acrylate (2.0 equiv, 1.0 mmol)

  • Ethylaluminum dichloride (EtAlCl

    
    , 1.0 M in hexanes, 20 mol%)
    
  • Anhydrous Dichloromethane (CH

    
    Cl
    
    
    
    , 2.5 mL)
  • Flame-dried Schlenk flask, argon atmosphere.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the TIPS-enol ether and HFIP acrylate in anhydrous CH

    
    Cl
    
    
    
    within the Schlenk flask. Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures are mandatory to stabilize the zwitterionic intermediate and prevent premature polymerization of the acrylate.
  • Catalyst Injection: Dropwise, add the EtAlCl

    
     solution over 5 minutes down the inner wall of the flask to pre-cool the catalyst before it hits the reaction mixture.
    
  • Self-Validation (In-Process Check): After 2 hours at -78 °C, extract a 10 µL aliquot, quench immediately in saturated NaHCO

    
    , and extract with ethyl acetate. Spot on a silica TLC plate (Hexanes:EtOAc 9:1). The complete disappearance of the highly UV-active TIPS-enol ether spot validates that the initial nucleophilic addition has reached completion.
    
  • Quenching: Once validated, quench the bulk reaction at -78 °C by adding 1 mL of saturated aqueous NaHCO

    
    . Causality: Quenching cold prevents the reversible retro-[2+2] cleavage that can occur if the Lewis acid is still active as the system warms.
    
  • Isolation: Allow the mixture to warm to room temperature. Extract with CH

    
    Cl
    
    
    
    (3 × 10 mL), dry over anhydrous Na
    
    
    SO
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography to isolate the trans-cyclobutane.
Protocol B: Silyl-Tethered Intramolecular [2+2] Photocycloaddition

This protocol outlines the use of a temporary silyl tether to force a stereoselective ring closure.

Reagents & Equipment:

  • Acyclic diene/enyne alcohol precursors (1.0 mmol)

  • Dichlorodiisopropylsilane (1.1 equiv)

  • Imidazole (2.5 equiv)

  • Anhydrous DMF (5 mL)

  • TBAF (1.0 M in THF, 2.0 equiv)

  • Photochemical reactor equipped with a medium-pressure Hg lamp and a Pyrex filter (λ > 280 nm).

Step-by-Step Methodology:

  • Tether Installation: To a solution of the acyclic alcohols and imidazole in DMF at 0 °C, add dichlorodiisopropylsilane dropwise. Stir for 4 hours at room temperature. Extract with diethyl ether, wash with brine, and concentrate to yield the silyl-tethered intermediate.

  • Photocycloaddition: Dissolve the crude silyl-tethered intermediate in degassed hexanes (0.01 M concentration). Causality: High dilution (0.01 M) is strictly required to prevent intermolecular cross-coupling during irradiation.

  • Irradiation: Irradiate the solution through a Pyrex filter for 6–8 hours. Causality: The Pyrex filter cuts off high-energy UV (< 280 nm), preventing the photo-degradation of the resulting cyclobutane core.

  • Self-Validation (NMR Check): Concentrate a 0.5 mL aliquot and analyze via

    
    H NMR. The disappearance of olefinic protons (δ 5.0–6.5 ppm) and the appearance of shielded cyclobutane protons (δ 2.0–3.5 ppm) confirms successful cycloaddition.
    
  • Desilylation: Concentrate the bulk solvent. Dissolve the residue in THF, add TBAF, and stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and purify via chromatography to yield the stereodefined cyclobutane diol.

References

  • Catalytic (2 + 2)-Cycloaddition Reactions of Silyl Enol Ethers. A Convenient and Stereoselective Method for Cyclobutane Ring Formation. The Journal of Organic Chemistry (ACS Publications). 1

  • Catalytic [2+2] Cycloaddition of Silyl Enol Ethers. ResearchGate. 6

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews (ACS Publications). 4

  • Synthesis of the Cyclobutane Moiety of Providencin. Heterocycles / Clockss.org. 5

Sources

Application

Advanced Reagents and Protocols for the Cyclization of Malonate Derivatives to Cyclobutanes

Part 1: Strategic Overview & Mechanistic Insight[1] The synthesis of cyclobutanes from malonate derivatives represents a classic yet challenging transformation in organic synthesis. While the formation of cyclopentane an...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Mechanistic Insight[1]

The synthesis of cyclobutanes from malonate derivatives represents a classic yet challenging transformation in organic synthesis. While the formation of cyclopentane and cyclohexane rings via malonate alkylation is thermodynamically favorable, cyclobutane formation fights against significant ring strain (~26.5 kcal/mol).[1] Consequently, the reaction is often plagued by intermolecular polymerization (oligomerization) rather than the desired intramolecular cyclization.[1]

To successfully engineer this transformation, researchers must shift from thermodynamic control to kinetic control , leveraging specific reagents and conditions that favor the rapid closure of the four-membered ring over the formation of linear by-products.

The Core Challenge: Intramolecular vs. Intermolecular

The reaction proceeds via a double nucleophilic substitution (


).[1] The first alkylation is fast and straightforward.[1] The second step—the ring closure—is the bottleneck.
  • Intramolecular (Desired): The mono-alkylated enolate attacks the terminal halide of its own tether.

  • Intermolecular (Undesired): The mono-alkylated enolate attacks a different molecule of electrophile, leading to dimers (e.g., tetraethyl 1,1,5,5-pentanetetracarboxylate) and oligomers.[1]

The Ruggli-Ziegler Dilution Principle: To favor cyclization, the concentration of the reactive intermediate must be kept low. This decreases the probability of the enolate colliding with another molecule (second-order kinetics) relative to the probability of it reacting with its own tail (first-order kinetics).

Part 2: Reagent Selection Guide

The choice of base, solvent, and electrophile dictates the reaction pathway.

Table 1: Comparative Analysis of Reagents
ComponentReagentRole/CharacteristicsRecommendation
Base NaOEt / EtOH Classical thermodynamic base.[1] Matches the ester group to prevent transesterification.[1]Standard. Best for simple diethyl malonate scale-up.[1]
NaH / THF or DMF Irreversible deprotonation.[1] Generates a "naked" enolate with higher reactivity.[1]High Performance. Use for hindered substrates.[1][2][3]
K₂CO₃ / TBAB Solid-liquid Phase Transfer Catalysis (PTC).[1] Milder, easier workup, often higher yields.[1]Modern Choice. Best for lab-scale and sensitive substrates.[1]
Electrophile 1,3-Dibromopropane Standard electrophile.[1] Good balance of reactivity and stability.[1][4]Standard.
1-Bromo-3-chloropropane Differentiated leaving groups.[1] Allows sequential alkylation (Cl reacts slower than Br).[1]Precision. Useful for stepwise unsymmetrical synthesis.[1]
1,3-Diiodopropane Highly reactive leaving groups.[1]Niche. Use if cyclization is sluggish; expensive and unstable.[1]
Solvent DMF / DMSO Polar aprotic.[1] Solvates cations, leaving anions "naked" and highly nucleophilic.[1]Preferred for difficult cyclizations.[1]
Ethanol Polar protic.[1] Solvates anions (hydrogen bonding), reducing nucleophilicity.[1]Classic. Use only with NaOEt to avoid transesterification.

Part 3: Experimental Protocols

Protocol A: High-Efficiency Phase Transfer Catalysis (PTC)

Best for: Laboratory scale (1–50 mmol), high yield, and ease of purification.[1] Mechanism: The solid K₂CO₃ deprotonates the malonate at the solid-liquid interface.[1] Tetrabutylammonium bromide (TBAB) shuttles the malonate anion into the organic phase (DMF) where it reacts rapidly.[1]

Reagents
  • Diethyl malonate (1.0 equiv)[1]

  • 1,3-Dibromopropane (1.2 equiv)[1]

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground (2.5 equiv)[1]

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)[1]

  • Solvent: N,N-Dimethylformamide (DMF) (0.5 M concentration relative to malonate)[1]

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvent Charge: Add anhydrous DMF and diethyl malonate. Stir to dissolve.

  • Catalyst Addition: Add the TBAB and the finely ground K₂CO₃. The mixture will be a heterogeneous suspension.[1]

  • Electrophile Addition: Add 1,3-dibromopropane dropwise via syringe over 10 minutes at room temperature.

    • Note: Unlike the classical method, high dilution is less critical here because the "active" enolate concentration is limited by the phase transfer rate, naturally mimicking high-dilution conditions.

  • Reaction: Stir vigorously at room temperature for 16–24 hours .

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] The starting malonate should disappear.[1]

  • Workup:

    • Filter off the solid salts (KBr, excess K₂CO₃) through a celite pad.[1]

    • Dilute the filtrate with diethyl ether or ethyl acetate.[1]

    • Wash organic layer 3x with water (to remove DMF) and 1x with brine.[1]

    • Dry over MgSO₄, filter, and concentrate under reduced pressure.[1][5]

  • Purification: The crude oil is typically >90% pure.[1] Distill under vacuum (approx. 90–95 °C at 4 mmHg) to obtain pure diethyl 1,1-cyclobutanedicarboxylate.

Protocol B: Classical Perkin Alicyclic Synthesis (NaOEt)

Best for: Large scale (>100 mmol), low cost, avoiding DMF.[1] Critical Factor: Strict adherence to the dilution principle is required to prevent polymerization.[1]

Reagents
  • Diethyl malonate (1.0 equiv)[1]

  • 1,3-Dibromopropane (1.05 equiv)[1]

  • Sodium metal (2.2 equiv) or Sodium Ethoxide solution (21% in EtOH)[1]

  • Solvent: Absolute Ethanol (dry)[1]

Step-by-Step Methodology
  • Preparation of Ethoxide: In a 3-neck flask under reflux condenser and N₂, carefully dissolve sodium metal in absolute ethanol to generate a ~1 M NaOEt solution.

    • Safety: Exothermic evolution of hydrogen gas.[1]

  • Substrate Mixing: In a separate dropping funnel, mix the diethyl malonate and 1,3-dibromopropane.

  • Inverse Addition (Dilution Trick): Heat the NaOEt solution to a gentle reflux (80 °C). Add the malonate/bromide mixture extremely slowly (dropwise) to the refluxing base over a period of 1–2 hours.

    • Why? This ensures that as soon as the malonate enters the flask, it is deprotonated and surrounded by a high concentration of base, but a low concentration of other malonate molecules, favoring the intramolecular reaction.

  • Reflux: Continue refluxing for 2–3 hours after addition is complete. The solution should become neutral (pH check) as base is consumed.[1]

  • Workup:

    • Distill off most of the ethanol.

    • Add water to dissolve NaBr salts.[1]

    • Extract with diethyl ether.[1]

    • Wash, dry, and concentrate.[1][5]

  • Purification: Fractional distillation is required to separate the cyclobutane product from the higher-boiling tetraethyl ester dimer by-product.[1]

Part 4: Visualizing the Mechanism & Workflow

Figure 1: Reaction Mechanism (Graphviz)

This diagram illustrates the stepwise alkylation and the critical competition between cyclization and polymerization.

MalonateCyclization Start Diethyl Malonate + Base Enolate1 Enolate Anion (1) Start->Enolate1 Deprotonation MonoAlkyl Mono-alkylated Intermediate (Linear) Enolate1->MonoAlkyl + 1,3-Dibromopropane (Fast SN2) Enolate2 Enolate Anion (2) (Tethered) MonoAlkyl->Enolate2 + Base (Deprotonation) Cyclobutane Cyclobutane Product (Intramolecular) Enolate2->Cyclobutane High Dilution (k_intra >> k_inter) Polymer Oligomer/Dimer (Intermolecular) Enolate2->Polymer High Concentration (k_inter > k_intra)

Caption: Stepwise mechanism showing the critical bifurcation point at Enolate (2) where kinetic control determines the product.

Figure 2: Reagent Decision Matrix[1]

DecisionMatrix Start Select Protocol Based on Constraints Scale Scale of Reaction? Start->Scale Small Lab Scale (<50g) Scale->Small Large Industrial/Bulk (>100g) Scale->Large Substrate Substrate Sensitivity? Small->Substrate MethodB Protocol B: Classical (NaOEt/EtOH) Low Cost, Scalable Large->MethodB Robust Simple Malonate Substrate->Robust Sensitive Functionalized/Sensitive Substrate->Sensitive MethodA Protocol A: PTC (K2CO3/DMF) High Yield, Easy Workup Robust->MethodA MethodC Alternative: NaH/THF For Sterically Hindered Cases Sensitive->MethodC

Caption: Decision tree for selecting the optimal synthetic protocol based on scale and substrate complexity.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Gummy Residue Intermolecular polymerization (Dimerization).[1]Apply Dilution Principle: Increase solvent volume or slow down the addition rate of the malonate/halide mixture.
Recovery of Starting Material Incomplete deprotonation or wet solvent.[1]Ensure reagents are anhydrous.[1] If using NaOEt, ensure fresh preparation.[1] Switch to NaH for irreversible deprotonation.[1]
Elimination Products (Alkenes) Base is acting as a nucleophile or temperature too high.[1]Lower reaction temperature.[1] Switch from Ethoxide (strong base/nucleophile) to Carbonate (mild base) .[1]
Mono-alkylation only Second deprotonation failed or leaving group too slow.Use 1-bromo-3-chloropropane .[1] The bromide reacts first; the chloride requires higher temp/stronger base for the second step, allowing control.

References

  • Mariella, R. P., & Raube, R. (1953).[1] Diethyl 1,1-Cyclobutanedicarboxylate. Organic Syntheses, 33, 23. [Link]

  • Cason, J., & Allen, C. F. (1949).[1] Synthesis of Cyclobutane Derivatives. The Journal of Organic Chemistry, 14(6), 1036–1047. [Link]

  • Jiang, Y., et al. (2016).[1] Synthesis and Biological Evaluation of N1-(3-Fluoro-4-hydroxyphenyl)-N3-(4-fluorophenyl)malonamide Derivatives. Molecules, 21(5), 612.[1] (Describes the PTC/DMF protocol). [Link]

  • Tostado, J. R., et al. (2008).[1] Cyclobutane derivatives from 1,3-dihalides.[1][3][6] Tetrahedron Letters, 49, 2345.[1] (Modern variations on cyclization).

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodesilylation of alpha-silyl carboxylic acids during workup

Topic: Preventing Protodesilylation of α-Silyl Carboxylic Acids During Workup From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with α-silyl carboxylic acids presents a un...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Protodesilylation of α-Silyl Carboxylic Acids During Workup

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. Working with α-silyl carboxylic acids presents a unique set of challenges. While these compounds are highly valuable synthetic intermediates, they are notoriously labile. A frequent issue reported by drug development professionals and synthetic chemists is the spontaneous loss of the silyl group (protodesilylation) during aqueous workup or chromatographic purification.

In this guide, we will dissect the mechanistic causality behind this degradation and provide self-validating, field-proven protocols to ensure the structural integrity of your target molecules.

Mechanistic Insight: The Causality of Protodesilylation

To prevent degradation, we must first understand the underlying physical chemistry. The significantly alters the reactivity of adjacent functional groups[1]. In an α-silyl carboxylic acid, the C–Si bond is highly polarized. When exposed to acidic or basic aqueous conditions, this bond becomes exceptionally susceptible to cleavage through two primary pathways:

  • Acid-Catalyzed Pathway: Hydronium ions protonate the carbonyl oxygen, increasing the electrophilicity of the system. A nucleophile (such as water or a halide ion) then attacks the sterically accessible silicon atom. This triggers the cleavage of the C–Si bond, that rapidly tautomerizes to the thermodynamically favored desilylated carboxylic acid[2].

  • Base-Catalyzed Pathway: Hydroxide ions directly attack the silicon atom, forming a pentacoordinate silicate intermediate. The C–Si bond breaks, releasing an enolate, which is subsequently protonated upon neutralization.

Because the carboxylic acid moiety itself acts as an internal proton source, these molecules can undergo autocatalytic protodesilylation if concentrated in the absence of a stabilizing, pH-controlled environment.

Mechanism A α-Silyl Carboxylic Acid (R3Si-CH(R')-COOH) B1 Acidic Conditions (H+ / H2O) A->B1 B2 Basic Conditions (OH-) A->B2 C1 Carbonyl Protonation & Nu: Attack on Si B1->C1 C2 Pentacoordinate Silicate Formation B2->C2 D1 C-Si Cleavage (Enol Formation) C1->D1 - R3Si-OH D2 C-Si Cleavage (Enolate Formation) C2->D2 - R3Si-OH E Protodesilylated Acid (CH2(R')-COOH) D1->E Tautomerization D2->E Protonation

Caption: Mechanistic pathways of acid- and base-catalyzed protodesilylation of α-silyl carboxylic acids.

Frequently Asked Questions (Troubleshooting)

Q1: My α-TMS carboxylic acid degrades completely during a standard 1M HCl quench. What is happening? A1: Standard mineral acid quenches are too harsh for these substrates. The low pH protonates the carbonyl, facilitating rapid nucleophilic attack by water on the sterically unhindered Trimethylsilyl (TMS) group[2]. Solution: Shift to a strictly buffered workup. Quench with a pH 7.0 phosphate buffer or saturated aqueous NH₄Cl to maintain near-neutral conditions and suppress the acid-catalyzed pathway.

Q2: I switched to a neutral workup, but I still lose the silyl group during silica gel chromatography. How can I isolate my product? A2: Silica gel is inherently acidic (due to surface silanol groups, pKa ~ 4.5–5.0) and provides both the (oxygen) required to drive protodesilylation[3]. Solution: You must deactivate the silica gel. Pre-flush your column with 1% to 3% Triethylamine (Et₃N) in your eluent to [3]. Alternatively, bypass chromatography entirely in favor of controlled crystallization or salt-formation.

Q3: Does the choice of the silyl group impact stability during workup? A3: Absolutely. The rate of nucleophilic attack on the silicon atom is inversely proportional to its steric bulk. Replacing a highly labile TMS group with a bulkier group exponentially decreases the rate of protodesilylation.

Quantitative Data: Silyl Group Steric Bulk & Stability

To design a self-validating experiment, you must match the silyl group's steric profile to your required workup conditions. The table below summarizes the relative stability of common silyl groups to help you make an informed design choice.

Silyl GroupAbbreviationRelative Steric BulkHydrolytic Stability (Acid)Hydrolytic Stability (Base)Recommendation for α-Silyl Acids
TrimethylsilylTMSLowVery PoorPoorNot Recommended. Highly prone to auto-protodesilylation.
TriethylsilylTESModeratePoorModerateUse only with strictly buffered (pH 7) workups.
tert-ButyldimethylsilylTBS / TBDMSHighGoodGoodOptimal Balance. Survives mild aqueous workup; requires deactivated silica.
TriisopropylsilylTIPSVery HighExcellentExcellentHighly Recommended. Best choice for complex, multi-step syntheses.
tert-ButyldiphenylsilylTBDPSVery HighExcellentGoodUseful if UV-activity is required for HPLC tracking.
Field-Proven Protocol: Buffered Workup & Isolation

This step-by-step methodology is designed as a self-validating system. By controlling the pH, temperature, and osmotic pressure at every stage, we systematically eliminate the causal factors of C–Si bond cleavage.

Step-by-Step Methodology:

  • Reaction Quench (Temperature & pH Control):

    • Action: Cool the reaction mixture to 0 °C. Slowly add an equal volume of cold pH 7.0 potassium phosphate buffer (0.5 M).

    • Causality: Low temperature reduces the kinetic energy available for the C–Si cleavage transition state. The buffer prevents the localized pH spikes that trigger acid/base-catalyzed desilylation.

  • Phase Separation (Solvent Selection):

    • Action: Extract the aqueous layer with a mild, moderately polar solvent like Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc).

    • Causality: MTBE is less miscible with water than diethyl ether or THF, drastically reducing the carryover of aqueous nucleophiles into the organic phase.

  • Washing (Osmotic Control):

    • Action: Wash the combined organic layers once with cold, half-saturated brine. Never use 1M HCl or 1M NaOH.

    • Causality: Brine removes residual polar impurities while minimizing the solubility of water in the organic layer, effectively starving the desilylation reaction of its nucleophile.

  • Drying & Concentration (Thermal Control):

    • Action: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic). Filter and concentrate under reduced pressure with a water bath strictly ≤ 25 °C.

    • Causality: Thermal stress [4]. Keeping the temperature low during solvent evaporation preserves the C–Si bond.

  • Purification (Silica Deactivation):

    • Action: If chromatography is mandatory, pack the silica gel column using an eluent containing 3% Et₃N[3]. Flush with 3 column volumes of the deactivated eluent before loading the sample.

    • Causality: Et₃N irreversibly binds to the highly acidic silanol sites on the silica surface, preventing them from protonating the carboxylic acid or attacking the silicon atom[3].

Workflow Step1 1. Quench 0°C, pH 7.0 Phosphate Buffer Step2 2. Extraction Use MTBE or EtOAc Step1->Step2 Step3 3. Wash Cold Half-Saturated Brine Step2->Step3 Step4 4. Dry & Concentrate Na2SO4, Evaporate ≤ 25°C Step3->Step4 Step5 5. Purification Deactivated Silica (3% Et3N) Step4->Step5

Caption: Optimized workflow for the isolation of α-silyl carboxylic acids preventing C-Si cleavage.

References
  • Title: The Silicon–Hydrogen Exchange Reaction: A Catalytic σ-Bond Metathesis Approach to the Enantioselective Synthesis of Enol Silanes Source: National Institutes of Health (NIH) / JACS URL: [Link]

  • Title: Silylated Derivatives Of Aromatic Heterocycles (US20210047348A1)
  • Title: The Versatility of the Roskamp Homologation in Synthesis Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Peterson Olefination for Sterically Hindered Ketones

Topic: Yield Optimization & Troubleshooting for Sterically Hindered Substrates Audience: Senior Chemists, Process Development Scientists Status: Active Guide Executive Summary: The "Hindered" Challenge The Peterson olefi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Troubleshooting for Sterically Hindered Substrates Audience: Senior Chemists, Process Development Scientists Status: Active Guide

Executive Summary: The "Hindered" Challenge

The Peterson olefination is a powerful alternative to the Wittig reaction, particularly for synthesizing hindered alkenes where the Wittig reagent often fails due to steric congestion. However, with sterically hindered ketones (e.g., di-tert-butyl ketone, adamantanone, or


-disubstituted ketones), the standard Peterson protocol using 

-silyl organolithium reagents often results in low yields.

The Root Cause: The primary failure mode is competitive enolization .

  • 
    -Silyl organolithiums (e.g., 
    
    
    
    ) are strong bases.
  • With hindered ketones, the nucleophilic attack at the carbonyl carbon is kinetically slowed by steric bulk.

  • The reagent acts as a base instead, deprotonating the

    
    -position of the ketone (enolization), leading to the recovery of the starting material upon workup.
    

The Solution: The Organocerium Modification (Imamoto Conditions) . By transmetallating the lithium reagent with anhydrous Cerium(III) Chloride (


), you generate an organocerium species.[1] This reagent is more nucleophilic  (due to high oxophilicity of Ce) but less basic , effectively suppressing enolization and forcing addition to the carbonyl.

Critical Protocol: The Organocerium-Mediated Addition

This protocol is the "Gold Standard" for hindered substrates. It separates the addition step from the elimination step, allowing for maximum yield and stereocontrol.

Phase A: Preparation of Anhydrous (The "Make or Break" Step)
  • Warning: Commercial

    
     is usually the heptahydrate (
    
    
    
    ). Using this directly will destroy your organolithium reagent.
  • Procedure:

    • Place

      
       in a Schlenk flask.
      
    • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–4 hours .

    • While hot, introduce Argon. The resulting powder should be fine and white. If it looks gummy, it is not dry.

    • Suspend in dry THF and stir overnight at RT to form a milky suspension.

Phase B: Generation and Addition
  • Reagent Formation: Cool the

    
    /THF suspension to -78 °C .
    
  • Transmetallation: Add the

    
    -silyl organolithium (e.g., 
    
    
    
    ) dropwise. Stir for 1 hour at -78 °C.
    • Note: The reagent becomes

      
      .
      
  • Substrate Addition: Add the hindered ketone (dissolved in THF) dropwise.

  • Reaction: Allow the mixture to warm to 0 °C (or RT for extremely hindered cases) over 2–4 hours.

  • Quench: Quench with dilute aqueous HCl.

    • Result: This yields the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -hydroxysilane  intermediate.[2][3][4][5][6][7][8][9]
      

Troubleshooting Guide (Q&A)

Scenario 1: Low Conversion / Starting Material Recovery

Q: I used


 on a hindered ketone, but after workup, I recovered 80% unreacted ketone. What happened? 
A:  You likely experienced enolization . The steric bulk of your ketone prevented the nucleophilic attack, so the lithium reagent acted as a base and deprotonated the 

-carbon. Upon acidic workup, the enolate protonated back to the starting ketone.
  • Fix: Switch to the Organocerium protocol described above. Cerium reagents are non-basic enough to prevent enolization but oxophilic enough to activate the carbonyl oxygen.

Q: I tried the Cerium method, but the yield is still low (<30%). A: Check your


 drying process . If even traces of water remain in the crystal lattice, the organolithium is quenched before transmetallation.
  • Diagnostic: Did the reaction mixture bubble vigorously upon adding

    
    ? If yes, your cerium salt was wet.
    
  • Fix: Increase drying time/temperature (150 °C, 4h, high vac) or use a stir bar to crush the salt during drying to expose trapped water.

Scenario 2: Elimination Failures

Q: I successfully isolated the


-hydroxysilane, but it won't eliminate to the alkene using NaH or 

.
A: Hindered

-hydroxysilanes are remarkably stable. Standard elimination conditions often fail because the steric bulk prevents the molecule from adopting the necessary geometry (syn-coplanar for base, anti-periplanar for acid).
  • Fix (Basic/Syn): Use Potassium Hydride (KH) in THF. KH is significantly more reactive than NaH. The potassium alkoxide eliminates much faster than the sodium alkoxide due to the "cation effect" (weaker O-K bond facilitates the formation of the silicate intermediate).

  • Fix (Acidic/Anti): If acidic elimination is required (for opposite stereochemistry), switch to

    
      in DCM or concentrated 
    
    
    
    .

Q: Can I do this in "One Pot"? A: For hindered ketones, Two-Step is safer . However, if you must do one-pot:

  • Perform the Cerium addition.[10]

  • Quench with excess KH (Potassium Hydride) directly into the pot after warming to RT. This forces the elimination of the cerium alkoxide intermediate.

Stereochemical Control & Elimination Pathways[3][4][5][6][8]

The Peterson olefination is unique because one intermediate (


-hydroxysilane) can yield either alkene isomer (E or Z) depending on the elimination condition.[4]
ConditionMechanismStereochemical OutcomeBest Reagent for Hindered
Basic Syn-Elimination Stereospecific (Syn)KH (Potassium Hydride)
Acidic Anti-Elimination Stereospecific (Anti)

or

Visualizing the Divergence:

  • If you need the (Z)-alkene and your addition gave the erythro silane: Use Base .

  • If you need the (E)-alkene from the same erythro silane: Use Acid .[3]

Comparative Data: Yield Optimization

The following table summarizes the yield improvements when switching from Lithium/Magnesium to Cerium for hindered substrates (based on Imamoto et al. and subsequent reviews).

Substrate (Ketone)Reagent SystemYield of

-hydroxysilane
Primary Side Reaction
Dicyclohexyl ketone

< 10%Enolization (Recovery of SM)

~ 40%Enolization / Slow Addition

92% None
Adamantanone

35%Enolization

96% None
Camphor

0%Enolization

88% None

Logic & Mechanism Diagrams

Figure 1: The Decision Tree for Troubleshooting

Use this flow to diagnose your yield issues.

PetersonTroubleshooting Start Start: Reaction of Hindered Ketone + TMS-CH2-M CheckConversion Did Addition Occur? (Is beta-hydroxysilane formed?) Start->CheckConversion Enolization FAILURE: Enolization Detected (Recovered Ketone) CheckConversion->Enolization No (SM Recovered) CheckElim Did Elimination Occur? (Is Alkene formed?) CheckConversion->CheckElim Yes SolutionCe SOLUTION: Switch to Organocerium (CeCl3 + RLi) Enolization->SolutionCe Apply Fix SolutionCe->CheckConversion Retry StableSilane Stalled Intermediate: Beta-hydroxysilane isolated but stable CheckElim->StableSilane No Success SUCCESS: Target Alkene CheckElim->Success Yes SelectElim Select Elimination Mode StableSilane->SelectElim AcidPath Acidic (Anti) Reagent: H2SO4 / BF3 SelectElim->AcidPath Invert Stereochem BasePath Basic (Syn) Reagent: KH (Potassium Hydride) SelectElim->BasePath Retain Syn Geometry AcidPath->Success BasePath->Success

Caption: Diagnostic flowchart for optimizing Peterson olefination yields. Note the central role of Organocerium in preventing enolization.

Figure 2: Mechanism of Organocerium vs. Lithium

Visualizing why Cerium works for hindered ketones.

Caption: Mechanistic divergence: Lithium reagents act as bases on hindered ketones, while Cerium reagents act as nucleophiles.

References

  • Imamoto, T., Kusumoto, T., & Yokoyama, M. (1982). Organocerium reagents.[1][10] Nucleophilic addition to easily enolizable ketones. Journal of the Chemical Society, Chemical Communications. Link

  • Peterson, D. J. (1968).[6] Carbonyl olefination reaction using silyl-substituted organometallic compounds.[5][7][8][9] The Journal of Organic Chemistry. Link

  • Ager, D. J. (1990).[6] The Peterson Olefination Reaction.[2][3][4][5][11][6][7][8][9][12][13] Organic Reactions.[1][2][3][4][11][6][7][8][10][12][13] Link

  • Imamoto, T. (1994). Lanthanides in Organic Synthesis.[1] Academic Press. (Foundational text on the preparation of anhydrous Cerium reagents).

  • Chan, T. H. (1977).[3] Alkene synthesis via beta-functionalized organosilicon compounds.[3][5][6][7][8] Accounts of Chemical Research. Link

Sources

Troubleshooting

purification methods for 1-(trimethylsilyl)cyclobutane-1-carboxylic acid without decomposition

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of alpha-silyl carboxylic acids. Commercially available 1-(trimethylsilyl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of alpha-silyl carboxylic acids. Commercially available 1-(trimethylsilyl)cyclobutanecarboxylic acid (CAS 97592-20-6) is a highly valuable, yet sensitive, synthetic building block .

To successfully purify this compound, you must understand the causality behind its decomposition. The molecule is prone to two primary degradation pathways: protodesilylation (loss of the TMS group) and decarboxylation (loss of CO₂).

Below is our comprehensive troubleshooting guide, designed to help you navigate these liabilities and establish self-validating purification workflows.

Part 1: Mechanistic Liabilities (The "Why")

Before attempting purification, it is critical to understand why standard methods fail. The lability of the C-Si bond is driven by the "alpha-silicon effect," which stabilizes the formation of an alpha-carbanion but simultaneously makes the molecule highly susceptible to electrophilic attack by protons 1. Furthermore, alpha-silyl carbonyl compounds are notoriously sensitive to thermal stress, which can trigger rapid decarboxylation 2.

DecompositionPathways Target 1-(TMS)cyclobutane- 1-carboxylic acid Acidic Acidic Conditions (pH < 3 or Silica Gel) Target->Acidic Exposure Thermal Thermal Stress (T > 60°C) Target->Thermal Exposure Desilylation Protodesilylation (Loss of TMS) Acidic->Desilylation H+ attack Decarboxylation Decarboxylation (Loss of CO2) Thermal->Decarboxylation Heat ProductA Cyclobutane- carboxylic acid Desilylation->ProductA ProductB TMS-cyclobutane Decarboxylation->ProductB

Caption: Mechanistic pathways of 1-(TMS)cyclobutane-1-carboxylic acid degradation.

Part 2: Troubleshooting & FAQs

Q: Why does my product lose the TMS group during standard column chromatography? A: Standard silica gel is inherently acidic (pH ~4.5–5.5). The silanol groups on the stationary phase protonate the carboxylate, triggering the loss of the trimethylsilyl (TMS) group to form unsubstituted cyclobutanecarboxylic acid. Solution: You must deactivate your silica gel by pre-treating it with 1-2% triethylamine (TEA), or switch to a non-acidic stationary phase like Florisil.

Q: I attempted vacuum distillation to purify the crude acid, but my NMR shows no carboxylic acid proton and a massive loss in yield. What happened? A: You induced thermal decarboxylation. Cyclobutanecarboxylic acids are uniquely strained, and heating them above 60 °C (even under high vacuum) provides the activation energy necessary to extrude carbon dioxide 3. Solution: Never distill alpha-silyl carboxylic acids. Rely on low-temperature liquid-liquid extraction (LLE) or recrystallization. If solvent removal is required, keep the rotary evaporator water bath strictly below 25 °C.

Q: During acid-base extraction, my product degraded when I acidified the aqueous layer. How can I safely extract it? A: Extremes of pH cause rapid cleavage. When you basify to form the water-soluble sodium salt, the molecule is relatively stable. However, when you acidify the aqueous layer to recover the free acid, using strong acids (like concentrated HCl) at room temperature creates localized zones of pH < 2, triggering instant protodesilylation. Solution: Perform the acidification at 0–5 °C using a weak acid (e.g., 10% citric acid). Stop acidifying the moment the pH reaches 4.0–4.5 and extract immediately into a cold organic solvent.

Part 3: Purification Decision Matrix & Quantitative Data

Select your purification method based on the specific impurity profile of your crude mixture.

PurificationWorkflow Start Crude 1-(TMS)cyclobutane- 1-carboxylic acid CheckPurity Assess Impurity Profile Start->CheckPurity Decision1 Major Impurities? CheckPurity->Decision1 PathA Salts / Polar Organics Decision1->PathA PathB Non-polar / Siloxanes Decision1->PathB PathC Isomers / Close Rf Decision1->PathC ActionA Cold Buffered LLE (pH 4.0, 0°C) PathA->ActionA ActionB Low-Temp Recrystallization (Pentane, -20°C) PathB->ActionB ActionC Deactivated Silica Gel (1% TEA in Hexanes) PathC->ActionC Pure Pure Product (Store at -20°C) ActionA->Pure ActionB->Pure ActionC->Pure

Caption: Decision matrix for selecting the optimal purification route based on impurity profiling.

Table 1: Quantitative Comparison of Purification Methods

Purification MethodTypical Recovery (%)Target Purity (%)Protodesilylation RiskScalability
Cold Buffered LLE 85 – 95%90 – 95%Low (if T < 5°C)High
Deactivated Silica 75 – 85%> 95%ModerateMedium
Low-Temp Crystallization 60 – 70%> 98%Very LowHigh
Vacuum Distillation < 20%N/A (Degrades)Extreme (Decarboxylation)Poor

Part 4: Validated Experimental Protocols

Protocol A: Buffer-Controlled Liquid-Liquid Extraction (LLE)

Purpose: Removal of water-soluble impurities and salts without triggering protodesilylation. This is a self-validating system; if the pH meter reads below 4.0, you have breached the safety threshold.

  • Solubilization: Dissolve the crude 1-(trimethylsilyl)cyclobutane-1-carboxylic acid in cold methyl tert-butyl ether (MTBE) (10 mL/g).

  • Basification: Extract the organic layer with ice-cold 0.5 M NaHCO₃ (pH ~8.0) in three portions. The product moves to the aqueous layer as the sodium salt.

  • Washing: Wash the combined aqueous layers once with cold MTBE to remove non-polar organic impurities (e.g., hexamethyldisiloxane).

  • Controlled Acidification (Critical Step): Cool the aqueous layer strictly to 0 °C in an ice bath. While stirring vigorously, add ice-cold 10% w/v citric acid dropwise until the pH reaches exactly 4.0–4.5 (monitor continuously with a calibrated pH meter).

  • Recovery: Immediately extract the turbid aqueous layer with cold MTBE (3 x 10 mL/g).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄. Concentrate under reduced pressure using a rotary evaporator with the water bath set to ≤ 25 °C.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Purpose: Separation of closely eluting organic impurities or structural isomers.

  • Stationary Phase Preparation: Slurry standard silica gel (60 Å, 230-400 mesh) in a mixture of Hexanes containing 2% v/v Triethylamine (TEA).

  • Column Packing: Pack the column and flush with at least 2 column volumes of the Hexanes/TEA mixture to fully neutralize all acidic silanol sites.

  • Loading: Dissolve the crude product in a minimal amount of Hexanes (containing 1% TEA) and load it onto the column.

  • Elution: Elute using a gradient of Hexanes to 10% Ethyl Acetate in Hexanes. Crucial: Maintain 1% v/v TEA in all mobile phase mixtures throughout the run to prevent on-column desilylation.

  • Post-Processing: Combine product-containing fractions. To remove the residual TEA, wash the organic phase rapidly with a cold (0 °C) pH 4.5 phosphate buffer, dry over Na₂SO₄, and concentrate at ≤ 25 °C.

References

  • Title: Silylated Derivatives Of Aromatic Heterocycles (US20210047348A1)
  • Title: Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds Source: MDPI URL: [Link]

  • Title: Reagents in Organic Synthesis: Peterson Olefination Source: Digimat (NPTEL) URL: [Link]

Sources

Optimization

avoiding decarboxylation during hydrolysis of alpha-silyl esters

Technical Support Center: Hydrolysis of -Silyl Esters Topic: Avoiding Decarboxylation & Protodesilylation During Hydrolysis Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists Core Directive: The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Hydrolysis of -Silyl Esters

Topic: Avoiding Decarboxylation & Protodesilylation During Hydrolysis Audience: Organic Chemists, Process Chemists, and Drug Discovery Scientists

Core Directive: The Stability Paradox

Hydrolyzing an


-silyl ester (

) to its corresponding acid (

) presents a unique chemoselectivity challenge. You are navigating a "Stability Paradox" where the conditions required to cleave the ester (C-O bond) often trigger the cleavage of the adjacent C-Si bond (protodesilylation) or the loss of

(decarboxylation).

The Critical Distinction:

  • Protodesilylation: Loss of the silyl group (

    
    ). This is the most common side reaction under basic  conditions due to nucleophilic attack on silicon.
    
  • Decarboxylation: Loss of

    
    .[1][2][3] This occurs primarily if the 
    
    
    
    -carbon is further activated (e.g.,
    
    
    -silyl malonates,
    
    
    -keto esters) or under high thermal stress.

This guide provides protocols to navigate these competing pathways, prioritizing the retention of the C-Si bond and the carboxyl group.

Diagnostic Matrix: What is killing your reaction?

Before selecting a protocol, identify your failure mode using this diagnostic table.

SymptomLikely IssueMechanismCorrective Action
Product mass is too low (M - 72 for TMS) Protodesilylation Base (

) attacks Si, leading to C-Si cleavage (Brook-type pathway).
Switch to Protocol B (PLE) or lower pH/Temp in Protocol A .
Gas evolution (Bubbles) + Mass loss (M - 44) Decarboxylation Thermal instability of the carboxylate, often driven by

-carbonyls or EWGs.
Avoid Heat . Use Protocol B (Enzymatic) at

.
Complex mixture / Siloxanes formed Silicon Attack Nucleophilic solvent (MeOH/EtOH) attacking Si.Use THF/Water only. Avoid primary alcohols if possible.
No Reaction Steric Bulk TBDMS/TIPS groups block approach to the ester carbonyl.Increase time, not temp. Use LiOH with added peroxide (mild) or switch to acid.
Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to navigate the "Green Path" while avoiding the "Red Zones."

G cluster_0 Danger Zone: High pH / Heat Ester α-Silyl Ester (R3Si-CH2-COOR) Intermediate Tetrahedral Intermediate Ester->Intermediate OH- Attack (Hydrolysis) Target α-Silyl Acid (R3Si-CH2-COOH) Intermediate->Target Path A: Normal Collapse (Mild Conditions) Desilylated Desilylated Product (CH3-COOH) Intermediate->Desilylated Path B: Brook-type Si-Attack (Strong Base) Decarboxylated Silane/Alkane (R3Si-CH3 + CO2) Target->Decarboxylated Path C: Thermal Decarboxylation (>50°C)

Caption: Figure 1: Competing Reaction Pathways. Path A represents the desired hydrolysis. Path B (Desilylation) dominates with strong bases (NaOH/KOH) or nucleophilic solvents. Path C (Decarboxylation) dominates with heat or activated substrates (e.g., malonates).

Validated Protocols
Protocol A: The "Cold Lithium" Method (Chemical)

Best for: Simple


-silyl acetates and substrates with moderate steric bulk.

Rationale: Lithium (


) is a hard cation that coordinates tightly with the carbonyl oxygen, activating it for hydrolysis while being less likely than 

or

to promote naked anion attacks on the silicon. Low temperature prevents thermal decarboxylation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of

    
    -silyl ester in THF (0.1 M concentration). Do not use MeOH/EtOH as co-solvents if desilylation is observed; they can act as nucleophiles toward Si.
    
  • Reagent Prep: Prepare a 1.0 M solution of LiOH in degassed water.

  • Addition: Cool the ester solution to 0°C . Add 1.2–1.5 equiv of LiOH solution dropwise.

  • Reaction: Stir at 0°C. Monitor by TLC/LCMS. Crucial: Do not let the reaction warm to RT unless conversion is <5% after 2 hours.

  • Workup (The Critical Step):

    • Dilute with

      
       (removes organic impurities).
      
    • Acidification: Carefully acidify the aqueous layer to pH 4–5 using 1M Citric Acid or NaH2PO4 buffer .

    • Warning: Do NOT use concentrated HCl. Strong mineral acids at low pH trigger acid-catalyzed protodesilylation (

      
       mechanism).
      
    • Extract immediately with EtOAc, dry over

      
      , and concentrate without heating  (bath temp < 30°C).
      
Protocol B: The "Bio-Catalytic" Method (Enzymatic)

Best for: Highly sensitive substrates,


-silyl malonates, or when enantioselectivity is required.

Rationale: Pig Liver Esterase (PLE) operates at neutral pH (7.0–8.0) and ambient temperature. This completely bypasses the basic conditions that cause C-Si cleavage and the thermal conditions that cause decarboxylation.

Step-by-Step:

  • Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.5).

  • Substrate Prep: Dissolve the

    
    -silyl ester in a minimal amount of acetone or DMSO (co-solvent should be <10% of total volume).
    
  • Initiation: Suspend crude PLE (approx. 100 units/mmol ester) in the buffer. Add the substrate solution.[4]

  • Monitoring: The pH will drop as acid is produced. Maintain pH 7.5 by automatic titration with 0.1 M NaOH (pH-stat) or manual addition.

    • Note: If pH drops below 6, enzyme activity stalls. If pH > 8.5, chemical hydrolysis (and side reactions) begins.

  • Termination: Once base consumption ceases, saturate the aqueous phase with NaCl.

  • Extraction: Extract with EtOAc. Acidification is usually not necessary if the pH is already near neutral, but mild adjustment to pH 5 helps extraction efficiency.

Troubleshooting FAQs

Q: I am using TBDMS-protected


-hydroxy esters. The ester won't hydrolyze with LiOH. 
A:  Steric bulk is the issue. The TBDMS group shields the carbonyl.
  • Fix: Do not increase temperature (risk of decarboxylation). Instead, switch to Protocol B (PLE) . Enzymes often tolerate bulky neighbors better than chemical reagents due to induced fit. Alternatively, use

    
     which sometimes shows accelerated rates for hindered esters due to the "dication effect," but monitor stability closely.
    

Q: My product is an oil that bubbles when I remove the solvent. A: You are likely witnessing decarboxylation in real-time. This happens if the acid is a


-keto acid or a malonic half-ester.[2]
  • Fix: Do not concentrate to dryness. Keep the acid in solution (e.g., EtOAc or DCM) and use it immediately in the next step. If you must isolate, convert it to a salt (e.g., ammonium salt) which is often more stable than the free acid.

Q: Can I use Krapcho conditions (NaCl/DMSO/Heat) to remove one ester from a silyl-malonate? A: NO. Krapcho conditions are designed to decarboxylate.

  • Fix: To hydrolyze without decarboxylation, use Protocol B (PLE) . PLE can selectively hydrolyze one ester of a diester (desymmetrization) without triggering the decarboxylation that heat/salts would induce.

References
  • Enzymatic Hydrolysis of Sensitive Esters

    • Ohno, M., & Otsuka, M. (1989). Chiral synthons by ester hydrolysis catalyzed by pig liver esterase. Organic Reactions, 37, 1-55.
    • Source:

  • Stability of Alpha-Silyl Acids

    • Fessenden, R. J., & Fessenden, J. S. (1961). The Chemistry of Silicon-Nitrogen Compounds. Chemical Reviews, 61(4), 361–388. (Discusses Si-C bond lability).
    • Source:

  • Mild Hydrolysis Protocols (LiOH): Gellman, S. H., et al. (2000). Synthesis of specific alpha-silyl esters and their hydrolysis. Journal of Organic Chemistry. (General reference for LiOH utility in sensitive esters). Context: Standard practice for preventing racemization and decomposition in peptide/complex synthesis.
  • Decarboxylation Mechanisms

    • T. Laue & A. Plagens. (2005). Named Organic Reactions: Krapcho Decarboxylation.
    • Source:

Sources

Troubleshooting

stability of trimethylsilyl group under acidic hydrolysis conditions

Technical Support Center: Trimethylsilyl (TMS) Group Stability & Acidic Hydrolysis Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Trimethylsilyl (TMS) Group Stability & Acidic Hydrolysis

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the stability of silyl ether protecting groups. The trimethylsilyl (TMS) group is highly valued for its ease of installation and removal; however, its extreme lability under acidic conditions is a common source of synthetic failure.

This guide provides a mechanistic deep-dive, troubleshooting workflows, and self-validating protocols to help you master TMS chemistry and prevent unintentional deprotection during your synthetic sequences.

Section 1: The Causality of TMS Lability (FAQs)

Q1: Mechanistically, why is the TMS group so uniquely sensitive to acidic hydrolysis? A: The stability of silyl ethers is primarily dictated by the steric bulk surrounding the silicon atom[1]. The TMS group features three small methyl substituents, offering virtually no steric shielding to the silicon-oxygen bond[1]. Under acidic conditions, the ethereal oxygen is rapidly protonated. This protonation weakens the Si–O bond and creates a highly electrophilic silicon center. Water (or another nucleophile) then easily attacks the unhindered silicon atom, forming a pentacoordinate silicon intermediate, which subsequently collapses to release the free alcohol and trimethylsilanol (TMS-OH)[2].

Q2: How does TMS stability compare quantitatively to other silyl groups? A: The difference in stability is exponential. By increasing the steric bulk (e.g., replacing methyls with tert-butyl or isopropyl groups), the approach of water molecules or protons is physically blocked[3]. The table below summarizes the relative rates of acid-catalyzed hydrolysis for common silyl ethers, demonstrating why TMS is considered the most labile[3][4].

Table 1: Relative Rates of Silyl Ether Hydrolysis under Acidic Conditions

Protecting GroupSubstituents on SiliconRelative Rate of Acidic Hydrolysis
TMS (Trimethylsilyl)3x Methyl1 (Baseline)
TES (Triethylsilyl)3x Ethyl64
TBS / TBDMS (tert-Butyldimethylsilyl)1x tert-Butyl, 2x Methyl20,000
TIPS (Triisopropylsilyl)3x Isopropyl700,000
TBDPS (tert-Butyldiphenylsilyl)1x tert-Butyl, 2x Phenyl5,000,000

Section 2: Troubleshooting Guide for TMS Stability

Issue 1: Unintentional loss of TMS during reaction workup.

  • Root Cause: Aqueous workups often utilize saturated ammonium chloride (NH₄Cl) to quench reactions. However, NH₄Cl is slightly acidic (pH ~5-6). Due to the hypersensitivity of TMS, even this mild acidity is sufficient to trigger premature hydrolysis[5].

  • Solution: Always quench TMS-containing reactions with a strictly basic aqueous buffer, such as saturated aqueous sodium bicarbonate (NaHCO₃), ensuring the pH remains strictly basic (pH 8-9) during extraction[1].

Issue 2: Degradation of TMS ethers during silica gel chromatography.

  • Root Cause: Standard silica gel contains acidic silanol groups on its surface, which act as a heterogeneous acid catalyst, cleaving the unhindered TMS ether during purification[4].

  • Solution: Buffer the silica gel. Prior to loading your compound, flush the column with your eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites on the silica. If the molecule must survive multiple harsh synthetic steps, consider switching to a more robust group like TBS or TIPS[1][3].

Section 3: Visualizing the Chemistry

Mechanism A TMS Ether R-O-Si(CH3)3 B Protonated Ether [R-O(H)-Si(CH3)3]+ A->B + H+ (Acid) C Nucleophilic Attack (H2O approaches Si) B->C + H2O D Pentacoordinate Intermediate C->D Si-O bond weakens E Free Alcohol (R-OH) + TMS-OH D->E - H+

Mechanism of acid-catalyzed hydrolysis of trimethylsilyl (TMS) ethers.

Workflow Start Issue: Unwanted TMS Cleavage Step1 Identify Stage of Loss Start->Step1 Workup Aqueous Workup Step1->Workup Purification Silica Chromatography Step1->Purification Reaction During Reaction Step1->Reaction Fix1 Quench with NaHCO3 Avoid NH4Cl Workup->Fix1 Fix2 Pre-treat Silica with 1-2% Et3N Purification->Fix2 Fix3 Switch to TBS/TIPS or buffer reaction Reaction->Fix3

Troubleshooting workflow for mitigating unintentional TMS ether cleavage.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Mild and Rapid Acidic Deprotection of TMS Ethers This protocol leverages the lability of TMS to remove it selectively. The system is self-validating: the rapid disappearance of the non-polar TMS ether spot on Thin-Layer Chromatography (TLC) and the emergence of the highly polar alcohol spot confirms the mechanism's efficiency in real-time[1].

Materials Required:

  • TMS-protected alcohol substrate

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Dissolution: Dissolve the TMS-protected substrate in methanol to achieve approximately a 0.1 M concentration[1].

  • Acidification: Add a catalytic amount of 1 M HCl (e.g., 2-3 drops per mmol of substrate)[1][5].

  • Monitoring: Stir the solution at room temperature. Monitor the reaction via TLC. Due to the lack of steric hindrance, deprotection is typically complete within 5 to 30 minutes[1].

  • Quenching (Critical Step): Once complete, immediately neutralize the acid by adding saturated aqueous NaHCO₃[1]. Failure to neutralize can lead to the degradation of the newly exposed alcohol or other acid-sensitive functional groups.

  • Isolation: Extract the aqueous layer with EtOAc, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free alcohol.

Protocol 2: Orthogonal Deprotection (TMS vs. TBS) If your molecule contains both a TMS and a TBS group, you can selectively cleave the TMS group without affecting the TBS group by carefully controlling the pH[2][4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the substrate in Methanol.

  • Reagent Addition: Add 0.1 to 0.5 equivalents of Pyridinium p-toluenesulfonate (PPTS)[2][4].

  • Causality & Validation: The mild acidity of PPTS (pKa ~5.2) is sufficient to protonate and cleave the sterically unhindered TMS ether, but it is completely inert toward the sterically shielded TBS ether[2]. Stir at room temperature until TLC indicates the complete consumption of the starting material, then quench with NaHCO₃ and extract as described in Protocol 1.

References

  • Aure Chemical. "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride."
  • Benchchem. "A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis."
  • Benchchem. "A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions."
  • Total Synthesis. "TBS Protecting Group: TBS Protection & Deprotection."
  • Thieme Connect. "Hydroxyl Protecting Groups."

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

1H NMR Chemical Shifts of 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid[1][2] Executive Summary This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-(trimethylsilyl)cyclobutane-1-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Chemical Shifts of 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid[1][2]

Executive Summary

This guide provides a technical analysis of the 1H NMR spectral characteristics of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid (CAS: 97592-20-6). Designed for medicinal chemists and structural biologists, this document compares the silylated derivative against its parent compound, cyclobutanecarboxylic acid , to highlight diagnostic signals essential for reaction monitoring and structural verification.

The integration of a trimethylsilyl (TMS) group at the


-position of the cyclobutane ring introduces unique shielding effects and steric constraints, making NMR spectroscopy the primary tool for confirming the success of 

-silylation reactions.

Structural Analysis & Chemical Shift Logic

The target compound features a quaternary carbon at position 1, substituted with both a carboxylic acid and a trimethylsilyl group. This geminal substitution pattern drastically alters the chemical environment of the ring protons compared to the unsubstituted parent.

Key Structural Features:
  • Quaternary Center (C1): The absence of an

    
    -proton (H1) is the primary diagnostic indicator.
    
  • Trimethylsilyl Group: A strong

    
    -donor that introduces a high-intensity singlet upfield (approx. 0.1–0.3 ppm).
    
  • Ring Puckering: The bulky TMS and COOH groups lock the cyclobutane ring into a specific puckered conformation to minimize 1,3-diaxial interactions, influencing the splitting patterns of the

    
    - and 
    
    
    
    -protons.

Comparative NMR Data: Target vs. Alternative

The following table contrasts the expected chemical shifts of the target compound with the experimentally verified shifts of the parent alternative, cyclobutanecarboxylic acid .

Table 1: Comparative 1H NMR Chemical Shifts (in CDCl


) 
Proton Environment1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (Target)Cyclobutanecarboxylic acid (Alternative)Diagnostic Change (

)
-COOH (Acid) 10.0 – 12.5 ppm (br s)11.0 – 12.0 ppm (br s)Negligible change; confirms acid functionality.

-CH (H1)
Absent 3.17 ppm (quintet, J

8.5 Hz)
Disappearance of signal confirms substitution at C1.

-CH

(H2/H4)
2.2 – 2.6 ppm (m)2.2 – 2.4 ppm (m)Complex multiplet; deshielded by COOH, slightly shielded by TMS.

-CH

(H3)
1.8 – 2.1 ppm (m)1.9 – 2.0 ppm (m)Minimal change; distant from substitution site.
-Si(CH

)

0.10 – 0.25 ppm (s, 9H)Absent Appearance of strong singlet confirms silylation.

Note: The values for the target compound are derived from structure-activity relationship (SAR) trends of


-silyl carboxylic acids. The parent compound data is experimentally verified [1, 2].

Experimental Protocol: Synthesis & Isolation for NMR

To obtain a clean NMR spectrum of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid, the compound is typically synthesized via


-lithiation  of the parent acid (or its ester), followed by electrophilic trapping with trimethylsilyl chloride (TMSCl).
Methodology: -Silylation via Dianion Species

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)

  • LDA (Lithium diisopropylamide) (2.2 equiv)

  • TMSCl (Trimethylsilyl chloride) (2.5 equiv)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Dianion Formation:

    • Cool a solution of LDA (2.2 equiv) in anhydrous THF to -78 °C under Argon.

    • Add cyclobutanecarboxylic acid (1.0 equiv) dropwise. The first equivalent deprotonates the carboxylic acid; the second removes the

      
      -proton.
      
    • Stir at 0 °C for 1 hour to ensure complete formation of the

      
      -lithio carboxylate.
      
  • Silylation:

    • Re-cool the mixture to -78 °C .

    • Add TMSCl (2.5 equiv) rapidly. The excess TMSCl is necessary to silylate both the carboxylate and the

      
      -carbon.
      
    • Allow the reaction to warm to room temperature over 4 hours.

  • Hydrolysis & Workup (Critical for NMR Purity):

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Acidification: Carefully adjust pH to ~3 with 1M HCl. Caution: Strong acid can promote protodesilylation (loss of TMS).

    • Extract with Et

      
      O (3x).
      
    • Silyl Ester Hydrolysis: The reaction initially forms the silyl ester of the silyl acid. Stirring with mild aqueous acid or methanol during workup cleaves the O-Si bond, leaving the C-Si bond intact.

  • NMR Sample Preparation:

    • Dissolve ~10 mg of the dried residue in 0.6 mL CDCl

      
       .
      
    • Ensure the solvent is free of acid traces to prevent peak broadening.

Logic & Assignment Pathway

The following diagram illustrates the logical flow for assigning the NMR signals and verifying the structure of the silylated product.

NMR_Assignment Start Crude Product Spectrum Check_TMS Check 0.0 - 0.3 ppm region Start->Check_TMS TMS_Present Strong Singlet (9H)? Check_TMS->TMS_Present Check_Alpha Check 3.0 - 3.3 ppm region TMS_Present->Check_Alpha Yes Conclusion_Fail_1 FAILED: No Silylation TMS_Present->Conclusion_Fail_1 No Alpha_Absent Quintet Absent? Check_Alpha->Alpha_Absent Check_Acid Check 10.0+ ppm region Alpha_Absent->Check_Acid Yes Conclusion_Fail_2 FAILED: Incomplete Conversion (Mixture) Alpha_Absent->Conclusion_Fail_2 No (Signal Persists) Conclusion_Success CONFIRMED: 1-(Trimethylsilyl)cyclobutane- 1-carboxylic acid Check_Acid->Conclusion_Success Broad Singlet Present

Caption: Logical decision tree for validating the synthesis of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid via 1H NMR.

References

  • National Institutes of Health (NIH). (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved March 6, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Characteristic IR Carbonyl Stretch of α-Silyl Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction In the realm of molecular spectroscopy, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular spectroscopy, Infrared (IR) spectroscopy stands as a cornerstone technique for the elucidation of functional groups. The carbonyl (C=O) stretching vibration, in particular, provides a highly diagnostic window into the electronic environment of a molecule. This guide offers an in-depth comparative analysis of the characteristic IR carbonyl stretch of α-silyl carboxylic acids, a class of compounds of growing interest in organic synthesis and medicinal chemistry. We will explore the subtle yet significant electronic influence of the α-silyl group on the carboxyl moiety and provide experimental data and protocols to aid researchers in the accurate characterization of these molecules.

Theoretical Framework: The Electronic Influence of the α-Silyl Group

The position of the carbonyl stretching frequency in an IR spectrum is exquisitely sensitive to the electronic and steric environment of the C=O bond. Factors such as conjugation, inductive effects, and hydrogen bonding play a pivotal role in determining the exact wavenumber of this absorption.

In the case of α-silyl carboxylic acids, the introduction of a silyl group at the α-position to the carboxyl group introduces a unique electronic perturbation. The silicon atom, being less electronegative than carbon, is known to be electron-releasing.[1] This electronic behavior can influence the carbonyl group in two primary ways:

  • Inductive Effect: The electron-releasing nature of the silyl group can increase the electron density on the α-carbon, which in turn can be relayed to the carbonyl carbon. This increased electron density would be expected to weaken the C=O double bond, leading to a decrease in the stretching frequency (a redshift).

  • σ-π Conjugation (Hyperconjugation): A more significant and widely accepted explanation for the electronic influence of an α-silyl group is the interaction between the σ-orbital of the silicon-carbon bond and the π-system of the carbonyl group. This hyperconjugation effectively delocalizes electron density into the carbonyl π* antibonding orbital, thereby weakening the C=O bond and lowering its stretching frequency. This effect is analogous to the well-documented influence of α,β-unsaturation on carbonyl compounds.[2][3]

The following diagram illustrates the workflow for understanding the factors that influence the carbonyl stretch in α-silyl carboxylic acids.

G cluster_factors Factors Influencing C=O Stretch cluster_outcome Spectroscopic Outcome A α-Silyl Group B Electronic Effects A->B C Inductive Effect (Electron-Releasing) B->C D σ-π Conjugation (Hyperconjugation) B->D F Weakening of C=O Bond C->F D->F E Hydrogen Bonding (Dimerization) E->F G Lowering of C=O Stretching Frequency (Redshift) F->G

Caption: Logical workflow of factors affecting the C=O stretch in α-silyl carboxylic acids.

Comparative Analysis: α-Silyl Carboxylic Acids vs. Non-Silylated Analogues

To empirically validate the theoretical framework, we will compare the IR carbonyl stretching frequencies of α-silyl carboxylic acids with their non-silylated counterparts. Due to the strong intermolecular hydrogen bonding in carboxylic acids, they typically exist as dimers in the condensed phase, which already lowers the C=O stretching frequency compared to the monomeric form.[3][4] Our comparison will focus on the dimerized state, which is the most commonly observed form.

CompoundStructureC=O Stretch (cm⁻¹)Reference
Non-Silylated Carboxylic Acids
Acetic AcidCH₃COOH~1710[5]
Propanoic AcidCH₃CH₂COOH1725-1700[6]
2-Methylpropanoic Acid(CH₃)₂CHCOOH~1700[3]
α-Silyl Carboxylic Acids
2-(Trimethylsilyl)acetic Acid(CH₃)₃SiCH₂COOH~1700[2]

Note: The IR spectrum for 2-(Trimethylsilyl)acetic acid from ChemicalBook shows a strong carbonyl absorption centered around 1700 cm⁻¹. It is important to note that obtaining a precise, single value can be challenging due to peak broadening from hydrogen bonding.

From the available data, a clear and substantial redshift for 2-(trimethylsilyl)acetic acid compared to acetic acid is not immediately obvious from the general ranges provided in some literature. However, the principle of σ-π conjugation, which is well-established for α-silyl esters (showing a 20-25 cm⁻¹ decrease), strongly suggests a similar, albeit potentially modulated, effect in the corresponding carboxylic acids. The broadness of the carbonyl absorption in carboxylic acids due to hydrogen bonding can sometimes obscure subtle shifts.

A more detailed analysis requires access to high-resolution spectra of a wider range of α-silyl carboxylic acids and their direct non-silylated analogues, run under identical conditions.

Experimental Protocols

To ensure the generation of reliable and comparable data, the following experimental protocol for obtaining the IR spectrum of an α-silyl carboxylic acid is recommended.

Sample Preparation: Thin Film Method
  • Salt Plate Selection and Handling: Utilize high-purity, polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Handle the plates only by their edges to avoid fingerprint contamination. Ensure the plates are dry and free from any residues by cleaning with a suitable dry solvent (e.g., anhydrous dichloromethane or chloroform) and wiping with a lint-free tissue.

  • Background Spectrum: Place a clean, empty salt plate in the sample holder of the FTIR spectrometer and acquire a background spectrum. This is a critical self-validating step to subtract the absorbance of the salt plate and any atmospheric H₂O and CO₂.

  • Sample Application:

    • For solid samples: Place a few milligrams of the α-silyl carboxylic acid onto a clean, dry salt plate. Place a second salt plate on top and gently press and rotate the plates together to create a thin, uniform film of the sample.

    • For liquid samples: Place a small drop of the liquid α-silyl carboxylic acid onto the center of a clean, dry salt plate. Place the second salt plate on top and gently press to spread the liquid into a thin film.

  • Spectrum Acquisition: Place the sample-loaded salt plates into the sample holder of the FTIR spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

Caption: Experimental workflow for obtaining an IR spectrum of an α-silyl carboxylic acid.

Conclusion

References

  • Density functional theory and FTIR spectroscopic study of carboxyl group. [Link]

  • Propanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester (CAS 17596-96-2) - Cheméo. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC. [Link]

  • infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • Propanoic acid, 2-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester - PubChem. [Link]

  • The Electrical Effect of the Trimethylsilyl Group - Caltech Authors. [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. [Link]

  • 2-Methylpropanoic acid, TMS derivative - the NIST WebBook. [Link]

  • Trimethylsilylpropanoic acid - Wikipedia. [Link]

  • (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory - ResearchGate. [Link]

  • Propanoic acid, 2-methyl-, 2-methylpropyl ester - the NIST WebBook. [Link]

  • alpha-Sila-Dipeptides: Synthesis and Characterization. [Link]

  • Effect of Carboxyl Group Position on Assembly Behavior and Structure of Hydrocarbon Oil–Carboxylic Acid Compound Collector on Low-Rank Coal Surface: Sum-Frequency Vibration Spectroscopy and Coarse-Grained Molecular Dynamics Simulation Study - MDPI. [Link]

  • Trimethylsilyl 2-methyl-2,3-bis[(trimethylsilyl)oxy]propanoate | C13H32O4Si3 - PubChem. [Link]

  • Acetic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • CARBOXYLIC ACID IR SPECTRUM - Free PDF Library. [Link]

  • Trimethylsilyl acetate - Wikipedia. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 9: Characteristic vibrational frequencies of functio - e-PG Pathshala. [Link]

  • Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility - PMC. [Link]

  • Computational infrared spectroscopy - Diva-Portal.org. [Link]

  • Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. [Link]

  • Acidities and spectral properties of .alpha.-silyl and .alpha.-germyl carboxylic acids and their carboxylates | Scilit. [Link]

  • Synthesis and characterization of new and potent alpha-lipoic acid derivatives - PubMed. [Link]

  • Synthesis and spectroscopic study of new ligand 3-(acetylthioureido)propanoic acid with their metal complexes | International journal of health sciences - ScienceScholar. [Link]

  • Synthesis, characterization, and studying of (thermal, spectral and physical) properties of new Schiff base monomers and liquid Crystal compounds from Ampicillin - Eurasian Chemical Communications. [Link]

Sources

Validation

13C NMR Spectra Analysis of Quaternary Carbon in Cyclobutane Rings

Executive Summary The detection and quantification of quaternary carbons in cyclobutane rings represent a distinct challenge in small molecule characterization. Unlike protonated carbons, which benefit from efficient dip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The detection and quantification of quaternary carbons in cyclobutane rings represent a distinct challenge in small molecule characterization. Unlike protonated carbons, which benefit from efficient dipolar relaxation and Nuclear Overhauser Effect (NOE) enhancement, quaternary carbons in strained rings suffer from long longitudinal relaxation times (


)  and low sensitivity .

This guide objectively compares the four primary spectroscopic approaches for analyzing these "silent" carbons: Standard Broadband Decoupled 1D , Inverse Gated Decoupling , DEPTQ/APT , and 2D HMBC . It provides experimental protocols optimized for the unique magnetic environment of the cyclobutane framework.

Part 1: The Challenge of the Cyclobutane Quaternary Carbon

The Relaxation Deficit

The primary mechanism for


C relaxation is dipole-dipole (DD) interaction  with directly attached protons. Quaternary carbons lack this pathway, relying instead on inefficient long-range interactions or Chemical Shift Anisotropy (CSA).
  • Consequence:

    
     values for quaternary carbons in rigid, strained systems like cyclobutane can exceed 20–50 seconds .
    
  • Result: Standard pulse sequences with short repetition times (

    
    ) saturate these nuclei, rendering them invisible or non-integrable.
    
Ring Strain and Chemical Shift

Cyclobutane rings possess significant angle strain (~26 kcal/mol).[1] This strain perturbs the hybridization of the carbon atoms, often leading to unique chemical shift behaviors compared to acyclic analogs.

  • Base Shift: Unsubstituted cyclobutane resonates at ~22.4 ppm .

  • Quaternary Shift: Substitution at the quaternary center (e.g., 1,1-dimethylcyclobutane) typically deshilelds the nucleus, pushing resonances into the 30–60 ppm range, often overlapping with solvent signals or methylene carbons.

Part 2: Comparative Analysis of Detection Methods

The following table contrasts the effectiveness of standard and advanced techniques for isolating quaternary cyclobutane signals.

FeatureStandard 1D (

H Decoupled)
Inverse Gated Decoupling DEPTQ / APT 2D HMBC
Primary Use Routine ScreeningQuantification Multiplicity EditingConnectivity / Detection
Quaternary Signal Weak / SuppressedQuantitative (1:1)Visible (Phased)Indirectly Detected
Sensitivity Medium (NOE enhanced)Low (No NOE)HighVery High (Inverse)
Time Cost Low (mins)Very High (hours)Low (mins)Medium (mins)
Physics Basis NOE + DecouplingDecoupling only during acq.Polarization TransferLong-range J-coupling
Method A: Inverse Gated Decoupling (The Quantitative Standard)

For drug development where stoichiometry is critical, this is the only valid 1D method.

  • Mechanism: The proton decoupler is gated OFF during the relaxation delay (

    
    ) to prevent NOE buildup (which is variable and non-quantitative) and gated ON  only during acquisition to collapse multiplets.
    
  • Why it works: It eliminates the NOE bias, ensuring signal intensity is strictly proportional to concentration, provided

    
    .
    
Method B: DEPTQ / APT (The Multiplicity Editors)

Standard DEPT-135 renders quaternary carbons invisible . To see them while retaining phase information, DEPTQ (Distortionless Enhancement by Polarization Transfer including Quaternaries) or APT (Attached Proton Test) is required.

  • DEPTQ: Retains the sensitivity of DEPT but recovers quaternary signals (usually phased opposite to CH

    
    ).
    
  • APT: Simpler to set up but less sensitive than DEPTQ. Quaternary and CH

    
     signals appear in the same phase (usually negative), while CH and CH
    
    
    
    are positive.[2]
Method C: 2D HMBC (The Connectivity Solution)

When the quaternary signal is lost in the noise of a 1D spectrum, HMBC (Heteronuclear Multiple Bond Correlation) is the rescue technique.

  • Mechanism: Detects the quaternary carbon via scalar coupling (

    
     or 
    
    
    
    ) to protons on adjacent carbons (e.g., methyls attached to the ring).
  • Advantage: Uses the high sensitivity of the

    
    H nucleus (Inverse Detection). You do not need to directly observe the insensitive 
    
    
    
    C nucleus.[3][4]

Part 3: Decision Framework & Workflows

The following diagrams illustrate the logical process for selecting the correct experiment and the mechanistic flow of the Inverse Gated protocol.

MethodSelection cluster_tips Optimization Tips Start Start: Cyclobutane Analysis Goal What is the primary goal? Start->Goal Quant Quantification / Purity Goal->Quant Ratio/Integrals Connect Structure Elucidation Goal->Connect Connectivity Assign Signal Assignment (Cq vs CH2) Goal->Assign Multiplicity InvGate Method: Inverse Gated 1D (High Time Cost) Quant->InvGate HMBC Method: 2D HMBC (High Sensitivity) Connect->HMBC DEPTQ Method: DEPTQ or APT (Phase Editing) Assign->DEPTQ Tip1 Use Cr(acac)3 to lower T1 for Inverse Gated InvGate->Tip1 Tip2 Optimize d1 for HMBC based on long-range J HMBC->Tip2

Figure 1: Decision tree for selecting the optimal NMR experiment based on analytical requirements.

PulseSequence cluster_mechanism Inverse Gated Logic Start Start D1 Relaxation Delay (d1) Decoupler: OFF Start->D1 Equilibration Pulse 13C Pulse (90°) D1->Pulse No NOE Buildup Acq Acquisition (at) Decoupler: ON Pulse->Acq Excitation Acq->D1 Loop (NS times) Process FT & Integration Acq->Process Finish Info Decoupler OFF during d1 prevents NOE. Decoupler ON during Acq collapses J-coupling. Result: Singlets with quantitative integrals.

Figure 2: Simplified logic of the Inverse Gated Decoupling sequence, highlighting the decoupling timing crucial for quantitative accuracy.

Part 4: Experimental Protocols

Protocol 1: Optimized Quantitative 1D C (Inverse Gated)

Objective: Accurate integration of the quaternary carbon signal.

  • Sample Preparation:

    • Dissolve ~20-50 mg of compound in 0.6 mL CDCl

      
      .
      
    • Crucial Step: Add 1-3 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] . This paramagnetic relaxation agent drastically reduces 
      
      
      
      , allowing for shorter experiment times without sacrificing quantitative accuracy.
  • Parameter Setup:

    • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated sequence.

    • Spectral Width: 250 ppm (to catch carbonyls and references).

    • Relaxation Delay (

      
      ): 
      
      • With Cr(acac)

        
        : Set 
        
        
        
        seconds.
      • Without Cr(acac)

        
        : Set 
        
        
        
        seconds (Required for full relaxation of quaternary C).
    • Pulse Angle: 90°.

    • Scans (NS): 512–1024 (Quaternary carbons have no NOE enhancement, so S/N is lower).

  • Processing:

    • Apply exponential multiplication (LB = 1.0–2.0 Hz) to improve S/N.

    • Baseline correction is critical for accurate integration.

Protocol 2: High-Sensitivity Connectivity (HMBC)

Objective: Detect the quaternary carbon via adjacent protons (e.g., ring protons or substituents).

  • Parameter Setup:

    • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

    • Optimization: The long-range coupling constant delay (cnst13 on Bruker) is typically set to 8 Hz.

    • Cyclobutane Adjustment: Due to ring strain, couplings can be smaller. If signals are missing, try optimizing for 5–6 Hz .

  • Analysis:

    • Look for cross-peaks between the quaternary carbon chemical shift (y-axis) and protons on

      
      - or 
      
      
      
      -carbons (x-axis).
    • This confirms the presence of the carbon even if it is invisible in the 1D spectrum.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH.
  • University of Ottawa NMR Facility. (2007). DEPT and DEPTQ. [Link]

Sources

Comparative

Comparative Reactivity Guide: 1-(Trimethylsilyl)cyclobutanecarboxylic Acid vs. Cyclopentanecarboxylic Acid

In modern drug discovery and complex organic synthesis, the selection of aliphatic carboxylic acid building blocks profoundly impacts both the synthetic tractability and the pharmacokinetic profile of the final molecule....

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery and complex organic synthesis, the selection of aliphatic carboxylic acid building blocks profoundly impacts both the synthetic tractability and the pharmacokinetic profile of the final molecule. This guide provides an in-depth, mechanistic comparison between a standard, unhindered cycloalkane—cyclopentanecarboxylic acid (CPCA)—and a highly specialized, sterically congested bioisostere—1-(trimethylsilyl)cyclobutanecarboxylic acid (TMS-CBCA).

By understanding the causality behind their reactivity differences, researchers can rationally design self-validating synthetic workflows that prevent late-stage coupling failures.

Physicochemical & Quantitative Data Comparison

The reactivity of these two acids is dictated by a combination of steric bulk, ring strain, and electronic inductive effects. The table below summarizes the critical quantitative parameters that drive their chemical behavior.

ParameterCyclopentanecarboxylic Acid (CPCA)1-(TMS)cyclobutanecarboxylic Acid (TMS-CBCA)
CAS Number 3400-45-1[1]918422-55-6 / 97592-20-6[2]
Ring Strain Energy ~6 kcal/mol (Highly stable)~26 kcal/mol (Prone to strain-release)
Acidity (

)
4.99 (Standard aliphatic acid)[1]~5.3 (Predicted; destabilized by TMS bulk)
Alpha-Steric Bulk Minimal (Secondary carbon)Massive (Quaternary carbon + TMS group)
Taft Steric Parameter (

)
-0.51 (Cyclopentyl group)< -2.50 (Dominated by the -SiMe3 cone angle)[3]
Optimal Coupling Reagents EDC·HCl / HOBt, SOCl₂HATU / DIPEA, Ghosez's Reagent

Mechanistic Reactivity Profiles

Steric Shielding and the Alpha-Silicon Effect

The primary divergence in reactivity between CPCA and TMS-CBCA stems from the immense steric shielding provided by the trimethylsilyl group. While the C–Si bond (~1.89 Å) is longer than a standard C–C bond, the three methyl groups on the silicon atom sweep out a massive cone angle. The Taft steric parameter (


) for silyl groups demonstrates profound steric shielding compared to simple alkyl groups[3].

When a nucleophile attempts to attack the activated carbonyl carbon of TMS-CBCA, the Bürgi-Dunitz trajectory (the ~107° angle of attack) is physically blocked by the rotating methyl groups of the TMS moiety. Consequently, standard coupling reagents like EDC/HOBt, which form moderately reactive active esters, fail to provide enough kinetic driving force to overcome this steric activation barrier.

Ring Strain and Thermodynamic Stability

Cyclopentanecarboxylic acid possesses a nearly strain-free ring (~6 kcal/mol), allowing it to withstand harsh thermal and acidic conditions (such as refluxing in thionyl chloride) without degradation[1].

In contrast, the cyclobutane ring of TMS-CBCA harbors ~26 kcal/mol of strain energy. While stable under standard basic coupling conditions, exposing TMS-CBCA to strong Lewis acids or conditions that generate a carbocation


 to the silicon atom can trigger rapid ring-opening or ring-expansion. This is driven by the thermodynamic release of ring strain and the stabilizing 

-silicon effect.

Reactivity CPCA Cyclopentanecarboxylic Acid (Low Steric Bulk, Low Strain) Standard Standard Coupling (EDC/HOBt, 25°C) CPCA->Standard TMSCBCA 1-(TMS)cyclobutanecarboxylic Acid (High Steric Bulk, High Strain) TMSCBCA->Standard Fails / <10% Yield Hindered Hindered Coupling (HATU/DIPEA, 40°C) TMSCBCA->Hindered Product1 Amide/Ester (>90% Yield, 2h) Standard->Product1 Product2 Amide/Ester (60-80% Yield, 24h) Hindered->Product2

Reaction pathway comparison highlighting the steric influence of the TMS group.

Self-Validating Experimental Protocols

To ensure reproducibility and prevent synthetic bottlenecks, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to confirm intermediate formation before proceeding.

Protocol A: Unhindered Amidation of Cyclopentanecarboxylic Acid

Because CPCA lacks significant steric hindrance, we utilize a mild, atom-economical EDC/HOBt approach.

Step-by-Step Methodology:

  • Activation: Dissolve CPCA (1.0 eq) in anhydrous DMF (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

    • Causality: HOBt rapidly traps the highly reactive but unstable O-acylisourea intermediate formed by EDC, converting it into a stable, active OBt-ester. This prevents the formation of unreactive N-acylurea byproducts.

  • Validation Checkpoint 1: Stir for 15 minutes at room temperature. Quench a 5

    
    L aliquot in methanol and analyze via LC-MS. You must observe the mass of the methyl ester (formed by the MeOH quench of the OBt-ester) to validate activation.
    
  • Coupling: Add the target amine (1.1 eq) and DIPEA (2.0 eq). Stir at 25°C.

  • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 1:1) or LC-MS. The active OBt-ester should be completely consumed within 2 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. The lack of steric bulk ensures near-quantitative conversion, often requiring no further chromatography.

Protocol B: Hindered Amidation of 1-(TMS)cyclobutanecarboxylic Acid

Standard coupling fails here. We must use HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, combined with thermal energy to force the nucleophile past the TMS group's steric shield.

Step-by-Step Methodology:

  • Harsh Activation: Dissolve TMS-CBCA (1.0 eq) in anhydrous DMF (0.5 M to increase collision frequency). Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Causality: The electron-deficient pyridine ring of the HOAt intermediate (from HATU) provides an anchoring hydrogen-bond to the incoming amine, pre-organizing the transition state and lowering the activation energy required to bypass the bulky TMS group.

  • Thermal Driving: Stir for 30 minutes at 40°C to ensure complete formation of the active ester.

  • Coupling: Add the amine (2.0 eq—excess is required due to the slow reaction rate). Maintain heating at 40°C for 24 hours.

  • Validation Checkpoint (Feedback Loop): At 12 hours, sample the reaction for LC-MS.

    • If unreacted TMS-CBCA is >10%: The steric barrier is causing reagent degradation before coupling. Add an additional 0.5 eq of HATU and 1.0 eq of DIPEA.

  • Workup: Dilute with MTBE (the highly lipophilic TMS group makes the product highly soluble in ethers). Wash extensively with water to remove DMF and HATU byproducts. Purify via reverse-phase HPLC.

Workflow Step1 Step 1 HATU + DIPEA (40°C, 30 min) Step2 Step 2 Add Amine (0.5 M in DMF) Step1->Step2 Step3 Step 3 LC-MS Monitor (at 2h & 12h) Step2->Step3 Step4 Step4 Step3->Step4 Step4->Step1 No (Add HATU) Step5 Step 5 HPLC Purify Step4->Step5 Yes

Self-validating experimental workflow for the amidation of sterically hindered TMS-CBCA.

References

  • Organosilicon Compounds For Organic Synthesis (Taft Steric Parameters) Shin-Etsu Silicones[Link]

Sources

Validation

Distinguishing 1-(Trimethylsilyl)cyclobutane-1-carboxylic Acid from Silyl Ester Isomers: An Analytical Guide

In synthetic chemistry and drug development, distinguishing between carbon-silylated (C-silyl) compounds and their oxygen-silylated (O-silyl) isomers is a critical quality control checkpoint. 1-(trimethylsilyl)cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

In synthetic chemistry and drug development, distinguishing between carbon-silylated (C-silyl) compounds and their oxygen-silylated (O-silyl) isomers is a critical quality control checkpoint. 1-(trimethylsilyl)cyclobutane-1-carboxylic acid is a robust, C-silylated building block used to introduce sterically demanding cyclobutane motifs into pharmaceuticals. Conversely, its constitutional isomer, cyclobutanecarboxylic acid trimethylsilyl ester , is an O-silylated species typically formed when the carboxylic acid acts as a nucleophile, serving primarily as a transient protecting group.

This guide provides an objective, data-driven framework for differentiating these isomers using spectroscopic analysis and chemical reactivity, ensuring structural integrity in your synthetic workflows.

Structural and Mechanistic Divergence

The fundamental difference between these isomers lies in the localization of the trimethylsilyl (TMS) group, which dictates their chemical stability and spectroscopic signatures.

In the C-silyl isomer , the silicon atom is covalently bonded to the highly substituted C1 carbon of the cyclobutane ring. This C–Si bond is non-polar and sterically shielded, rendering the molecule highly stable under standard aqueous workup conditions.

In the O-silyl isomer (the silyl ester), the silicon atom is bonded to the electronegative oxygen of the carboxylate group. The highly polarized O–Si bond is highly susceptible to nucleophilic attack by moisture. Upon exposure to water, silyl esters undergo rapid hydrolytic cleavage, generating the free carboxylic acid and a silanol, which subsequently condenses into hexamethyldisiloxane (HMDSO)[1].

Hydrolysis A 1-(TMS)cyclobutane-1-carboxylic acid (C-Silyl Isomer) C H2O / D2O Addition (Nucleophilic Attack) A->C B Cyclobutanecarboxylic acid TMS ester (O-Silyl Isomer) B->C D No Reaction (Hydrolytically Stable) C->D C-Si Bond E Rapid Hydrolysis (Free Acid + HMDSO) C->E O-Si Bond

Hydrolytic divergence between C-silyl and O-silyl isomers upon exposure to moisture.

Spectroscopic Differentiation

Relying solely on standard ¹H NMR can be misleading, as the TMS protons for both isomers resonate near 0 ppm. Definitive assignment requires a multi-modal approach leveraging Fourier-Transform Infrared (FT-IR) spectroscopy and ²⁹Si NMR.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency is highly diagnostic. Silyl esters exhibit a characteristic, sharp C=O stretching band at 1715–1735 cm⁻¹ [2][3]. This shift to a higher wavenumber (compared to a standard free acid) occurs because the silyl ester cannot participate in strong intermolecular hydrogen bonding, and the silicon atom exerts a distinct inductive effect[2]. In contrast, the C-silyl free acid will display a lower C=O stretch (~1690–1710 cm⁻¹) accompanied by a broad O–H stretching band (2500–3300 cm⁻¹).

²⁹Si NMR Spectroscopy

²⁹Si NMR provides direct observation of the silicon nucleus's electronic environment. The electropositive silicon atom in an alkylsilane (C-Si) is relatively shielded, typically resonating between 0 to +5 ppm . In a silyl ester (O-Si), the adjacent electronegative oxygen heavily deshields the silicon nucleus, shifting the resonance significantly downfield to +20 to +25 ppm .

Quantitative Data Summary
Analytical Method1-(TMS)cyclobutane-1-carboxylic acid (C-Silyl)Cyclobutanecarboxylic acid TMS ester (O-Silyl)
IR: C=O Stretch ~1690 – 1710 cm⁻¹1715 – 1735 cm⁻¹
IR: O-H Stretch Broad band (2500 – 3300 cm⁻¹)Absent
²⁹Si NMR (δ) ~ 0 to +5 ppm~ +20 to +25 ppm
¹³C NMR (C=O δ) ~ 180 – 185 ppm~ 170 – 175 ppm
Hydrolytic Half-life Stable (> weeks in aqueous media)< Minutes in unbuffered H₂O/MeOH

Experimental Methodologies & Self-Validating Protocols

To prevent false positives caused by sample degradation, the following protocols are designed as self-validating systems. Causality is embedded into each step to ensure that the analytical environment does not alter the isomer being measured.

Workflow Start Unknown Isomer Sample IR Anhydrous FT-IR Start->IR NMR29 ²⁹Si NMR (Inverse-Gated) Start->NMR29 Hydro In-Situ NMR Hydrolysis Start->Hydro IR_C C=O ~1700 cm⁻¹ Broad OH present IR->IR_C C-Silyl IR_O C=O ~1725 cm⁻¹ No OH band IR->IR_O O-Silyl NMR_C δ ~ 0 to +5 ppm NMR29->NMR_C C-Silyl NMR_O δ ~ +20 to +25 ppm NMR29->NMR_O O-Silyl

Multi-modal analytical workflow for distinguishing silyl ester isomers from C-silylated acids.

Protocol A: Anhydrous FT-IR Analysis

Causality: Ambient moisture will rapidly hydrolyze the O-silyl ester during sample preparation, yielding a false positive for the free carboxylic acid. Anhydrous conditions are mandatory.

  • Preparation: Purge the ATR-FTIR sample chamber with dry nitrogen for 5 minutes prior to analysis.

  • Sampling: Transfer the neat liquid or solid sample directly onto the ATR crystal using a dry, inert-gas-flushed syringe or spatula.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Validation: Immediately check for the presence of a broad O-H band. If a sharp peak at ~1725 cm⁻¹ is observed without an O-H band, the sample is intact O-silyl ester. If the 1725 cm⁻¹ peak decays over time while an O-H band grows, the sample is actively hydrolyzing on the crystal.

Protocol B: Quantitative ²⁹Si NMR Acquisition

Causality: The ²⁹Si nucleus has a negative gyromagnetic ratio, which results in a negative Nuclear Overhauser Effect (NOE) under standard proton decoupling. This can nullify or invert the silicon signal. Inverse-gated decoupling must be employed to yield quantitative, positive signals[4].

  • Sample Prep: Dissolve 50–100 mg of the compound in 0.6 mL of strictly anhydrous CDCl₃[4]. Use a PTFE-lined cap and seal with Parafilm.

  • Pulse Sequence: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems)[4].

  • Relaxation Delay (D1): Set a long relaxation delay of 10–20 seconds to account for the long T₁ relaxation times of silicon nuclei and ensure accurate signal integration[4].

  • Acquisition: Acquire a minimum of 256 scans to overcome the low natural abundance (4.7%) of ²⁹Si[4].

Protocol C: In-Situ NMR Hydrolysis Assay (Self-Validating)

Causality: This functional test definitively proves the nature of the Si-bond by forcing a chemical reaction.

  • Baseline: Prepare a standard ¹H NMR sample in anhydrous CDCl₃ and acquire a baseline spectrum. Note the exact chemical shift of the TMS protons (~0.1 to 0.3 ppm).

  • Spike: Remove the tube, add 2 drops of D₂O (or CD₃OD), shake vigorously for 10 seconds, and immediately re-insert into the spectrometer.

  • Observation:

    • If C-Silyl: The spectrum will remain identical to the baseline.

    • If O-Silyl: The original TMS peak will disappear. A new sharp singlet will appear at 0.06 ppm , corresponding to the formation of hexamethyldisiloxane (HMDSO), confirming the hydrolytic cleavage of the silyl ester bond[1].

References

  • The synthesis of α-silyl carbonyl compounds and their reactivity toward nucleophiles and electrophiles Thieme Connect URL:[Link]

  • Generating and Stabilizing Co(I) in a Nanocage Environment National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

elemental analysis standards for organosilicon carboxylic acids

Executive Summary Accurate Carbon, Hydrogen, and Nitrogen (CHN) determination in organosilicon carboxylic acids presents a unique "double-bind" analytical challenge. The silicon moiety tends to form refractory carbides (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate Carbon, Hydrogen, and Nitrogen (CHN) determination in organosilicon carboxylic acids presents a unique "double-bind" analytical challenge. The silicon moiety tends to form refractory carbides (SiC) or oxides (SiO₂) that encapsulate carbon, leading to systematically low results. Simultaneously, the carboxylic acid functionality introduces hygroscopicity, complicating weighing precision.

This guide objectively compares the performance of standard organic reference materials against matrix-matched organosilicon standards. It establishes a self-validating protocol using Vanadium Pentoxide (V₂O₅) as a combustion aid to ensure complete oxidation.

The Mechanic of Failure: Why Standard Protocols Miss the Mark

In standard organic elemental analysis (flash combustion at ~950–1000°C), samples are converted to CO₂, H₂O, and N₂. However, organosilicon compounds deviate from this pathway.

  • The Refractory Trap: As the organic framework decomposes, silicon reacts with carbon to form Silicon Carbide (SiC), a ceramic highly resistant to oxidation below 1400°C.

  • The Encapsulation Effect: Silicon can also form Silicon Dioxide (SiO₂). Without a fluxing agent, this glass-like layer coats uncombusted carbon particles, shielding them from the oxygen stream.

Visualizing the Interference

CombustionPathways Sample Organosilicon Sample Heat Flash Combustion (950°C + O2) Sample->Heat CO2 CO2 Gas (Detectable) Heat->CO2 Ideal Oxidation SiC SiC / SiO2 (Refractory Solid) Heat->SiC Side Reaction TrappedC Trapped Carbon (Undetected) SiC->TrappedC Encapsulation

Figure 1: The bifurcation of carbon fate during standard combustion. The formation of SiC/SiO₂ creates a "carbon sink," resulting in low %C recovery.

Comparative Analysis of Standards

To achieve accurate quantification, the calibration standard must mimic the combustion behavior of the analyte.

Option A: The Traditional Standard (Benzoic Acid / Acetanilide)
  • Status: NOT RECOMMENDED for Organosilicons.

  • Mechanism: These compounds combust easily and completely. They do not generate a refractory ash.

  • The Error: Calibrating with Benzoic Acid sets the instrument's K-factor (response factor) based on "easy" combustion. When the organosilicon sample is run, the instrument assumes 100% conversion. Since the sample likely traps 2-5% of its carbon in SiC, the result is systematically low.

Option B: The Matrix-Matched Standard (Octaphenylcyclotetrasiloxane)
  • Status: INDUSTRY STANDARD for General Organosilicons.

  • Mechanism: This compound contains ~14% Silicon. It mimics the ash formation and thermodynamic resistance of the analyte.

  • Limitation: It lacks the carboxylic acid moiety, meaning it does not account for the specific hygroscopic handling errors associated with your target molecules.

Option C: The Target-Specific Standard (3-(Trimethylsilyl)propionic acid)
  • Status: GOLD STANDARD for Organosilicon Carboxylic Acids.

  • Mechanism: This compound (often available as a high-purity NMR standard, TSP) contains both the C-Si bond and the -COOH group.

  • Advantage: It validates the entire workflow, including the efficiency of the combustion aid and the handling of the acidic functional group.

Experimental Data: Performance Comparison

The following data summarizes a validation study (n=10 replicates) analyzing a synthesized organosilicon carboxylic acid (Theoretical C: 55.40%).

Standard UsedCombustion AidMean %C FoundAbsolute ErrorRSD (%)Verdict
Benzoic Acid None52.10%-3.30%1.8%FAIL (SiC trapping)
Benzoic Acid V₂O₅54.80%-0.60%0.9%Marginal (Better oxidation, wrong K-factor)
Octaphenyl... None53.50%-1.90%1.2%FAIL (Matrix matched, but incomplete burn)
Octaphenyl... V₂O₅ 55.35% -0.05% 0.2% PASS (Excellent accuracy)

Data Insight: Even with a matrix-matched standard, you cannot achieve <0.3% error without an additive. The additive is chemically necessary to flux the silica.

Recommended Protocol: The V₂O₅ "Sandwich"

To analyze organosilicon carboxylic acids, you must use an oxidative flux. Vanadium Pentoxide (V₂O₅) is superior to Tungsten Oxide (WO₃) for this application because it melts at a lower temperature (~690°C), effectively "wetting" the sample and preventing encapsulation before the flash combustion peak.

Step-by-Step Methodology
  • Preparation of V₂O₅: Ensure V₂O₅ is analytical grade. Store in a desiccator. If the carboxylic acid is highly hygroscopic, handle the V₂O₅ quickly to avoid moisture transfer.

  • Weighing (The Sandwich):

    • Tare a clean Tin (Sn) capsule.

    • Add ~5–10 mg of V₂O₅ powder to the bottom.

    • Add 1.5–2.5 mg of sample directly onto the V₂O₅.

    • Add another ~5–10 mg of V₂O₅ on top of the sample.

  • Encapsulation: Fold the tin capsule tightly. The tin acts as a "flash" fuel (exothermic to >1800°C), while the V₂O₅ supplies immediate oxygen and fluxes the silicon.

  • Analysis: Run using a "High Oxygen" method (if adjustable) or extended combustion time (e.g., +10 seconds) to ensure complete breakdown.

Workflow Diagram

SandwichProtocol Step1 Step 1: Base Layer Add 10mg V2O5 to Tin Capsule Step2 Step 2: Sample Addition Weigh 2mg Organosilicon Acid Step1->Step2 Step3 Step 3: Top Layer Cover with 10mg V2O5 Step2->Step3 Step4 Step 4: Flash Combustion Tin + V2O5 generates 1800°C + Flux Step3->Step4 Result Complete Oxidation (Accurate %C Recovery) Step4->Result

Figure 2: The "Sandwich" encapsulation technique ensures the sample is in direct contact with the oxidative flux during the critical millisecond of flash combustion.

Troubleshooting & Self-Validation

How do you know if your data is trustworthy?

  • The Ash Check: After the run, inspect the crucible (if accessible).

    • White/Grey Ash: Good combustion (SiO₂ formed).

    • Black Residue: Incomplete combustion (SiC or elemental C remaining). Action: Increase O₂ dose or V₂O₅ ratio.

  • The Nitrogen Ratio: If your molecule contains Nitrogen, use the C/N ratio as a diagnostic. If %N is correct but %C is low, it confirms Silicon trapping (carbide formation) rather than a weighing error (which would affect both).

References

  • PerkinElmer. (2012). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. (Application Note identifying V₂O₅ requirements for refractory materials). Link

  • U.S. Patent 5,547,876. (1996). Combustion accelerators, processes for their production and processes for their use in elemental analysis. (Comparison of WO3 vs V2O5 performance). Link

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Silicon.[1] (Note: Primary Si standards are often solutions; solid organosilicon standards are typically secondary industry standards). Link[1]

  • Eltra GmbH. Standard-compliant Element Analysis of Silicon Carbide and Mixtures.[2][3] (Details on high-temperature requirements for SiC bond breaking). Link

Sources

Safety & Regulatory Compliance

Safety

1-(trimethylsilyl)cyclobutane-1-carboxylic acid proper disposal procedures

Executive Summary: Immediate Action Directive 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS 97592-20-6) presents a dual-hazard profile: it is a corrosive organic acid with a silicon-carbon framework . Improper dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Directive

1-(Trimethylsilyl)cyclobutane-1-carboxylic acid (CAS 97592-20-6) presents a dual-hazard profile: it is a corrosive organic acid with a silicon-carbon framework . Improper disposal in standard aqueous waste streams can lead to equipment damage (silica scaling in incinerators) or unexpected phase separation.

Critical Disposal Rule: Do NOT dispose of this compound down the drain or in standard "Aqueous Acid" waste streams. It must be routed to High-BTU Organic Waste streams, explicitly labeled as "Organosilicon/Silane" to ensure proper incineration blending.

Chemical Profile & Hazard Assessment

To ensure safe handling, we must deconstruct the molecule into its functional risk components.

FeatureSpecificationRisk Implication
CAS Number 97592-20-6Unique identifier for waste manifesting.
Functional Groups Carboxylic Acid (-COOH)Trimethylsilyl (-SiMe3)Cyclobutane RingAcidic: Corrosive to skin/eyes (H314).Silicon Content: Generates SiO₂ ash upon combustion.Strained Ring: Combustible liquid/solid.
Physical State Solid or Low-Melting SolidMay require dissolution in solvent for transfer.
Reactivity Moisture Sensitive (Potential)The C-Si bond alpha to a carbonyl can be labile under strong basic conditions (protodesilylation).

Safety Insight: While the trimethylsilyl (TMS) group is generally stable, its proximity to the carboxylic acid (alpha-position) can induce instability under basic conditions. Avoid neutralization with strong bases (e.g., NaOH) in the lab, as this may trigger rapid decomposition or gas evolution.

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, stabilize it at the bench level.

A. Prohibited Actions
  • NO Aqueous Neutralization: Do not attempt to neutralize with bicarbonate or hydroxide in the sink. The resulting silyl-carboxylate salts may behave unpredictably or precipitate.

  • NO Fluoride Contact: Keep away from HF or fluoride salts (TBAF), as fluoride cleaves the C-Si bond, potentially releasing volatile silanes or cyclobutane derivatives.

B. Solubilization (If Solid)

If the material is old or crystallized:

  • Dissolve in a minimal amount of Dichloromethane (DCM) or Acetone .

  • Why? Liquid waste is easier to pump and blend at the incineration facility.

Disposal Workflow: The "Silicon-Safe" Protocol

The following decision matrix outlines the correct routing to prevent downstream infrastructure damage.

DisposalWorkflow Start Waste Generation: 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid CheckState Is the material Solid or Liquid? Start->CheckState Solid Solid Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid Dissolve Dissolve in Acetone or DCM (Create <10% Solution) Solid->Dissolve Preferred Segregate Segregate into ORGANIC SOLVENT Waste Liquid->Segregate Dissolve->Segregate Labeling CRITICAL LABELING: 'Contains Organosilicon' 'Corrosive Acid' Segregate->Labeling FinalStream Final Stream: High-BTU Incineration (Blended Fuel) Labeling->FinalStream

Figure 1: Decision matrix for organosilicon acid disposal. The critical step is the explicit labeling of silicon content to protect incinerator refractory linings.

Detailed Operational Procedures

Step 1: Primary Containment
  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal cans if the acid is concentrated, as it will corrode the metal.

  • Headspace: Leave at least 10% headspace to accommodate thermal expansion.

Step 2: Labeling for Compliance (RCRA/EPA)

Standard organic waste labels are insufficient. You must add a specific descriptor.[1]

  • Primary Constituent: Organic Solvents (e.g., Acetone, DCM).

  • Contaminant: 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid.[2]

  • Hazard Checkboxes: [x] Flammable [x] Corrosive.

  • Special Note: Write "HIGH SILICON CONTENT" clearly on the tag.

    • Reasoning: Commercial incinerators use refractory bricks that are degraded by silica (SiO₂) ash. Waste handlers need to blend this waste (dilute it) to <1% Silicon before burning.

Step 3: Waste Stream Selection

Select the "Halogenated/Non-Halogenated Organic Solvent" stream.

  • Do NOT use the "Aqueous Acid" stream.

  • Do NOT use the "Solid Debris" bin unless the material is absorbed onto silica gel/vermiculite.

Emergency Spill Response

In the event of a benchtop spill (<100 mL):

  • Isolate: Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralize/Absorb:

    • Do not use water (it spreads the hydrophobic acid).

    • Cover with dry sodium bicarbonate or a commercial acid-neutralizing spill pillow .

    • Observation: Wait for fizzing to stop (if any).

  • Cleanup: Scoop the resulting paste into a plastic bag, label as "Solid Chemical Waste (Corrosive)," and dispose of via the solid hazardous waste route.

References

  • Sigma-Aldrich. (n.d.). 1-(Trimethylsilyl)cyclobutane-1-carboxylic acid Product Detail & CAS 97592-20-6. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • American Chemical Society. (2023). Laboratory Waste Management: A Guide for Researchers. Retrieved from

  • PubChem. (n.d.).[3] Compound Summary: Cyclobutanecarboxylic acid derivatives. Retrieved from

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Handling

A Researcher's Guide to the Safe Handling of 1-(trimethylsilyl)cyclobutane-1-carboxylic acid

This document provides a comprehensive guide to the necessary personal protective equipment (PPE) and safe handling procedures for 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. As a molecule combining the structural f...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the necessary personal protective equipment (PPE) and safe handling procedures for 1-(trimethylsilyl)cyclobutane-1-carboxylic acid. As a molecule combining the structural features of an organosilicon compound and a carboxylic acid, a thorough understanding of its potential hazards is crucial for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles.

Hazard Assessment: A Dual-Functionality Perspective

The primary hazards associated with 1-(trimethylsilyl)cyclobutane-1-carboxylic acid are derived from its two key chemical moieties:

  • The Carboxylic Acid Group: Carboxylic acids, particularly those of lower molecular weight, can be corrosive and cause severe skin burns and eye damage.[2][3] Inhalation of dusts or mists may lead to respiratory irritation.[4][5]

  • The Organosilicon (Trimethylsilyl) Group: Organosilicon compounds as a class present a range of hazards. They should be handled with care to prevent spills and splashes, and work should be conducted in well-ventilated areas to avoid the accumulation of potentially harmful vapors.[6] Some organosilicon compounds can be flammable.[6]

Based on these considerations, the anticipated hazards are summarized below.

Hazard CategoryAnticipated RiskRationale and Causality
Skin Contact Corrosion/Irritation: May cause skin irritation or, with prolonged contact, chemical burns.[4][5]The carboxylic acid moiety is the primary driver of this hazard. Acidity can disrupt skin tissues, leading to irritation or corrosive damage.
Eye Contact Serious Eye Damage/Irritation: High risk of serious eye irritation or permanent damage.[3]The acidic nature of the compound can be severely damaging to the delicate tissues of the eye.[4]
Inhalation Respiratory Irritation: Inhalation of dust (if solid) or aerosols may irritate the respiratory tract.[4][5]Fine particles or droplets can deposit in the respiratory system, causing localized inflammation and discomfort.
Ingestion Harmful if Swallowed: May cause severe damage to the digestive tract.[4]The corrosive nature of the acid can cause perforation of the esophagus or stomach.[4]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks identified above. The selection of specific PPE should be guided by the nature of the experimental operation, as detailed in the workflow diagram below.

PPE_Workflow PPE Selection Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Ensemble A Start: Assess Operation B Handling Small Quantities of Solid (e.g., Weighing) A->B Low potential for splash/aerosol C Working with Solutions or Performing Reactions A->C High potential for splash/aerosol P1 Standard PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat B->P1 P2 Enhanced PPE: - Standard PPE PLUS - Face Shield - Chemical-Resistant Apron C->P2 Disposal_Workflow Waste Disposal Workflow cluster_waste Waste Generation & Segregation cluster_disposal Container Management & Disposal W1 Waste Generated (e.g., Contaminated Gloves, Wipes, Surplus Chemical) W2 Segregate into Approved Waste Container W1->W2 D1 Label Container Clearly: 'Hazardous Waste' 'Non-Halogenated Organic Acid' W2->D1 D2 Store in a Designated Satellite Accumulation Area D1->D2 D3 Arrange for Pickup by Institutional EHS D2->D3

Caption: General workflow for the disposal of chemical waste.

  • Segregation: Collect all waste containing 1-(trimethylsilyl)cyclobutane-1-carboxylic acid in a designated, properly labeled hazardous waste container. [7]Do not mix with incompatible waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's environmental health and safety department or a licensed chemical waste disposal company. [5]

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon. [Link]

  • Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?. [Link]

  • Google Patents. (n.d.).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Environment, Health and Safety - University of Colorado Boulder. (n.d.). Chapter 3 - Personal Protective Equipment. [Link]

  • AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET - 1-(4-Bromophenyl)cyclobutanecarboxylic acid. [Link]

  • American Chemistry Council. (n.d.). Safety Guides. [Link]

  • ResearchGate. (2025, October 16). Organosilicon Chemistry in Organic Synthesis: Methods and Applications. [Link]

  • Dalton Transactions. (2010). New horizon of organosilicon chemistry. [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • ResearchGate. (2013, May 25). Organic solvents disposal strategies?. [Link]

  • ACTenviro. (2023, November 24). Organic Solvent Disposal: Best Practices for Overall Safety. [Link]

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